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  • Product: 2-(4-Isopropyl-2-methylphenoxy)butanoic acid
  • CAS: 937597-41-6

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 2-(4-Isopropyl-2-methylphenoxy)butanoic Acid: Chemical Structure, Properties, and Synthesis

For the attention of: Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of 2-(4-isopropyl-2-methylphenoxy)butanoic acid, a molecule of interest in various...

Author: BenchChem Technical Support Team. Date: February 2026

For the attention of: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-(4-isopropyl-2-methylphenoxy)butanoic acid, a molecule of interest in various chemical and biological research fields. This document will delve into its chemical structure, molecular weight, and a detailed, field-proven protocol for its synthesis, offering insights into the causality behind the experimental choices.

Core Molecular Attributes

2-(4-Isopropyl-2-methylphenoxy)butanoic acid is an organic compound characterized by a butanoic acid moiety linked to a substituted phenoxy group via an ether bond. The structural arrangement of the isopropyl and methyl groups on the phenyl ring, along with the chiral center at the second carbon of the butanoic acid chain, imparts specific physicochemical properties that are of interest in medicinal chemistry and materials science.

Chemical Structure and Nomenclature

The systematic IUPAC name for this compound is 2-(4-isopropyl-2-methylphenoxy)butanoic acid.[1] Its structure is composed of a 4-isopropyl-2-methylphenol core connected to a butanoic acid backbone at the second position through an ether linkage.

Key Structural Features:

  • Aromatic Core: A benzene ring substituted with an isopropyl group at the para-position (C4) and a methyl group at the ortho-position (C2) relative to the ether linkage.

  • Ether Linkage: A robust C-O-C bond connecting the aromatic ring to the aliphatic acid chain.

  • Carboxylic Acid Functionality: A -COOH group at one end of the butanoic acid chain, which is the primary site for salt formation and esterification reactions.

  • Chiral Center: The carbon atom at the second position of the butanoic acid chain (C2) is a stereocenter, meaning the molecule can exist as a racemic mixture of two enantiomers or in an enantiomerically pure form.

Physicochemical Properties

A summary of the key quantitative data for 2-(4-isopropyl-2-methylphenoxy)butanoic acid is presented in the table below.

PropertyValueSource
Molecular Formula C₁₄H₂₀O₃[1][2]
Molecular Weight 236.31 g/mol [1][2]
CAS Number 937597-41-6[1]
Canonical SMILES CCC(C(=O)O)OC1=C(C=C(C=C1)C(C)C)C[1]

Synthesis of 2-(4-Isopropyl-2-methylphenoxy)butanoic Acid: A Detailed Experimental Protocol

The synthesis of 2-(4-isopropyl-2-methylphenoxy)butanoic acid can be efficiently achieved via the Williamson ether synthesis. This classic and reliable method involves the nucleophilic substitution of a haloalkane by a phenoxide ion. In this case, the sodium salt of 4-isopropyl-2-methylphenol acts as the nucleophile, and 2-bromobutanoic acid serves as the electrophile.

Rationale for the Synthetic Approach

The Williamson ether synthesis is a cornerstone of organic synthesis due to its versatility and generally high yields for a wide range of ethers. The choice of a strong base, such as sodium hydroxide, is critical for the quantitative deprotonation of the phenolic hydroxyl group, forming the highly nucleophilic phenoxide. The subsequent Sₙ2 reaction with 2-bromobutanoic acid proceeds to form the desired ether linkage. The reaction is typically performed in a polar solvent to facilitate the dissolution of the ionic intermediates.

Experimental Workflow Diagram

G cluster_0 Step 1: Phenoxide Formation cluster_1 Step 2: Williamson Ether Synthesis (Su20992 Reaction) cluster_2 Step 3: Work-up and Purification A 4-Isopropyl-2-methylphenol C Sodium 4-isopropyl-2-methylphenoxide (in situ) A->C + NaOH B Sodium Hydroxide (aq) B->C E Crude 2-(4-Isopropyl-2-methylphenoxy)butanoic acid (sodium salt) C->E + 2-Bromobutanoic Acid Heat D 2-Bromobutanoic Acid D->E F Acidification (HCl) E->F G Extraction (Ethyl Acetate) F->G H Purification (Recrystallization) G->H I Pure 2-(4-Isopropyl-2-methylphenoxy)butanoic acid H->I

Caption: Synthetic workflow for 2-(4-Isopropyl-2-methylphenoxy)butanoic acid.

Detailed Step-by-Step Methodology

Materials and Reagents:

  • 4-Isopropyl-2-methylphenol

  • Sodium hydroxide (NaOH)

  • 2-Bromobutanoic acid

  • Hydrochloric acid (HCl), concentrated

  • Ethyl acetate

  • Hexane

  • Anhydrous magnesium sulfate (MgSO₄)

  • Deionized water

Protocol:

  • Phenoxide Formation:

    • In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 10.0 g of 4-isopropyl-2-methylphenol in 100 mL of a 10% aqueous sodium hydroxide solution.

    • Stir the mixture at room temperature for 30 minutes to ensure complete formation of the sodium 4-isopropyl-2-methylphenoxide.

  • Williamson Ether Synthesis:

    • To the stirred solution of the phenoxide, add a solution of 11.1 g of 2-bromobutanoic acid in 50 mL of deionized water dropwise over 30 minutes.

    • Heat the reaction mixture to reflux (approximately 100 °C) and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Isolation:

    • After the reaction is complete, cool the mixture to room temperature.

    • Carefully acidify the reaction mixture to a pH of approximately 2 by the slow addition of concentrated hydrochloric acid. This will protonate the carboxylate and precipitate the crude product.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer three times with 100 mL portions of ethyl acetate.

    • Combine the organic layers and wash with 100 mL of brine (saturated NaCl solution).

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification:

    • The crude 2-(4-isopropyl-2-methylphenoxy)butanoic acid can be purified by recrystallization.

    • Dissolve the crude product in a minimal amount of hot ethyl acetate and add hexane until the solution becomes turbid.

    • Allow the solution to cool slowly to room temperature and then place it in an ice bath to facilitate crystallization.

    • Collect the purified crystals by vacuum filtration, wash with a small amount of cold hexane, and dry in a vacuum oven.

Self-Validating System and Causality
  • Purity Assessment: The purity of the final product should be assessed by measuring its melting point and by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry. The absence of starting material signals in the NMR spectra and a sharp melting point are indicators of high purity.

  • Reaction Monitoring: The use of TLC during the reaction provides a qualitative assessment of the consumption of starting materials and the formation of the product, allowing for the determination of the optimal reaction time.

  • Acid-Base Chemistry in Purification: The purification process leverages the carboxylic acid functionality. The product is soluble in organic solvents in its protonated form and can be separated from water-soluble impurities. This differential solubility is a key principle in the extraction and purification scheme.

Potential Applications

While this guide focuses on the fundamental chemical aspects, it is noteworthy that phenoxyalkanoic acids are a class of compounds with diverse biological activities. They have been investigated for their potential as herbicides and as scaffolds in the development of new pharmaceutical agents. The specific substitution pattern of 2-(4-isopropyl-2-methylphenoxy)butanoic acid may offer unique properties for further investigation in these and other fields.

Conclusion

This technical guide has provided a detailed overview of the chemical structure, molecular weight, and a robust synthetic protocol for 2-(4-isopropyl-2-methylphenoxy)butanoic acid. The provided experimental procedure, grounded in the principles of the Williamson ether synthesis, offers a reliable method for obtaining this compound in high purity. The insights into the rationale behind the experimental choices are intended to empower researchers in their synthesis and application of this and related molecules.

References

  • Smolecule. (2023, August 19). 2-(4-Isopropyl-2-methylphenoxy)butanoic acid.
  • ChemicalBook. 2-(4-isopropyl-2-methylphenoxy)butanoic acid | 937597-41-6.

Sources

Exploratory

Physicochemical Properties and Solubility Profile of 2-(4-Isopropyl-2-methylphenoxy)butanoic Acid

Executive Summary This technical guide provides a comprehensive physicochemical characterization of 2-(4-Isopropyl-2-methylphenoxy)butanoic acid (CAS: 937597-41-6). Structurally analogous to the phenoxy-alkanoic acid cla...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a comprehensive physicochemical characterization of 2-(4-Isopropyl-2-methylphenoxy)butanoic acid (CAS: 937597-41-6). Structurally analogous to the phenoxy-alkanoic acid class of compounds (e.g., fibrates, synthetic auxins), this molecule presents specific challenges in formulation due to its lipophilic nature and pH-dependent solubility.

This document outlines the critical molecular descriptors, solubility behaviors, and validated experimental protocols required for its development in pharmaceutical or agrochemical applications. We focus on the causality between its molecular architecture—specifically the steric bulk of the isopropyl group and the acidity of the butanoic tail—and its performance in biorelevant media.

Molecular Architecture & Identification

The compound consists of a lipophilic 4-isopropyl-2-methylphenol moiety ether-linked to a hydrophilic butanoic acid tail. This amphiphilic structure dictates its partitioning behavior in biological systems.

Table 1: Chemical Identity & Molecular Descriptors

PropertyValue / DescriptionSource/Method
IUPAC Name 2-(4-Isopropyl-2-methylphenoxy)butanoic acidNomenclature
CAS Number 937597-41-6ChemicalBook [1]
Molecular Formula C₁₄H₂₀O₃Stoichiometry
Molecular Weight 236.31 g/mol Calculated
Physical State Solid (Crystalline)Observation
Predicted Boiling Point 348.6 ± 30.0 °CComputational [1]
Density 1.053 ± 0.06 g/cm³Predicted [1]
Key Functional Groups Carboxylic acid (Hydrophilic), Phenyl ether, Isopropyl (Lipophilic)Structural Analysis
Structural Visualization

The following diagram illustrates the functional segmentation of the molecule, highlighting the competing hydrophilic and lipophilic domains that drive its solubility profile.

MolecularStructure Lipophilic Lipophilic Domain (4-Isopropyl-2-methylphenyl) Linker Ether Linkage (-O-) Lipophilic->Linker Properties Properties: High LogP Membrane Permeability Lipophilic->Properties Dictates Hydrophilic Hydrophilic Domain (Butanoic Acid Tail) Linker->Hydrophilic Reactivity Reactivity: pKa ~3.3 - 3.9 pH-Dependent Solubility Hydrophilic->Reactivity Dictates

Figure 1: Structural segmentation of 2-(4-Isopropyl-2-methylphenoxy)butanoic acid illustrating the polarity contrast.

Physicochemical Characterization

Ionization Constant (pKa)

The carboxylic acid moiety typically exhibits a pKa in the range of 3.31 to 3.90 [1][2]. This acidity is crucial for formulation:

  • pH < pKa: The molecule exists primarily in its protonated, neutral form (HA), maximizing membrane permeability but minimizing aqueous solubility.

  • pH > pKa: The molecule ionizes to the carboxylate anion (A⁻), significantly increasing water solubility.

Lipophilicity (LogP/LogD)

Due to the 4-isopropyl and 2-methyl substitutions on the phenyl ring, the molecule is highly lipophilic.

  • Estimated LogP: ~3.5 – 4.2 (Based on fragment contribution methods).

  • Implication: This places the compound in BCS Class II (Low Solubility, High Permeability). Formulation strategies must utilize lipid-based delivery systems or salt formation to enhance bioavailability.

Solubility Profile

The solubility is strictly pH-dependent. The intrinsic solubility (


) of the free acid is low, likely 

.

Table 2: Predicted Solubility Profile

Solvent / MediumSolubility PredictionMechanism
Water (pH 1.2) Very Low (Insoluble)Molecular form dominates; hydrophobic effect.
Water (pH 6.8) Moderate to HighIonization to carboxylate salt.
Ethanol / Methanol High"Like dissolves like" (Organic/Organic).
Octanol HighHigh LogP affinity.

Experimental Protocols

Protocol A: Potentiometric pKa Determination

Objective: Accurately determine the ionization constant to predict pH-solubility behavior.

  • Preparation: Dissolve ~5 mg of the compound in a co-solvent mixture (e.g., Methanol/Water 40:60) to ensure initial solubility.

  • Titration: Titrate with 0.1 M KOH (standardized) under inert gas (

    
    ) purge to prevent 
    
    
    
    absorption.
  • Data Analysis: Use the Bjerrum difference plot or Gran plot method.

  • Extrapolation: Perform titrations at three different methanol ratios (e.g., 30%, 40%, 50%) and extrapolate the pKa to 0% organic solvent (Yasuda-Shedlovsky extrapolation).

Protocol B: Thermodynamic Solubility (Shake-Flask Method)

Objective: Determine equilibrium solubility in biorelevant media.

  • Excess Addition: Add excess solid compound to 10 mL of media (pH 1.2 HCl, pH 6.8 Phosphate Buffer, FaSSIF).

  • Equilibration: Incubate at 37°C with constant agitation (shaking incubator) for 24–48 hours.

  • Separation: Centrifuge at 10,000 rpm for 10 minutes or filter through a PVDF syringe filter (pre-saturated to prevent adsorption).

  • Quantification: Analyze supernatant via HPLC-UV (C18 column, Acetonitrile:Water mobile phase).

  • Validation: Measure pH at the end of the experiment to ensure buffering capacity was maintained.

Experimental Workflow Visualization

SolubilityWorkflow Start Start: Solid Compound MediaPrep Prepare Media (pH 1.2, 6.8, FaSSIF) Start->MediaPrep Incubation Incubation 37°C, 24-48h, Agitation MediaPrep->Incubation Separation Separation Centrifuge/Filter Incubation->Separation Analysis HPLC-UV Quantification Separation->Analysis CheckPH Validation Step: Check Final pH Analysis->CheckPH CheckPH->Analysis If pH shifted, repeat with stronger buffer

Figure 2: Step-by-step workflow for thermodynamic solubility assessment ensuring pH integrity.

Biological & Formulation Implications[1]

Mechanism of Action (Auxin Mimicry)

Research indicates that phenoxy-butanoic acids function as synthetic auxins. This compound likely mimics indole-3-acetic acid (IAA), binding to the TIR1 ubiquitin-ligase receptor [2].

  • Binding Mode: The carboxylate head interacts with polar residues (Arg403, Ser438) in the receptor pocket, while the lipophilic 4-isopropyl-2-methylphenyl tail occupies the hydrophobic niche.

  • Relevance: While primarily herbicidal, this pathway highlights the compound's ability to modulate specific protein-ligand interfaces, relevant for designing antagonists in other systems.

Formulation Strategy

Given the calculated properties (Low Aqueous Solubility, Acidic pKa), the following strategies are recommended for drug delivery:

  • Salt Formation: Convert the free acid to a Sodium or Potassium salt to improve dissolution rate.

  • Solid Dispersion: Use polymers like HPMC-AS to maintain the amorphous state and prevent crystallization.

  • Lipid Formulations: Utilize Self-Emulsifying Drug Delivery Systems (SEDDS) to solubilize the lipophilic tail.

References

  • ChemicalBook. (2023). 2-(4-isopropyl-2-methylphenoxy)butanoic acid - Properties and Safety. Retrieved from

  • Smolecule. (2023). 2-(4-Isopropyl-2-methylphenoxy)butanoic acid: Structure and Mechanism. Retrieved from

  • GuideChem. (2023). Supplier and Property Data for Phenoxy-acid Derivatives.[1] Retrieved from

(Note: Predicted values cited in Section 3 are based on computational models provided by ChemicalBook and Smolecule databases as experimental crystal data is proprietary or limited in public domains.)

Sources

Foundational

An In-Depth Technical Guide to 2-(4-Isopropyl-2-methylphenoxy)butanoic Acid: Biological Activity and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive analysis of 2-(4-Isopropyl-2-methylphenoxy)butanoic acid, a member of the phenoxybutyric acid class o...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of 2-(4-Isopropyl-2-methylphenoxy)butanoic acid, a member of the phenoxybutyric acid class of herbicides. The document elucidates its primary biological activity as a synthetic auxin, detailing its molecular mechanism of action, which involves the targeted degradation of transcriptional repressors in plants. This guide offers insights into the structure-activity relationships that govern its herbicidal potency, outlines detailed experimental protocols for its study, and discusses its environmental fate and toxicological profile. The information presented is intended to support researchers and professionals in the fields of agricultural science, weed management, and drug development in understanding and exploring the properties and applications of this compound.

Introduction

2-(4-Isopropyl-2-methylphenoxy)butanoic acid is a synthetic organic compound with the molecular formula C₁₄H₂₀O₃ and a molar mass of approximately 236.31 g/mol .[1] Structurally, it belongs to the phenoxybutyric acid class of chemicals, which are known for their biological activity, particularly as herbicides.[1] These compounds function as synthetic auxins, mimicking the natural plant hormone indole-3-acetic acid (IAA) and thereby disrupting normal plant growth processes in susceptible species.[1] This guide will delve into the intricate details of its mechanism of action, the experimental methodologies used to characterize its activity, and its broader implications in agricultural and environmental contexts.

Molecular Mechanism of Action: A Synthetic Auxin

The primary mode of action of 2-(4-Isopropyl-2-methylphenoxy)butanoic acid is the overstimulation of auxin-responsive pathways in susceptible broadleaf weeds, leading to uncontrolled growth and ultimately, plant death.[1] This process is initiated at the molecular level through its interaction with the auxin signaling pathway.

Targeting the TIR1/AFB Auxin Co-Receptor Complex

The key molecular target of synthetic auxins like 2-(4-Isopropyl-2-methylphenoxy)butanoic acid is the auxin co-receptor complex, which consists of a Transport Inhibitor Response 1/Auxin Signaling F-box (TIR1/AFB) protein and an Auxin/Indole-3-Acetic Acid (Aux/IAA) transcriptional repressor.[1] In the presence of an auxin, the TIR1/AFB protein binds to the degron motif of the Aux/IAA protein, marking it for ubiquitination and subsequent degradation by the 26S proteasome.

The binding of 2-(4-Isopropyl-2-methylphenoxy)butanoic acid to the TIR1/AFB protein facilitates the formation of this ternary complex, effectively acting as a "molecular glue." This induced proximity between the E3 ubiquitin ligase component (SCFTIR1/AFB) and the Aux/IAA repressor accelerates the degradation of the repressor.

Signaling Pathway Diagram

Synthetic Auxin Mechanism of Action cluster_0 Normal State (Low Auxin) cluster_1 Herbicide Action (High Synthetic Auxin) Aux/IAA Aux/IAA ARF ARF Aux/IAA->ARF Represses Auxin-responsive_genes Auxin-responsive_genes ARF->Auxin-responsive_genes Transcription OFF Active_ARF Active ARF Herbicide 2-(4-Isopropyl-2-methylphenoxy)butanoic acid TIR1/AFB TIR1/AFB Herbicide->TIR1/AFB Binds to SCF_Complex SCF Complex TIR1/AFB->SCF_Complex Part of Ub Ubiquitin SCF_Complex->Ub Recruits Aux/IAA_target Aux/IAA Ub->Aux/IAA_target Tags for Degradation Proteasome Proteasome Degraded_Aux/IAA Proteasome->Degraded_Aux/IAA Activated_genes Uncontrolled Gene Expression & Growth Active_ARF->Activated_genes Transcription ON Aux/IAA_target->Proteasome Degraded by

Caption: Mechanism of action of 2-(4-Isopropyl-2-methylphenoxy)butanoic acid.

Derepression of Auxin-Responsive Genes

The degradation of Aux/IAA proteins liberates Auxin Response Factors (ARFs), which are transcription factors that bind to auxin-responsive elements (AuxREs) in the promoters of early auxin-responsive genes. The subsequent uncontrolled and prolonged activation of these genes leads to a cascade of physiological disruptions, including epinastic growth, stem twisting, and ultimately, plant death.

Structure-Activity Relationships

The herbicidal efficacy of phenoxyalkanoic acids is highly dependent on their chemical structure. Key structural features that influence the biological activity of 2-(4-Isopropyl-2-methylphenoxy)butanoic acid include:

  • The Phenoxy Ring: The substitution pattern on the aromatic ring is critical for receptor binding affinity and selectivity. The 4-isopropyl and 2-methyl substitutions on the phenoxy ring of the target molecule are crucial determinants of its herbicidal properties.

  • The Carboxylic Acid Moiety: The carboxylic acid group is essential for its activity, as it mimics the carboxylate of IAA. Esterification of this group can affect the compound's solubility and uptake by the plant.

  • The Butanoic Acid Side Chain: The length and structure of the alkanoic acid side chain influence how the molecule is metabolized within the plant. For instance, phenoxybutyric acids can be converted to the more active phenoxyacetic acids through β-oxidation in susceptible plants.

Experimental Protocols for Biological Activity Assessment

To characterize the biological activity of 2-(4-Isopropyl-2-methylphenoxy)butanoic acid, a series of in vitro and in vivo assays are required. The following protocols provide a framework for these investigations.

Synthesis of 2-(4-Isopropyl-2-methylphenoxy)butanoic Acid

A general synthesis approach involves the reaction of 4-isopropyl-2-methylphenol with an appropriate halo-butanoic acid ester under basic conditions, followed by hydrolysis of the ester to yield the final carboxylic acid.

Experimental Workflow: Synthesis

Synthesis_Workflow Start 4-Isopropyl-2-methylphenol + Ethyl 2-bromobutanoate Reaction Reaction in suitable solvent (e.g., acetone) with base (e.g., K₂CO₃) Start->Reaction Intermediate Intermediate Ester: Ethyl 2-(4-isopropyl-2-methylphenoxy)butanoate Reaction->Intermediate Hydrolysis Alkaline Hydrolysis (e.g., NaOH) Intermediate->Hydrolysis Acidification Acidification (e.g., HCl) Hydrolysis->Acidification Product 2-(4-Isopropyl-2-methylphenoxy)butanoic acid Acidification->Product Purification Purification (e.g., recrystallization or chromatography) Product->Purification

Caption: General synthetic workflow for 2-(4-Isopropyl-2-methylphenoxy)butanoic acid.

Step-by-Step Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 4-isopropyl-2-methylphenol, ethyl 2-bromobutanoate, and a suitable base such as potassium carbonate in an appropriate solvent like acetone.

  • Reaction: Heat the mixture to reflux and stir for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC).

  • Workup: After cooling, filter the reaction mixture to remove the inorganic salts. Evaporate the solvent from the filtrate under reduced pressure.

  • Hydrolysis: Dissolve the resulting crude ester in an alcoholic solution of sodium hydroxide and heat to reflux to hydrolyze the ester.

  • Acidification and Extraction: After hydrolysis, cool the reaction mixture and acidify with a mineral acid (e.g., HCl) to precipitate the carboxylic acid. Extract the product with a suitable organic solvent (e.g., diethyl ether).

  • Purification: Wash the organic extract with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be further purified by recrystallization or column chromatography.

In Vitro TIR1/AFB Binding Assay

This assay quantifies the binding affinity of the compound to the auxin co-receptor complex. Surface Plasmon Resonance (SPR) is a common technique for this purpose.

Step-by-Step Protocol:

  • Protein Expression and Purification: Express and purify recombinant TIR1/AFB and Aux/IAA proteins.

  • SPR Chip Preparation: Immobilize one of the binding partners (e.g., a biotinylated Aux/IAA degron peptide) onto a streptavidin-coated SPR sensor chip.

  • Binding Analysis: Inject a solution containing the TIR1/AFB protein and varying concentrations of 2-(4-Isopropyl-2-methylphenoxy)butanoic acid over the sensor chip.

  • Data Analysis: Measure the change in the SPR signal to determine the association and dissociation rate constants, from which the equilibrium dissociation constant (Kd) can be calculated. A lower Kd value indicates a higher binding affinity.

Aux/IAA Protein Degradation Assay (Luciferase-Based)

This cellular assay measures the ability of the compound to induce the degradation of Aux/IAA proteins in vivo.

Step-by-Step Protocol:

  • Generation of Reporter Lines: Create transgenic plants or cell cultures that constitutively express an Aux/IAA protein fused to a reporter enzyme, such as luciferase (LUC).

  • Treatment: Treat the transgenic seedlings or cells with various concentrations of 2-(4-Isopropyl-2-methylphenoxy)butanoic acid.

  • Luciferase Assay: At different time points, lyse the cells and measure the luciferase activity using a luminometer.

  • Data Analysis: A decrease in luciferase activity indicates the degradation of the Aux/IAA-LUC fusion protein. The rate of degradation can be quantified and compared across different concentrations of the compound.

Whole-Plant Herbicidal Activity Assay

This assay determines the herbicidal efficacy of the compound on target weed species.

Step-by-Step Protocol:

  • Plant Growth: Grow susceptible weed species (e.g., Arabidopsis thaliana, various broadleaf weeds) and a tolerant crop species (e.g., a monocot) in a controlled environment.

  • Herbicide Application: Apply different concentrations of 2-(4-Isopropyl-2-methylphenoxy)butanoic acid to the plants, typically as a foliar spray.

  • Observation and Data Collection: Over a period of several days to weeks, observe the plants for signs of phytotoxicity, such as growth inhibition, epinasty, and necrosis.

  • Data Analysis: Determine the half-maximal inhibitory concentration (IC₅₀) or the lethal dose (LD₅₀) by measuring parameters like fresh weight, dry weight, or visual injury ratings.

Quantitative Data Summary

ParameterDescriptionExpected Range/Value
Kd (TIR1/AFB Binding) Equilibrium dissociation constant for the binding of the compound to the TIR1/AFB-Aux/IAA complex. A lower value indicates stronger binding.Typically in the nanomolar to low micromolar range for active auxins.
IC₅₀ (Aux/IAA Degradation) Concentration of the compound that causes 50% degradation of the Aux/IAA reporter protein.Expected to be in the low micromolar range.
GR₅₀ (Growth Rate) Concentration of the compound that causes a 50% reduction in the growth rate of a susceptible plant species.Highly variable depending on the plant species and experimental conditions.
LD₅₀ (Herbicidal Activity) Dose of the compound that is lethal to 50% of the treated plant population.Dependent on the application method and target species.

Environmental Fate and Toxicology

The environmental persistence, mobility, and degradation of phenoxyalkanoic acid herbicides are important considerations for their agricultural use. These compounds can be subject to microbial degradation in the soil. Their potential for leaching into groundwater and their toxicity to non-target organisms, including aquatic life and mammals, must be thoroughly evaluated. Toxicological studies on related phenoxy herbicides have shown a range of effects, and it is crucial to assess the specific profile of 2-(4-Isopropyl-2-methylphenoxy)butanoic acid.

Potential Non-Herbicidal Applications

While the primary application of 2-(4-Isopropyl-2-methylphenoxy)butanoic acid is as a herbicide, its structural features suggest potential for exploration in other fields. The phenoxyalkanoic acid scaffold is present in some pharmaceutical agents, and its aromatic properties could be of interest in the fragrance industry.[1] However, at present, there is limited publicly available research on the non-herbicidal applications of this specific compound.

Conclusion

2-(4-Isopropyl-2-methylphenoxy)butanoic acid is a potent synthetic auxin herbicide with a well-defined mechanism of action at the molecular level. Its ability to hijack the plant's natural auxin signaling pathway leads to the targeted degradation of Aux/IAA transcriptional repressors, resulting in herbicidal effects on susceptible broadleaf weeds. The detailed experimental protocols provided in this guide offer a robust framework for the further characterization of this and similar compounds. A thorough understanding of its biological activity, structure-activity relationships, and environmental profile is essential for its responsible development and application in modern agriculture. Further research is warranted to fully elucidate its quantitative biological parameters and explore its potential in non-herbicidal contexts.

References

Sources

Exploratory

Literature review of 2-(4-Isopropyl-2-methylphenoxy)butanoic acid derivatives

Synthesis, Auxinic Mechanisms, and Pharmacological Applications Part 1: Executive Summary & Chemical Identity 2-(4-Isopropyl-2-methylphenoxy)butanoic acid (CAS: 937597-41-6) represents a specialized scaffold within the p...

Author: BenchChem Technical Support Team. Date: February 2026

Synthesis, Auxinic Mechanisms, and Pharmacological Applications

Part 1: Executive Summary & Chemical Identity

2-(4-Isopropyl-2-methylphenoxy)butanoic acid (CAS: 937597-41-6) represents a specialized scaffold within the phenoxyalkanoic acid class.[1] Structurally bridging the gap between established auxinic herbicides (like 2,4-DB) and lipid-regulating fibrates, this compound offers a unique probe for studying structure-activity relationships (SAR) in both plant physiology and mammalian metabolic pathways.

This guide provides a rigorous technical analysis of its synthesis, mechanism of action, and experimental characterization. Unlike generic reviews, we focus on the causality of experimental design—why specific reagents are chosen and how the molecular geometry influences receptor binding.

Chemical Profile
ParameterDetail
IUPAC Name 2-(4-propan-2-yl-2-methylphenoxy)butanoic acid
CAS Number 937597-41-6
Molecular Formula

Molecular Weight 236.31 g/mol
pKa (Calc.) ~3.9 (Carboxylic acid)
LogP (Calc.) ~3.5 - 4.0 (Lipophilic)
Key Moiety Phenoxybutanoic acid core; Isopropyl/Methyl substitution

Part 2: Chemical Synthesis & Process Engineering

The synthesis of 2-(4-Isopropyl-2-methylphenoxy)butanoic acid relies on the Williamson Ether Synthesis , a nucleophilic substitution reaction (


). The choice of the 

-halo ester and the base is critical to minimize elimination side reactions (E2) favored by the secondary halide structure of the butanoic backbone.
Retrosynthetic Analysis

The molecule is disconnected at the ether linkage.

  • Nucleophile: 4-Isopropyl-2-methylphenol (a thymol/carvacrol isomer variant).

  • Electrophile: Ethyl 2-bromobutanoate (or 2-chlorobutanoate).

Optimized Synthetic Protocol

Objective: Synthesize 10g of high-purity acid.

Reagents:

  • 4-Isopropyl-2-methylphenol (1.0 eq)

  • Ethyl 2-bromobutanoate (1.1 eq)

  • Potassium Carbonate (

    
    ) (2.0 eq) - Chosen over NaH to reduce harshness and E2 elimination.
    
  • Solvent: Acetonitrile (ACN) or DMF. ACN is preferred for easier workup.

Step-by-Step Methodology:

  • Phenoxide Formation:

    • Dissolve 4-Isopropyl-2-methylphenol (0.05 mol) in anhydrous Acetonitrile (100 mL).

    • Add anhydrous

      
       (0.10 mol).
      
    • Technical Note: Stir at 60°C for 1 hour. This ensures complete deprotonation of the phenol (

      
      ) before introducing the electrophile, preventing competitive hydrolysis.
      
  • Nucleophilic Substitution (

    
    ): 
    
    • Add Ethyl 2-bromobutanoate (0.055 mol) dropwise over 20 minutes.

    • Reflux the mixture (80-82°C) for 6–8 hours.

    • Monitoring: Monitor via TLC (Hexane:EtOAc 8:2). The disappearance of the phenol spot indicates completion.

  • Hydrolysis (Ester Cleavage):

    • Evaporate ACN under reduced pressure.[2]

    • Resuspend the residue in Ethanol (50 mL) and 10% NaOH (aq) (50 mL).

    • Reflux for 2 hours. The base hydrolyzes the ethyl ester to the sodium carboxylate.

  • Workup & Purification:

    • Cool to room temperature. Acidify to pH 1-2 with 1M HCl. The product will precipitate or form an oil.

    • Extract with Dichloromethane (DCM) (

      
       mL).
      
    • Dry over

      
      , filter, and concentrate.
      
    • Recrystallization:[3] Recrystallize from Hexane/Ethyl Acetate to remove unreacted phenol.

Synthesis Workflow Diagram

SynthesisWorkflow Phenol 4-Isopropyl-2-methylphenol Base K2CO3 / ACN (Deprotonation) Phenol->Base 60°C, 1h Intermediate Ethyl 2-(aryloxy)butanoate Base->Intermediate + Electrophile Reflux 8h Electrophile Ethyl 2-bromobutanoate Electrophile->Intermediate Hydrolysis NaOH / EtOH (Saponification) Intermediate->Hydrolysis Ester Cleavage Acidification HCl (pH < 2) Hydrolysis->Acidification Protonation FinalProduct 2-(4-Isopropyl-2-methylphenoxy) butanoic acid Acidification->FinalProduct Extraction & Cryst.

Caption: Step-wise Williamson ether synthesis and hydrolysis pathway for 2-(4-Isopropyl-2-methylphenoxy)butanoic acid.

Part 3: Mechanism of Action & Biological Activity

This compound exhibits dual functionality based on its structural homology to two distinct classes of bioactive molecules: Auxinic Herbicides and PPAR Agonists .

Agrochemical Mechanism: Auxin Mimicry

Phenoxybutanoic acids are "pro-auxins." In plants, they are often inactive until converted via


-oxidation into their corresponding acetic acid derivatives (e.g., 2,4-DB 

2,4-D). However, the 2-substituted butanoic acid itself can possess intrinsic activity or act as an anti-auxin depending on steric fit.
  • Target: TIR1/AFB (Transport Inhibitor Response 1) ubiquitin ligase complex.

  • Mechanism: The molecule acts as a "molecular glue," filling the hydrophobic pocket of the TIR1 receptor. This stabilizes the interaction between TIR1 and Aux/IAA transcriptional repressors.

  • Outcome: Ubiquitination and degradation of Aux/IAA proteins

    
     Release of ARF (Auxin Response Factors) 
    
    
    
    Uncontrolled growth and plant death (herbicidal effect).
Pharmaceutical Mechanism: PPAR Modulation

The structural motif (phenoxy group + short chain fatty acid + dimethyl/isopropyl substituents) strongly resembles Fibrates (e.g., Clofibrate, Gemfibrozil).

  • Target: Peroxisome Proliferator-Activated Receptor alpha (PPAR

    
    ).
    
  • Mechanism: The carboxylic acid head group forms hydrogen bonds with the Tyr464 and Tyr314 residues in the PPAR

    
     ligand-binding domain (LBD). The lipophilic tail (isopropyl-methyl-phenyl) occupies the hydrophobic pocket.
    
  • Therapeutic Potential: Regulation of lipid metabolism (lowering triglycerides).

Signaling Pathway Diagram

MechanismPathways cluster_Plant Plant Auxin Pathway (Herbicidal) cluster_Mammal Mammalian PPAR Pathway (Metabolic) Ligand 2-(4-Isopropyl-2-methylphenoxy) butanoic acid TIR1 TIR1 Receptor (F-box protein) Ligand->TIR1 Binding PPAR PPAR-alpha Nuclear Receptor Ligand->PPAR Agonism AuxIAA Aux/IAA Repressor TIR1->AuxIAA Recruitment Ubiquitin Ubiquitination (SCF Complex) AuxIAA->Ubiquitin Degradation 26S Proteasome Degradation Ubiquitin->Degradation GeneExp ARF Activation (Uncontrolled Growth) Degradation->GeneExp RXR RXR Dimerization PPAR->RXR PPRE PPRE Binding (DNA) RXR->PPRE LipidMet Lipid Metabolism (Fatty Acid Oxidation) PPRE->LipidMet

Caption: Dual mechanistic pathways: Auxin signaling in plants (Green) vs. PPAR activation in mammals (Blue).

Part 4: Structure-Activity Relationship (SAR)

The biological efficacy of 2-(4-Isopropyl-2-methylphenoxy)butanoic acid is highly sensitive to substituents on the phenyl ring and the length of the acid chain.

Structural FeatureModification EffectScientific Rationale
Acid Chain Length Butanoic vs. PropanoicButanoic (C4): Increases lipophilicity; often requires

-oxidation in plants to become active (pro-herbicide). Propanoic (C3): Direct auxin activity (e.g., Dichlorprop).
2-Methyl Group Steric HindranceProvides ortho-steric bulk that twists the phenoxy ring relative to the ether linkage. This conformation is critical for fitting into the PPAR

binding pocket.
4-Isopropyl Group Hydrophobic InteractionThe isopropyl group is bulky and lipophilic. In PPARs, it fills the distal hydrophobic pocket. In Auxin receptors, excessive bulk here can reduce affinity compared to smaller halogens (Cl, F).
Stereochemistry (R) vs (S) EnantiomerThe C2 position of the butanoic acid is chiral. Typically, the (R)-enantiomer of phenoxy acids is the biologically active form for auxin activity.

Part 5: Experimental Characterization

To validate the synthesis of 2-(4-Isopropyl-2-methylphenoxy)butanoic acid, the following spectroscopic data is expected.

Proton NMR ( NMR, 400 MHz, )
  • 
     11.0-12.0 (br s, 1H):  Carboxylic acid (-COOH).[4]
    
  • 
     6.6-7.2 (m, 3H):  Aromatic protons (1,2,4-substitution pattern).
    
  • 
     4.6 (t, 1H):  Proton at the chiral center (
    
    
    
    -proton, -O-CH-COOH).
  • 
     2.8 (sept, 1H):  Isopropyl methine (-CH-(CH3)2).
    
  • 
     2.2 (s, 3H):  Methyl group on the ring (Ar-CH3).
    
  • 
     1.9-2.0 (m, 2H):  Ethyl group methylene (-CH2-CH3 of the butanoic chain).
    
  • 
     1.2 (d, 6H):  Isopropyl methyls.
    
  • 
     1.0 (t, 3H):  Terminal methyl of the butanoic chain.
    
Infrared Spectroscopy (IR)[5]
  • 2500–3300

    
    :  Broad O-H stretch (Carboxylic acid dimer).
    
  • 1705–1720

    
    :  Strong C=O stretch (Carboxylic acid).[4]
    
  • 1240

    
    :  C-O-C asymmetric stretch (Aryl alkyl ether).
    

References

  • Smolecule. (2023).[5][2] 2-(4-Isopropyl-2-methylphenoxy)butanoic acid: Synthesis and Properties. Smolecule Chemical Database. Link

  • ChemicalBook. (2023). Product Profile: 2-(4-isopropyl-2-methylphenoxy)butanoic acid (CAS 937597-41-6).[1] ChemicalBook. Link

  • BenchChem. (2025).[4][6] Biological Profile and Synthesis of Phenoxyacetic Acid Derivatives: A Comparative Guide. BenchChem Technical Reviews. Link

  • National Institutes of Health (NIH). (2015). Discovery of phenoxybutanoic acid derivatives as potent endothelin antagonists. Bioorganic & Medicinal Chemistry. Link

  • Tan, X., et al. (2007). Structural basis for the auxin-sensing mechanism in TIR1 ubiquitin ligase. Nature, 446, 640–645. (Foundational reference for Auxin mechanism). Link

  • Willson, T. M., et al. (2000). The PPARs: From Orphan Receptors to Drug Discovery. Journal of Medicinal Chemistry, 43(4), 527–550. (Foundational reference for PPAR mechanism). Link

Sources

Foundational

Thermodynamic Stability and Conformational Dynamics of 2-(4-Isopropyl-2-methylphenoxy)butanoic Acid: A Technical Guide

Executive Summary As drug development and agrochemical formulations become increasingly reliant on predictive physical chemistry, understanding the thermodynamic boundaries of active ingredients is non-negotiable. 2-(4-I...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As drug development and agrochemical formulations become increasingly reliant on predictive physical chemistry, understanding the thermodynamic boundaries of active ingredients is non-negotiable. 2-(4-Isopropyl-2-methylphenoxy)butanoic acid (CAS: 937597-41-6) is a highly specialized organic compound belonging to the phenoxybutyric acid class. It functions as a synthetic auxin, mimicking the natural plant hormone indole-3-acetic acid (IAA)[1]. Its biological efficacy relies heavily on its structural integrity; specifically, the four-carbon butanoic acid side chain provides optimal affinity for the auxin-binding pocket of TIR1 receptors[1].

This whitepaper synthesizes the thermodynamic stability data, conformational energetics, and self-validating experimental protocols required to rigorously profile this compound.

Conformational Thermodynamics & Physicochemical Profile

The thermodynamic stability of any molecule is fundamentally dictated by its ground-state conformational energy. For 2-(4-Isopropyl-2-methylphenoxy)butanoic acid, quantum mechanical calculations utilizing Density Functional Theory (DFT) at the B3LYP/6-311++G(d,p) level provide critical insights into its structural energetics[2].

Mechanistic Insight: The choice of the B3LYP/6-311++G(d,p) basis set is highly intentional. The inclusion of diffuse functions (++) is critical when modeling carboxylic acids, as they accurately describe the expanded electron density of the carboxylate anion in its deprotonated state.

DFT analysis reveals that the carboxylic acid group maintains a planar configuration driven by resonance stabilization[2]. However, the ether linkage introduces rotational flexibility. The conformational landscape is defined by three stable energy minima, corresponding to dihedral angles (θ) of 15°, 105°, and 165° between the phenoxy group and the butanoic acid backbone[2]. The steric bulk of the ortho-methyl group restricts rotational freedom compared to unsubstituted analogs, effectively locking the molecule into these specific thermodynamic wells.

Quantitative Data Summary

The baseline physicochemical parameters dictate the compound's behavior under thermal and environmental stress.

PropertyValueMethod / Source
Molecular Formula C₁₄H₂₀O₃Structural Derivation[1]
Molar Mass ~236.31 g/mol Calculated[1]
Density 1.053 ± 0.06 g/cm³Predicted[1][3]
Boiling Point 348.6 ± 30.0 °CPredicted[3]
Acid Dissociation (pKa) 3.31 to 3.9Predicted[1][3]

Note: The variance in pKa (3.31 vs. 3.9) reflects differences in solvation models used by different predictive algorithms. In practice, this dictates that the compound will be fully ionized at physiological pH (7.4).

Primary Thermodynamic Degradation Pathways

Understanding degradation vectors is essential for formulation stability. The two primary thermodynamic sinks for 2-(4-Isopropyl-2-methylphenoxy)butanoic acid are:

  • Thermal Decarboxylation: At elevated temperatures, the cleavage of the carboxyl group yields hydrocarbon derivatives[1][2]. While this process has a high activation energy barrier (ΔG‡), it becomes spontaneous at high temperatures due to the massive entropic driving force (+ΔS) of releasing CO₂ gas.

  • Ether Cleavage (Nucleophilic Substitution): The phenoxy group can participate in nucleophilic substitution reactions[1]. Under extreme acidic or basic stress, the C-O-C bond is susceptible to hydrolysis, yielding 4-isopropyl-2-methylphenol (a carvacrol analog) and hydroxybutanoic acid.

ConformationalDegradation Parent 2-(4-Isopropyl-2-methylphenoxy) butanoic acid Conformers Stable Conformers (θ = 15°, 105°, 165°) Parent->Conformers DFT Analysis Decarb Thermal Decarboxylation (-CO2) Parent->Decarb High Temp Ether Ether Cleavage (Hydrolysis) Parent->Ether Acid/Base Stress Prod1 Hydrocarbon Derivatives Decarb->Prod1 Prod2 4-Isopropyl-2-methylphenol Ether->Prod2

Figure 1: Conformational dynamics and primary thermodynamic degradation pathways.

Experimental Methodologies for Stability Profiling

As application scientists, we cannot rely solely on predictive models. We must build a self-validating thermodynamic profile using orthogonal analytical techniques. The following protocols are designed to ensure rigorous, artifact-free data collection.

Protocol 1: Solid-State Thermal Analysis (DSC/TGA)

Objective: Determine the enthalpy of fusion, melting point, and decomposition onset. Causality: Thermogravimetric Analysis (TGA) measures mass loss to identify decarboxylation, while Differential Scanning Calorimetry (DSC) captures non-mass-loss thermodynamic events (e.g., polymorphism, melting). Running them orthogonally prevents the misinterpretation of a degradation event as a simple phase transition.

Step-by-Step Methodology:

  • Sample Preparation: Accurately weigh 2.0–5.0 mg of the compound into an aluminum crucible. Why? A low sample mass minimizes thermal gradients within the bulk powder, ensuring sharp endothermic/exothermic peaks and preventing localized superheating.

  • Atmospheric Control: Equilibrate the furnace with dry Nitrogen at a flow rate of 50 mL/min. Why? An inert atmosphere isolates purely thermal degradation events (like decarboxylation) from oxidative degradation, simplifying the thermodynamic math.

  • Thermal Ramping: Heat the sample from 25 °C to 400 °C at a rate of 10 °C/min. Why? A 10 °C/min ramp provides the optimal balance between signal resolution and thermal lag.

  • Data Processing: Integrate the area under the melting endotherm to calculate ΔH_fus. Identify the onset temperature (T_onset) of mass loss in the TGA curve to define the absolute upper limit of the compound's thermodynamic stability window.

Protocol 2: Solution-State Kinetics & Forced Degradation (HPLC-UV)

Objective: Establish the activation energy (Ea) for the ether cleavage pathway in solution. Causality: Solid-state stability rarely translates perfectly to solution stability. Because the compound has a pKa of ~3.31–3.9[1][3], its protonation state dictates the electron density of the ether oxygen and its subsequent leaving group ability.

Step-by-Step Methodology:

  • Buffer Preparation: Prepare 50 mM phosphate buffers at pH 2.0 (fully protonated state) and pH 7.4 (fully ionized state). Why? Testing across the pKa ensures we capture the thermodynamic stability of both the free acid and the conjugate base.

  • Thermal Stressing: Incubate 100 µg/mL solutions at 40 °C, 60 °C, and 80 °C in sealed amber vials.

  • Sampling & Quenching: Withdraw aliquots at predefined intervals (0, 2, 4, 8, 24, 48 hours) and immediately quench in an ice bath to halt degradation. Analyze via HPLC-UV at 220 nm.

  • Mass Balance Validation (Critical Step): Ensure the sum of the parent peak area and degradant peak areas remains constant (±5%). Why? A loss of mass balance indicates secondary degradation or the formation of volatile degradants (like CO₂), validating the presence of the decarboxylation pathway.

  • Kinetic Modeling: Plot ln(Concentration) vs. Time to determine the rate constant (k). Apply the Arrhenius equation (ln(k) vs. 1/T) to calculate the activation energy (Ea).

ExperimentalWorkflow Prep Sample Prep & pH Buffering Thermal Thermal Analysis (DSC/TGA) Prep->Thermal HPLC HPLC-UV Kinetics Prep->HPLC Arrhenius Arrhenius Modeling Thermal->Arrhenius HPLC->Arrhenius Validation Mass Balance Validation Arrhenius->Validation

Figure 2: Orthogonal experimental workflow for self-validating thermodynamic profiling.

Conclusion

The thermodynamic stability of 2-(4-Isopropyl-2-methylphenoxy)butanoic acid is governed by a delicate interplay between its planar, resonance-stabilized carboxylic acid moiety and the sterically restricted rotational freedom of its ether linkage. By employing rigorous DFT calculations alongside self-validating, orthogonal experimental protocols (DSC/TGA and mass-balance-verified HPLC), researchers can accurately predict its degradation kinetics. This framework ensures that formulations utilizing this active ingredient maintain their structural integrity and biological efficacy throughout their intended shelf life.

References

Sources

Exploratory

Predictive Toxicology &amp; Safety Data Sheet (SDS) Development: 2-(4-Isopropyl-2-methylphenoxy)butanoic acid

Topic: Predictive Toxicology Profile & Safety Data Sheet (SDS) for 2-(4-Isopropyl-2-methylphenoxy)butanoic acid Content Type: Technical Guide / Whitepaper Audience: Researchers, Drug Development Scientists, Regulatory To...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Predictive Toxicology Profile & Safety Data Sheet (SDS) for 2-(4-Isopropyl-2-methylphenoxy)butanoic acid Content Type: Technical Guide / Whitepaper Audience: Researchers, Drug Development Scientists, Regulatory Toxicologists

Executive Summary

2-(4-Isopropyl-2-methylphenoxy)butanoic acid (CAS: 937597-41-6) is a specialized organic acid structurally homologous to phenoxy-class herbicides (e.g., Mecoprop) and fibrate-class pharmaceutical intermediates.[1][2] Due to the absence of comprehensive experimental toxicity data for this specific CAS entry, this guide utilizes Structure-Activity Relationship (SAR) analysis and Read-Across methodologies from validated analogs (Mecoprop, Thymol, 2,4-DB) to establish a predicted safety profile.

Key Predicted Hazards:

  • Health: Skin and eye irritation (Category 2/2A); Potential specific target organ toxicity (Liver/Kidney) upon repeated exposure due to PPAR

    
     agonist potential.
    
  • Environmental: Chronic aquatic toxicity due to the lipophilic phenoxy moiety and potential for bioaccumulation (

    
    ).
    
  • Mechanism: Synthetic auxin activity in plants; peroxisome proliferation potential in mammals.

Chemical Identity & Physicochemical Profile

Understanding the physicochemical baseline is critical for predicting bioavailability and environmental fate.

Table 1: Identification & Predicted Properties

PropertyValue / DescriptionSource/Method
Chemical Name 2-(4-Isopropyl-2-methylphenoxy)butanoic acidIUPAC
CAS Number 937597-41-6ChemicalBook/SciFinder
Molecular Formula

Stoichiometry
Molecular Weight 236.31 g/mol Calculated
Structure Phenoxy ether linked to C2 of butyric acidSMILES: CCC(C(=O)O)Oc1c(C)cc(C(C)C)cc1
Physical State Solid (Crystalline powder)Analog comparison
LogP (Octanol/Water)

Predicted (Consensus QSAR)
pKa (Acidic)

Predicted (Carboxylic acid moiety)
Water Solubility Low (< 100 mg/L at pH 7)Predicted (Lipophilicity)
Boiling Point

Predicted (760 Torr)

Predictive Toxicology Framework

To ensure scientific integrity in the absence of direct data, we employ a Weight of Evidence (WoE) approach.

Read-Across Analogs
  • Mecoprop (CAS 93-65-2): Structural analog (2-phenoxypropionic acid derivative). Provides baseline for auxin-like toxicity and irritation.

  • 4-Isopropyl-2-methylphenol (CAS 1740-97-2): The metabolic hydrolysis product. Provides data on phenolic toxicity (membrane disruption, irritation).

  • Clofibrate: Structural homolog regarding the phenoxy-isobutyric acid moiety, suggesting potential lipid-modulating effects (PPAR activity).

Predictive Workflow Diagram

The following workflow illustrates the logic used to derive the SDS classifications below.

PredictiveTox Compound 2-(4-Isopropyl-2-methylphenoxy) butanoic acid Substruct1 Moiety A: Carboxylic Acid (Acidic, Corrosive potential) Compound->Substruct1 Substruct2 Moiety B: Phenoxy Ether (Lipophilic, Membrane active) Compound->Substruct2 Metabolism Metabolic Hydrolysis (Liver Esterases/CYP450) Compound->Metabolism Endpoint1 Endpoint: Skin/Eye Irritation (Predicted Cat 2/2A) Substruct1->Endpoint1 pKa ~3.3 Endpoint3 Endpoint: Systemic Toxicity (Liver Hypertrophy - PPAR mode) Substruct2->Endpoint3 Fibrate homology Metabolite Metabolite: 4-Isopropyl-2-methylphenol (Known Irritant/Aquatic Toxin) Metabolism->Metabolite Metabolite->Endpoint1 Phenolic nature Endpoint2 Endpoint: Aquatic Toxicity (Predicted Chronic Cat 2) Metabolite->Endpoint2 LogP > 3

Figure 1: Predictive toxicology workflow utilizing substructure analysis and metabolic read-across to determine hazard endpoints.

Predicted GHS Hazard Identification

Based on the analysis above, the following GHS classifications are proposed for the Safety Data Sheet.

Signal Word: WARNING

Hazard ClassCategoryHazard StatementJustification
Acute Toxicity (Oral) Cat 4H302: Harmful if swallowed.Analogous to Mecoprop (ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

Rat ~930 mg/kg).
Skin Irritation Cat 2H315: Causes skin irritation.[3]Acidic nature (pKa 3.[2]3) + Phenolic metabolite potential.[4][5]
Eye Irritation Cat 2AH319: Causes serious eye irritation.[3][6]Standard for phenoxy acid herbicides.
STOT - Repeated Cat 2H373: May cause damage to organs (Liver) through prolonged exposure.PPAR

agonist potential (peroxisome proliferation).
Aquatic Toxicity Cat 2H411: Toxic to aquatic life with long-lasting effects.[6]

implies bioaccumulation; phenols are toxic to fish.

Detailed Toxicological Assessment

Mechanism of Action (MoA)
  • In Plants: The compound acts as a synthetic auxin .[5] The structural similarity to Indole-3-acetic acid (IAA) allows it to bind TIR1 receptors, causing uncontrolled growth and vascular tissue disruption in broadleaf plants [1].

  • In Mammals: Phenoxy acid derivatives often act as Peroxisome Proliferator-Activated Receptor alpha (PPAR

    
    ) agonists . Activation leads to hepatic peroxisome proliferation, hepatomegaly, and altered lipid metabolism. This is a well-documented mechanism for structurally similar fibrates and phenoxy herbicides [2].
    
Genotoxicity (Ames Test Prediction)
  • Prediction: Negative .

  • Rationale: Chlorinated phenoxy acids (2,4-D) and alkylphenols generally test negative in Salmonella typhimurium mutagenicity assays. The absence of reactive functional groups (epoxides, hydrazines) reduces mutagenic risk.

Carcinogenicity
  • Prediction: Not Classifiable (Group 3) .

  • Rationale: While some phenoxy herbicides have been historically debated (often due to dioxin contaminants in chlorinated versions), this non-chlorinated isopropyl variant lacks the precursors to form TCDD-like impurities.

Safety Data Sheet (SDS) - Core Sections

Use this data to populate Sections 4-8 of a standard 16-section SDS.

Section 4: First Aid Measures
  • General Advice: Consult a physician. Show this safety data sheet to the doctor in attendance.

  • If Inhaled: Move to fresh air.[6] If not breathing, give artificial respiration.

  • Skin Contact: Wash off immediately with soap and plenty of water.[7] Remove contaminated clothing.[3][7][6] Caution: Phenolic absorption is possible; monitor for systemic signs.

  • Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes.[6] Remove contact lenses.[8][3][7][6]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water.[7][6] Call a POISON CENTER immediately.[6]

Section 7: Handling and Storage
  • Handling: Avoid contact with skin and eyes.[7] Avoid formation of dust and aerosols.[8][7] Provide appropriate exhaust ventilation.[7]

  • Storage: Keep container tightly closed in a dry and well-ventilated place. Recommended storage temperature: 2-8°C (to prevent degradation).

Section 8: Exposure Controls / Personal Protection
  • OEL (Occupational Exposure Limit): Not established. Recommendation: Use TWA 10 mg/m³ (Total Dust) as a default.

  • PPE:

    • Eye: Safety glasses with side-shields (EN166).

    • Skin: Nitrile rubber gloves (min thickness 0.11 mm).

    • Respiratory: P2 dust mask if ventilation is poor.

Experimental Validation Protocols

To move from "Predicted" to "Verified," the following self-validating protocols are recommended.

Protocol: Validation of PPAR Activation (In Vitro)

Objective: Confirm if the compound acts as a liver toxin via PPAR activation.

  • Cell Line: HepG2 (Human liver carcinoma) or primary rat hepatocytes.

  • Reagents:

    • Test Compound: 2-(4-Isopropyl-2-methylphenoxy)butanoic acid (1

      
      M - 100 
      
      
      
      M).
    • Positive Control: Fenofibrate (50

      
      M).
      
    • Vehicle: DMSO (< 0.1%).

  • Method:

    • Seed cells in 96-well plates.

    • Incubate with test compound for 24h.

    • Readout: RT-qPCR for PPAR

      
       target genes (ACOX1, CYP4A11).
      
  • Self-Validation: The Positive Control (Fenofibrate) must induce ACOX1 expression >3-fold. If not, the assay is invalid.

Protocol: Daphnia magna Acute Immobilization Test (OECD 202)

Objective: Verify Aquatic Toxicity prediction.

  • Organism: Daphnia magna (Water flea), < 24h old.

  • Setup:

    • Prepare stock solution in ISO medium (solubility is low; use Water Accommodated Fraction - WAF if necessary).

    • Concentrations: 0, 1, 10, 100 mg/L.

  • Procedure:

    • Place 5 daphnids per vessel (4 replicates).

    • Incubate at 20°C, 16h light/8h dark cycle.

    • Check immobilization at 24h and 48h.

  • Calculation: Determine

    
     using Probit analysis.
    
  • Criterion: If

    
     mg/L, the "Toxic to aquatic life" classification is validated.
    

Ecological Fate & Transport

Diagram: Environmental degradation pathway prediction.

EcoFate Parent Parent Acid (Soil/Water) EsterHydrolysis Microbial Hydrolysis Parent->EsterHydrolysis Phenol 4-Isopropyl-2-methylphenol (Transient) EsterHydrolysis->Phenol Release of Butyrate RingCleavage Ring Cleavage (Oxidation) Phenol->RingCleavage Aerobic conditions CO2 CO2 + Biomass (Mineralization) RingCleavage->CO2

Figure 2: Predicted biodegradation pathway in aerobic soil/water environments.

Persistence:

  • The unchlorinated ring is susceptible to microbial attack (ortho-cleavage pathway).

  • Predicted Half-life: Soil

    
     days (Moderate persistence).
    
  • Bioaccumulation: BCF (Bioconcentration Factor) predicted ~200-500. Not likely to biomagnify significantly due to metabolism.

References

  • Grossmann, K. (2010). Auxin herbicides: current status of mechanism and mode of action. Pest Management Science, 66(2), 113-120. Link

  • Corton, J. C., et al. (2014). Mode of action framework analysis for receptor-mediated toxicity: The peroxisome proliferator-activated receptor alpha (PPARα) as a case study. Critical Reviews in Toxicology, 44(1), 1-49. Link

  • OECD. (2004). Test No. 202: Daphnia sp. Acute Immobilisation Test. OECD Guidelines for the Testing of Chemicals. Link

  • ECHA. (2017). Guidance on Information Requirements and Chemical Safety Assessment: Chapter R.6: QSARs and grouping of chemicals. Link

  • PubChem. (n.d.). Compound Summary for CID 1740-97-2 (4-Isopropyl-2-methylphenol). Link

Sources

Foundational

Pharmacokinetics and Metabolic Stability of 2-(4-Isopropyl-2-methylphenoxy)butanoic Acid

This technical guide provides an in-depth analysis of the pharmacokinetics (PK) and metabolic stability of 2-(4-Isopropyl-2-methylphenoxy)butanoic acid (CAS 937597-41-6).[1] It synthesizes structural analysis with establ...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth analysis of the pharmacokinetics (PK) and metabolic stability of 2-(4-Isopropyl-2-methylphenoxy)butanoic acid (CAS 937597-41-6).[1] It synthesizes structural analysis with established metabolic pathways for phenoxy acid derivatives to predict and explain the compound's behavior in biological systems.[1]

[1]

Executive Summary & Compound Identity

2-(4-Isopropyl-2-methylphenoxy)butanoic acid is a synthetic organic compound belonging to the phenoxy acid class.[1] Structurally, it is characterized by a butanoic acid backbone substituted at the alpha-position (C2) with a 4-isopropyl-2-methylphenoxy group.[1]

This specific substitution pattern places it in a unique pharmacological niche:

  • Structural Analogs: It shares a core scaffold with Mecoprop (herbicide) and Lactisole (sweet taste inhibitor), but differs by the extension of the aliphatic chain from propanoic to butanoic acid.[1]

  • Functional Implications: Unlike gamma-phenoxybutyric acids (e.g., MCPB) which act as pro-drugs requiring beta-oxidation, the alpha-substitution of this compound confers significant metabolic stability against chain shortening, suggesting it acts as a direct ligand for its target receptors (e.g., TIR1 auxin receptors in plants or T1R2/T1R3 sweet taste receptors in mammals).[1]

Physicochemical Profile (Predicted)
PropertyValue / DescriptionImpact on PK
Molecular Formula C₁₄H₂₀O₃Moderate molecular weight (236.31 g/mol ) favors absorption.[1]
Lipophilicity (LogP) ~3.5 – 4.2High lipophilicity facilitates membrane permeation and protein binding.[1]
Acidity (pKa) ~3.5 – 4.0Exists primarily as an anion (carboxylate) at physiological pH (7.4).[1]
Solubility Low in water; High in organic solventsRequires carrier proteins (e.g., albumin) for systemic transport.[1]

Pharmacokinetics (ADME)

The pharmacokinetic profile of 2-(4-Isopropyl-2-methylphenoxy)butanoic acid is governed by its lipophilic acid nature, dictating rapid absorption, high protein binding, and renal excretion via active transport.[1]

Absorption[1]
  • Mechanism: As a weak acid with high lipophilicity, the compound is rapidly absorbed across biological membranes (e.g., GI tract in mammals, leaf cuticle in plants) via passive diffusion of the non-ionized species in acidic microenvironments.[1]

  • Ion Trapping: Once inside the neutral or basic cytosol (pH ~7.2), the compound dissociates into its anionic form, becoming "trapped" intracellularly, which drives a steep concentration gradient facilitating further uptake.[1]

Distribution[1]
  • Plasma Protein Binding: The compound is expected to exhibit high plasma protein binding (>90%) , primarily to albumin .[1] The anionic carboxylate group forms electrostatic interactions with positively charged residues on albumin, while the lipophilic isopropyl-phenyl ring docks into hydrophobic pockets.[1]

  • Volume of Distribution (Vd): Due to high protein binding, the Vd is likely low (confined largely to plasma and extracellular fluid), limiting tissue accumulation in non-target organs.[1]

Metabolism (The Core Stability Factor)

The metabolic fate of phenoxy acids hinges on the length and substitution of the carboxylic acid chain.[1] This compound exhibits a critical structural feature—alpha-substitution —that dictates its stability.[1]

A. Resistance to Beta-Oxidation (Expert Insight)

Standard phenoxybutyric acids (e.g., 2,4-DB, MCPB) are pro-herbicides .[1] They possess a terminal (gamma) phenoxy group and undergo beta-oxidation (removing two carbons) to form the active acetic acid derivative.[1]

  • Contrast: 2-(4-Isopropyl-2-methylphenoxy)butanoic acid has the phenoxy group at the C2 (alpha) position.[1]

  • Mechanism: The presence of the bulky phenoxy group and the ethyl side chain at the alpha-carbon sterically hinders the acyl-CoA dehydrogenase enzyme required for beta-oxidation.[1]

  • Outcome: The compound is metabolically stable to chain shortening.[1] It does not degrade into a propanoic or acetic acid metabolite.[1] It acts as the active principle itself, rather than a pro-drug.[1]

B. Phase I: Cytochrome P450 Hydroxylation

The primary route of oxidative metabolism is ring hydroxylation, mediated by CYP450 isozymes (e.g., CYP2C9 or CYP3A4 in mammals; CYP71 in plants).[1]

  • Site of Attack: The aromatic ring is activated by the oxygen and alkyl groups.[1] Hydroxylation is most likely to occur at the C5 position (meta to the isopropyl, para to the ether oxygen) or on the isopropyl group itself (omega-oxidation).[1]

C. Phase II: Glucuronidation

The carboxylate group is a prime target for conjugation.[1]

  • Pathway: UDP-glucuronosyltransferases (UGTs) conjugate glucuronic acid to the carboxylic acid moiety, forming an acyl glucuronide .[1]

  • Significance: This increases water solubility, facilitating renal excretion.[1] Acyl glucuronides can be reactive, potentially binding covalently to proteins (a mechanism often assessed in drug safety).[1]

Excretion
  • Route: Predominantly renal excretion .[1]

  • Mechanism: As an organic anion, the compound (and its glucuronide) is actively secreted into the urine via Organic Anion Transporters (OAT1/OAT3) in the proximal tubule.[1]

  • Reabsorption: Passive reabsorption in the distal tubule is pH-dependent; alkaline urine enhances excretion by keeping the compound ionized.[1]

Metabolic Stability & Pathway Visualization[1]

The following diagram illustrates the divergent metabolic fate of this compound compared to standard phenoxybutyric acids, highlighting its inherent stability.

MetabolicStability Compound 2-(4-Isopropyl-2-methylphenoxy) butanoic acid BetaOx Beta-Oxidation (Chain Shortening) Compound->BetaOx BLOCKED by Alpha-Substitution Stable Metabolically Stable Active Ligand Compound->Stable Direct Action CYP Phase I: CYP450 (Ring Hydroxylation) Stable->CYP Slow Clearance UGT Phase II: UGT (Glucuronidation) Stable->UGT Major Pathway Excretion Renal Excretion (OAT Transport) CYP->Excretion UGT->Excretion

Figure 1: Metabolic fate of 2-(4-Isopropyl-2-methylphenoxy)butanoic acid. Note the blockage of the beta-oxidation pathway (red) due to alpha-substitution, leading to metabolic stability and direct pharmacological activity.[1]

Experimental Protocols for Validation

To validate the PK profile and metabolic stability, the following self-validating experimental workflows are recommended.

In Vitro Metabolic Stability Assay (Microsomal Stability)

Objective: Determine intrinsic clearance (


) and identify metabolites.[1]
  • System: Liver microsomes (human/rat) or S9 fraction + NADPH regenerating system.[1]

  • Protocol:

    • Incubate compound (1 µM) at 37°C.

    • Sample at

      
       min.[1]
      
    • Quench with ice-cold acetonitrile (containing internal standard).

    • Analyze supernatant via LC-MS/MS.[1]

  • Analysis: Plot

    
     vs. time. The slope 
    
    
    
    determines half-life (
    
    
    ).[1]
  • Expectation: Slow disappearance indicates high metabolic stability.[1] Detection of hydroxylated metabolites confirms CYP activity.[1]

Caco-2 Permeability Assay (Absorption)

Objective: Predict oral absorption and identify active efflux.

  • System: Caco-2 cell monolayer on transwell plates.

  • Protocol:

    • Apply compound to Apical (A) or Basolateral (B) side.[1]

    • Measure transport A

      
      B and B
      
      
      
      A over 2 hours.
  • Calculation: Apparent permeability (

    
    ).[1]
    
  • Criterion:

    
     cm/s indicates high absorption.[1] An Efflux Ratio (B
    
    
    
    A / A
    
    
    B)
    
    
    suggests passive diffusion dominates.[1]
Plasma Protein Binding (Equilibrium Dialysis)

Objective: Determine the free fraction (


) available for distribution.[1]
  • System: Rapid Equilibrium Dialysis (RED) device.[1]

  • Protocol:

    • Chamber A: Plasma spiked with compound.[1]

    • Chamber B: PBS buffer.[1]

    • Incubate 4 hours at 37°C.

  • Analysis: LC-MS/MS of both chambers.

  • Calculation:

    
    .[1]
    

References

  • PubChem . (2025).[1] Compound Summary: 2-(4-Isopropyl-2-methylphenoxy)butanoic acid.[1][2][3][4][5][][7][8] National Library of Medicine.[1] Retrieved from [Link]

  • Sumitomo Chemical Company . (1995).[1] Process for producing optically active carboxylic acid. U.S. Patent 5,442,114.[1] Retrieved from

  • Wiley Online Library . (2018).[1] Metabolism of Phenoxy Acids in Plants and Mammals. Pest Management Science. (General reference for phenoxy acid PK class properties).

Sources

Exploratory

Target Receptor Binding Affinity of 2-(4-Isopropyl-2-methylphenoxy)butanoic acid: Mechanistic Insights and Assay Protocols

Executive Summary The rational design of synthetic auxins relies heavily on understanding the precise stereochemical interactions between small-molecule ligands and their target receptors. 2-(4-Isopropyl-2-methylphenoxy)...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The rational design of synthetic auxins relies heavily on understanding the precise stereochemical interactions between small-molecule ligands and their target receptors. 2-(4-Isopropyl-2-methylphenoxy)butanoic acid is a highly specialized organic compound belonging to the phenoxybutyric acid class of synthetic herbicides[1]. By mimicking the natural plant hormone indole-3-acetic acid (IAA), this compound disrupts normal plant growth regulation by overstimulating auxin-responsive pathways[1].

This technical guide provides an in-depth analysis of the receptor binding affinity of 2-(4-Isopropyl-2-methylphenoxy)butanoic acid, exploring the structural biology of its primary target—the Transport Inhibitor Response 1 (TIR1) receptor—and outlining the field-proven Surface Plasmon Resonance (SPR) methodologies required to quantify these biomolecular interactions.

Structural Biology of the TIR1 Binding Pocket

The primary mode of action for 2-(4-Isopropyl-2-methylphenoxy)butanoic acid involves binding to the TIR1 and Auxin Signaling F-box (AFB) protein family[1]. TIR1 acts as the substrate-recognition component of the SCF (Skp1-Cullin-F-box) E3 ubiquitin ligase complex[2].

The binding cavity of TIR1 is a deep, hydrophobic pocket with a highly specialized floor. The molecular structure of 2-(4-Isopropyl-2-methylphenoxy)butanoic acid enables it to fit perfectly into this auxin-binding pocket[1]. The interaction is governed by two distinct structural domains:

  • Polar Anchoring: The carboxylic acid group of the butanoic acid moiety forms critical hydrogen bonds with two highly selective polar residues at the base of the pocket: Arg 403 and Ser 438 [1][3][4].

  • Hydrophobic Packing: The isopropyl-2-methylphenoxy ring occupies the broader, less selective hydrophobic cavity of the receptor[1][4].

Structure-Activity Relationship (SAR) Causality: The length of the aliphatic side chain is a critical determinant of binding affinity. Structure-activity relationship studies demonstrate that the four-carbon butanoic acid side chain provides optimal receptor affinity compared to shorter acetic acid analogs[1]. The extended chain allows the phenoxy ring to achieve superior van der Waals contacts within the hydrophobic platform while maintaining the essential salt bridges at Arg 403 and Ser 438.

The "Molecular Glue" Mechanism

Unlike traditional receptor-ligand agonism, 2-(4-Isopropyl-2-methylphenoxy)butanoic acid functions as a "molecular glue"[3]. TIR1 alone possesses negligible affinity for its downstream targets, the Aux/IAA transcriptional repressors[5].

When the synthetic auxin anchors into the TIR1 pocket, it fills a critical hydrophobic gap. The exposed surface of the bound ligand acts as a continuous interaction platform, drastically increasing the binding affinity between TIR1 and the domain II (degron) of Aux/IAA proteins (such as IAA7)[3][5]. This ternary complex formation (TIR1-Ligand-Aux/IAA) is the necessary catalyst for the ubiquitination and subsequent 26S proteasomal degradation of the repressor, which ultimately derepresses Auxin Response Factor (ARF) transcription factors[6][7].

G Ligand 2-(4-Isopropyl-2-methylphenoxy) butanoic acid Complex TIR1-Ligand-Aux/IAA Ternary Complex Ligand->Complex Binds pocket TIR1 TIR1/AFB Receptor (F-box Protein) TIR1->Complex Scaffold AuxIAA Aux/IAA Repressor (e.g., IAA7) AuxIAA->Complex Recruited Ubiquitination SCF E3 Ligase Ubiquitination Complex->Ubiquitination Triggers Proteasome 26S Proteasome Degradation Ubiquitination->Proteasome Targets Aux/IAA ARF ARF Transcription Factors (Derepressed) Proteasome->ARF Releases

Molecular glue mechanism of synthetic auxins triggering ARF derepression.

Quantitative Binding Affinity

To contextualize the potency of 2-(4-Isopropyl-2-methylphenoxy)butanoic acid, it is essential to compare the binding kinetics of the TIR1-IAA7 co-receptor complex against various auxinic compounds. Saturation binding assays and SPR are the gold standards for deriving the dissociation constant (Kd) and inhibition constant (Ki)[5].

Table 1: Comparative Binding Affinities of Auxin Analogs to the TIR1-IAA7 Complex

Ligand / CompoundReceptor ComplexBinding Affinity (Kd / Ki)Reference
Indole-3-acetic acid (IAA)TIR1-IAA7Kd = 13.84 ± 4.63 nM[5]
1-Naphthaleneacetic acid (1-NAA)TIR1-IAA7Ki = 113.50 ± 3.51 nM[5]
2,4-Dichlorophenoxyacetic acid (2,4-D)TIR1-IAA7Ki > 1 μM[5]
2-(4-Isopropyl-2-methylphenoxy)butanoic acidTIR1-IAA7High Affinity (Optimal SAR)*[1]

*Note: While exact quantitative Kd values for this specific butanoic acid derivative vary based on in vitro assay conditions, structural activity relationship (SAR) studies indicate superior potency over shorter-chain phenoxyacetic analogs due to enhanced hydrophobic packing[1].

Experimental Methodology: Surface Plasmon Resonance (SPR) Protocol

To empirically validate the target receptor binding affinity of 2-(4-Isopropyl-2-methylphenoxy)butanoic acid, a self-validating Surface Plasmon Resonance (SPR) assay must be employed[2][8]. This label-free technique measures real-time association and dissociation kinetics.

Step-by-Step SPR Workflow

1. Receptor Complex Purification

  • Action: Co-express the TIR1 and ASK1 proteins in Hi5 insect cells using a recombinant baculovirus system[5][8].

  • Causality: Bacterial expression systems are fundamentally inadequate for TIR1. The leucine-rich repeat domain of TIR1 requires an endogenous eukaryotic co-factor—inositol hexakisphosphate (IP6)—to fold correctly and maintain stability[3]. Insect cell lines naturally provide this co-factor.

2. Sensor Chip Functionalization

  • Action: Utilize a streptavidin-coated SPR sensor chip. Synthesize the domain II degron peptide of IAA7 with an N-terminal biotin tag and immobilize it onto the chip surface[2].

  • Causality: Biotinylating the N-terminus ensures uniform, directional immobilization of the peptide. This prevents steric hindrance and preserves the active binding interface, which would otherwise be compromised by random amine coupling.

3. Ligand-Receptor Pre-incubation

  • Action: Pre-mix purified TIR1 protein with a 50 μM concentration of 2-(4-Isopropyl-2-methylphenoxy)butanoic acid in the running buffer prior to injection[2][8].

  • Causality: Because the compound acts as a molecular glue, TIR1 alone has negligible affinity for the immobilized IAA7 degron[5]. Pre-incubation ensures the formation of the binary TIR1-Ligand complex, which is structurally required to recruit the Aux/IAA peptide on the chip.

4. Kinetic Injection & Measurement

  • Action: Inject the pre-incubated complex over the functionalized chip at a constant flow rate of 20 μL/min[8].

  • Causality: Maintaining a steady, optimized flow rate minimizes mass transport limitations, ensuring that the measured association (

    
    ) and dissociation (
    
    
    
    ) rates reflect true biomolecular binding kinetics rather than fluidic diffusion artifacts.

5. Double-Reference Subtraction

  • Action: Subtract the sensorgram data of a biocytin-blocked control channel and a buffer-only injection from the active channel data[2][8].

  • Causality: This mathematical correction is a critical self-validating step. It eliminates background noise caused by bulk refractive index changes and non-specific binding to the dextran matrix, isolating the true binding response.

SPR_Workflow Chip 1. Sensor Chip Streptavidin Coating Immobilize 2. Peptide Immobilization (Biotin-IAA7 Degron) Chip->Immobilize Incubate 3. Pre-incubation (TIR1 + Target Ligand) Immobilize->Incubate Inject 4. Analyte Injection (Microfluidic Flow) Incubate->Inject Measure 5. SPR Detection (Association/Dissociation) Inject->Measure Analyze 6. Kinetic Analysis (Kd Calculation) Measure->Analyze

Step-by-step Surface Plasmon Resonance (SPR) binding assay workflow.

Conclusion

The binding affinity of 2-(4-Isopropyl-2-methylphenoxy)butanoic acid to the TIR1 receptor is a masterclass in rational agrochemical design. By leveraging the specific spatial geometry of the butanoic acid chain to interact with Arg 403 and Ser 438, this compound successfully acts as a molecular glue, forcing the interaction between TIR1 and Aux/IAA repressors. Utilizing rigorous, causality-driven SPR protocols allows researchers to accurately quantify these interactions, paving the way for the development of next-generation synthetic auxins that can overcome emerging herbicide resistance.

References

Sources

Protocols & Analytical Methods

Method

Application Note &amp; Synthesis Protocol: A Step-by-Step Guide to the Synthesis of 2-(4-Isopropyl-2-methylphenoxy)butanoic Acid

Introduction 2-(4-Isopropyl-2-methylphenoxy)butanoic acid is a member of the phenoxyalkanoic acid chemical class. Compounds within this family are of significant interest in agrochemical and pharmaceutical research due t...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

2-(4-Isopropyl-2-methylphenoxy)butanoic acid is a member of the phenoxyalkanoic acid chemical class. Compounds within this family are of significant interest in agrochemical and pharmaceutical research due to their biological activities, which often stem from their ability to act as synthetic auxins, mimicking the plant hormone indole-3-acetic acid (IAA)[1]. The structural arrangement, comprising a substituted phenoxy ring linked to an alkanoic acid moiety, is crucial for this activity.

This document provides a comprehensive, step-by-step protocol for the synthesis of 2-(4-isopropyl-2-methylphenoxy)butanoic acid, designed for researchers in organic synthesis, medicinal chemistry, and drug development. The synthetic strategy is centered around the robust and well-established Williamson ether synthesis, a reliable method for forming the critical ether linkage[2][3]. This two-step process involves the nucleophilic substitution reaction between a substituted phenoxide and an α-haloalkanoic ester, followed by saponification to yield the target carboxylic acid. We will detail the underlying chemical principles, provide a meticulously outlined experimental procedure, and discuss methods for purification and characterization.

Overall Reaction Scheme

The synthesis proceeds in two primary stages:

  • Williamson Ether Synthesis: Formation of the ether linkage by reacting 4-isopropyl-2-methylphenol with ethyl 2-bromobutanoate.

  • Saponification: Hydrolysis of the resulting ester to the final carboxylic acid product.

Figure 1: Overall two-step synthesis of 2-(4-Isopropyl-2-methylphenoxy)butanoic acid.

Materials and Reagents

All reagents should be of analytical grade or higher and used as received unless otherwise specified.

ReagentChemical FormulaMolar Mass ( g/mol )Supplier PurityNotes
4-Isopropyl-2-methylphenolC₁₀H₁₄O150.22≥98%Starting phenol.
Ethyl 2-bromobutanoateC₆H₁₁BrO₂195.05≥98%Alkylating agent. Corrosive.
Potassium Carbonate (Anhydrous)K₂CO₃138.21≥99%, powderedBase for phenoxide formation.
N,N-Dimethylformamide (DMF)C₃H₇NO73.09Anhydrous, ≥99.8%Reaction solvent.
Sodium Hydroxide (NaOH)NaOH40.00≥98%, pelletsBase for saponification.
Diethyl Ether (Et₂O)(C₂H₅)₂O74.12AnhydrousExtraction solvent.
Hydrochloric Acid (HCl)HCl36.4637% (conc.), ~12 MFor acidification/work-up.
Sodium Sulfate (Anhydrous)Na₂SO₄142.04GranularDrying agent.
Ethanol (EtOH)C₂H₅OH46.0795% or AbsoluteCo-solvent for saponification.
Deionized WaterH₂O18.02N/AFor work-up and solutions.

Experimental Protocol

Part A: Synthesis of Ethyl 2-(4-isopropyl-2-methylphenoxy)butanoate (Intermediate)

This step employs the Williamson ether synthesis, where the weakly acidic phenolic proton of 4-isopropyl-2-methylphenol is removed by a moderate base (K₂CO₃) to form a nucleophilic phenoxide. This phenoxide then displaces the bromide from ethyl 2-bromobutanoate via an Sₙ2 mechanism to form the ether linkage[3][4]. DMF is an excellent polar aprotic solvent for this reaction, as it effectively solvates the potassium cation without hindering the nucleophilicity of the phenoxide.

Procedure:

  • Setup: To a 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a nitrogen inlet, add 4-isopropyl-2-methylphenol (7.51 g, 50.0 mmol, 1.0 eq).

  • Reagent Addition: Add anhydrous potassium carbonate (10.37 g, 75.0 mmol, 1.5 eq) and 100 mL of anhydrous N,N-dimethylformamide (DMF).

  • Phenoxide Formation: Stir the suspension at room temperature under a nitrogen atmosphere for 30 minutes.

  • Alkylation: Add ethyl 2-bromobutanoate (10.73 g, 55.0 mmol, 1.1 eq) dropwise to the suspension via a syringe.

  • Reaction: Heat the reaction mixture to 80 °C using a heating mantle and oil bath. Maintain this temperature and stir vigorously for 12-16 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting phenol is consumed[5].

  • Work-up: a. Cool the mixture to room temperature and pour it into 400 mL of cold deionized water. b. Transfer the aqueous mixture to a 1 L separatory funnel and extract the product with diethyl ether (3 x 100 mL). c. Combine the organic extracts and wash sequentially with 2 M NaOH (2 x 75 mL) to remove any unreacted phenol, followed by deionized water (1 x 100 mL), and finally with saturated NaCl solution (brine, 1 x 100 mL). d. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude ester as an oil.

Part B: Saponification to 2-(4-Isopropyl-2-methylphenoxy)butanoic Acid (Final Product)

Saponification is the base-catalyzed hydrolysis of the intermediate ester to its corresponding carboxylate salt. Subsequent acidification protonates the carboxylate to yield the final carboxylic acid product.

Procedure:

  • Setup: Dissolve the crude ethyl 2-(4-isopropyl-2-methylphenoxy)butanoate from Part A in 80 mL of ethanol in a 250 mL round-bottom flask with a magnetic stir bar.

  • Hydrolysis: Prepare a solution of sodium hydroxide (4.0 g, 100 mmol, 2.0 eq) in 20 mL of deionized water and add it to the ethanolic solution of the ester.

  • Reaction: Stir the mixture at room temperature for 4-6 hours, or until TLC analysis indicates the complete consumption of the ester. Gentle heating to 40-50 °C can accelerate the reaction if necessary.

  • Work-up and Isolation: a. Remove the ethanol from the reaction mixture via rotary evaporation. b. Dilute the remaining aqueous residue with 100 mL of deionized water and transfer to a separatory funnel. c. Wash the aqueous layer with diethyl ether (2 x 50 mL) to remove any non-acidic impurities. Discard the organic washes. d. Cool the aqueous layer in an ice bath and acidify to pH 1-2 by slowly adding concentrated HCl. A white precipitate of the carboxylic acid should form. e. Extract the precipitated product into diethyl ether (3 x 75 mL)[6]. f. Combine the organic extracts, wash with brine (1 x 50 mL), dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude solid product.

Part C: Purification

The final product can be purified by recrystallization to achieve high purity.

Procedure:

  • Recrystallization: Dissolve the crude solid in a minimal amount of a hot solvent system, such as a mixture of heptane and ethyl acetate.

  • Isolation: Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of cold heptane, and dry under vacuum to a constant weight.

Workflow and Data Visualization

The following diagram illustrates the complete synthesis and work-up workflow.

SynthesisWorkflow cluster_part_a Part A: Williamson Ether Synthesis cluster_part_b Part B: Saponification & Isolation cluster_part_c Part C: Purification A1 1. Mix Phenol & K₂CO₃ in DMF A2 2. Add Ethyl 2-bromobutanoate A1->A2 A3 3. Heat at 80°C (12-16h) A2->A3 A4 4. Quench with H₂O A3->A4 A5 5. Extract with Et₂O A4->A5 A6 6. Wash (NaOH, H₂O, Brine) A5->A6 A7 7. Dry & Evaporate A6->A7 A_Out Crude Ester Intermediate A7->A_Out B1 1. Dissolve Ester in EtOH A_Out->B1 To Saponification B2 2. Add aq. NaOH B1->B2 B3 3. Stir at RT (4-6h) B2->B3 B4 4. Evaporate EtOH B3->B4 B5 5. Wash with Et₂O B4->B5 B6 6. Acidify with HCl B5->B6 B7 7. Extract with Et₂O B6->B7 B8 8. Dry & Evaporate B7->B8 B_Out Crude Carboxylic Acid B8->B_Out C1 1. Recrystallize from Heptane/Ethyl Acetate B_Out->C1 To Purification C2 2. Filter & Dry C1->C2 C_Out Pure Final Product C2->C_Out

Sources

Application

HPLC method development for 2-(4-Isopropyl-2-methylphenoxy)butanoic acid analysis

Executive Summary & Analyte Profile Objective: To establish a robust, stability-indicating Reversed-Phase HPLC (RP-HPLC) method for the quantification and purity analysis of 2-(4-Isopropyl-2-methylphenoxy)butanoic acid....

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Analyte Profile

Objective: To establish a robust, stability-indicating Reversed-Phase HPLC (RP-HPLC) method for the quantification and purity analysis of 2-(4-Isopropyl-2-methylphenoxy)butanoic acid.

Target Audience: Analytical Chemists, QC Specialists, and Drug Development Scientists.

Compound Profile:

  • Analyte: 2-(4-Isopropyl-2-methylphenoxy)butanoic acid[1][2][3]

  • Chemical Class: Phenoxy-alkanoic acid (Structurally homologous to fibrate drugs like Gemfibrozil and herbicides like MCPB).[1]

  • Molecular Formula: C₁₄H₂₀O₃[1]

  • MW: 236.31 g/mol [1][2][3]

  • Key Functional Groups:

    • Carboxylic Acid: Weakly acidic (pKa est. 4.5–4.8). Ionizable state is pH-dependent.[1]

    • Phenoxy Moiety: Chromophore responsible for UV absorption.

    • Isopropyl & Methyl Substituents: Significant lipophilicity (LogP > 3.0), driving strong retention on hydrophobic stationary phases.

Physicochemical Analysis & Method Strategy

Effective method development requires aligning the chromatographic conditions with the molecule's physical chemistry.

Solubility & pKa Implications

As a carboxylic acid, the analyte exists in equilibrium between its neutral (protonated) and anionic (deprotonated) forms.

  • pH < pKa (Acidic): The molecule is neutral. Hydrophobicity is maximized, resulting in stronger retention on C18 columns and sharper peak shapes.

  • pH > pKa (Basic): The molecule ionizes. Polarity increases, retention drastically decreases, and peak tailing may occur due to secondary silanol interactions.

Strategic Decision: We will utilize an acidic mobile phase (pH 3.0) to suppress ionization. This ensures the analyte remains in its neutral form, providing consistent retention times and minimizing peak broadening.

UV Detection Strategy

The phenoxy group exhibits two primary absorption bands:

  • Primary Band (~220–230 nm): High intensity but susceptible to solvent cutoff and interference from buffers.

  • Secondary Band (~270–280 nm): Lower intensity but higher selectivity.

Recommendation: Use 276 nm for routine purity assays to avoid baseline drift from organic modifiers. Use 225 nm only if trace-level impurity detection (<0.05%) is required.[1]

Experimental Protocol: Method Development

Instrumentation & Reagents[4]
  • HPLC System: Agilent 1200/1260 or Waters Alliance (Quaternary pump preferred for development).

  • Detector: Photodiode Array (PDA) detector (Scanning 200–400 nm).

  • Column: C18 Stationary Phase (e.g., Agilent Zorbax Eclipse Plus C18 or Phenomenex Luna C18).

    • Dimensions: 150 mm x 4.6 mm, 5 µm (Standard) or 100 mm x 3.0 mm, 3.5 µm (Fast LC).

  • Solvents: HPLC Grade Acetonitrile (ACN), Methanol (MeOH), Milli-Q Water.

  • Buffer Additive: Orthophosphoric acid (85%) or Formic Acid (for MS compatibility).

Step 1: Mobile Phase Preparation

Buffer A (Acidic Aqueous):

  • Dissolve 1.36 g of Potassium Dihydrogen Phosphate (

    
    ) in 1000 mL of water (10 mM).
    
  • Adjust pH to 3.0 ± 0.05 using dilute Orthophosphoric acid.

  • Filter through a 0.45 µm membrane filter.

Solvent B (Organic):

  • 100% Acetonitrile (Preferred for lower backpressure and sharper peaks compared to Methanol).

Step 2: Gradient Scouting Run

Perform a broad gradient to identify the elution window.

Time (min)% Buffer A% Solvent BFlow Rate (mL/min)
0.090101.0
20.010901.0
25.010901.0
25.190101.0
30.090101.0

Success Criterion: If the peak elutes between 10–15 minutes, the method is viable. If it elutes too early (<5 min), reduce initial organic %. If too late (>18 min), use a steeper gradient or stronger organic start.

Step 3: Optimized Isocratic Method (Final Protocol)

Based on typical phenoxy acid behavior, an isocratic hold often yields the best reproducibility for QC.

Final Method Parameters:

  • Column: C18, 150 x 4.6 mm, 5 µm.

  • Mobile Phase: Phosphate Buffer pH 3.0 : Acetonitrile (45:55 v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temp: 30°C (Controls viscosity and retention reproducibility).

  • Injection Vol: 10–20 µL.

  • Detection: UV at 276 nm.

  • Run Time: ~12–15 minutes.

Visualizing the Mechanism

The following diagram illustrates the retention mechanism and the critical decision nodes in the development process.

MethodDevelopment Analyte Analyte: 2-(4-Isopropyl-2-methylphenoxy) butanoic acid Properties Properties: Lipophilic (LogP >3) Acidic (pKa ~4.8) Analyte->Properties MobilePhase Mobile Phase Decision: pH 3.0 (Acidic) Properties->MobilePhase Requires pH Control Mechanism Mechanism: Protonation (R-COOH) Suppresses Ionization MobilePhase->Mechanism Interaction Column Interaction: Hydrophobic Retention on C18 Ligands Mechanism->Interaction Increases Affinity Result Result: Sharp Peak Shape Stable Retention Time Interaction->Result

Caption: Logical flow from analyte physicochemical properties to chromatographic condition selection.

Method Validation (ICH Q2 Guidelines)

Once optimized, the method must be validated.

ParameterAcceptance CriteriaExperimental approach
System Suitability Tailing Factor < 2.0; Theoretical Plates > 2000; %RSD < 2.0%5 Replicate injections of standard solution.
Linearity

5 concentration levels (e.g., 50% to 150% of target conc).
Accuracy 98.0% – 102.0% RecoverySpike placebo matrix at 80%, 100%, and 120% levels.
Precision %RSD < 2.0%6 independent preparations of the sample.
LOD / LOQ S/N > 3 (LOD); S/N > 10 (LOQ)Serial dilution of standard.

Troubleshooting Common Issues

Issue 1: Peak Tailing
  • Cause: Secondary interactions between the carboxyl group and residual silanols on the silica support.

  • Solution: Ensure buffer pH is sufficiently low (pH 3.0). If tailing persists, add 5–10 mM Triethylamine (TEA) to the mobile phase as a silanol blocker (competes for active sites).

Issue 2: Retention Time Drift
  • Cause: Incomplete column equilibration or pH fluctuation.

  • Solution: Phenoxy acids are sensitive to pH.[4] Use a buffered mobile phase (Phosphate) rather than just acidified water. Ensure column temperature is thermostatted (e.g., 30°C).

Issue 3: Baseline Noise at 220 nm
  • Cause: Absorbance of organic modifiers or buffer impurities.

  • Solution: Switch detection to 276 nm . While less sensitive, it is far more selective and stable for this aromatic compound.

References

  • CIPAC. (n.d.). MT 155: Analytical HPLC method for determination of phenolic impurities in phenoxyalkanoic herbicides. Collaborative International Pesticides Analytical Council. [Link]

  • D'Archivio, A. A., et al. (2020). Retention Modelling of Phenoxy Acid Herbicides in Reversed-Phase HPLC under Gradient Elution. Molecules (MDPI). [Link]

  • U.S. EPA. (2019). Analytical method for 2,4-DP-p, 2,4-D, 2,4-DB, MCPA, MCPB, Mecoprop-p and their 2-EHs in soil. Environmental Protection Agency.[5][6] [Link]

Sources

Method

Application Note &amp; Protocol: Optimal Solvent Selection for Dissolving 2-(4-Isopropyl-2-methylphenoxy)butanoic acid

Abstract The selection of an appropriate solvent is a critical step in the development of chemical and pharmaceutical processes, profoundly influencing yield, purity, crystal form, and overall process efficiency.[1][2] T...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The selection of an appropriate solvent is a critical step in the development of chemical and pharmaceutical processes, profoundly influencing yield, purity, crystal form, and overall process efficiency.[1][2] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the systematic selection of an optimal solvent for 2-(4-Isopropyl-2-methylphenoxy)butanoic acid. We will explore the physicochemical properties of the target molecule, outline the theoretical principles of solubility, and present a structured workflow from predictive modeling to experimental validation. Detailed protocols for qualitative and quantitative solubility assessment are provided, emphasizing scientific rationale and data-driven decision-making.

Introduction: The Critical Role of Solvent Selection

In pharmaceutical and chemical industries, the choice of solvent is a cornerstone of process development.[2] An ideal solvent or solvent system must not only provide adequate solubility for the solute but also be compatible with process conditions, cost-effective, and adhere to stringent safety and environmental regulations.[3][4][5] For a given active pharmaceutical ingredient (API), the solvent system can dictate critical outcomes in synthesis, purification, crystallization, and formulation.[2][6][7] A poorly chosen solvent can lead to low yields, unfavorable crystal morphology, high impurity levels, and processing difficulties.[2]

This guide focuses on a specific molecule, 2-(4-Isopropyl-2-methylphenoxy)butanoic acid, to illustrate a universally applicable and systematic approach to solvent selection.

Physicochemical Characterization of the Solute

A thorough understanding of the solute's molecular structure is the first step in predicting its solubility behavior.

Structure:

  • Carboxylic Acid Group (-COOH): This is the most influential functional group. It is highly polar and capable of acting as both a hydrogen bond donor and acceptor. Its acidity (pKa) means its ionization state, and therefore solubility, will be highly dependent on the pH of the medium. In basic conditions (pH > pKa), it will deprotonate to form a highly polar carboxylate salt, which is typically much more soluble in aqueous solutions.

  • Phenoxy Group (Aromatic Ether): The ether linkage adds polarity and a hydrogen bond acceptor site. The aromatic ring contributes to nonpolar van der Waals interactions and potential π-π stacking.

  • Isopropyl and Methyl Groups: These alkyl substituents are nonpolar and lipophilic. They increase the overall hydrophobicity of the molecule, which generally decreases solubility in polar solvents like water.[8]

Predicted Properties:

  • Polarity: The molecule is amphiphilic, possessing both significant polar (carboxylic acid, ether) and nonpolar (aromatic ring, alkyl groups) regions. This suggests it will have limited solubility in highly polar solvents like water and nonpolar solvents like hexane but will likely be soluble in solvents of intermediate polarity.[9][10]

  • pKa: The pKa of the carboxylic acid is crucial. While not experimentally determined here, it can be estimated to be in the range of 3-5, similar to other phenoxyalkanoic acids. The pKa of the related compound 4-isopropyl-2-methylphenol is approximately 10.8, but the electron-withdrawing nature of the butanoic acid moiety will significantly increase the acidity of the carboxylic acid group.[11][12] This means the molecule will be predominantly in its neutral, less water-soluble form at pH < 3 and in its ionized, more water-soluble form at pH > 5.[13]

  • LogP (Octanol-Water Partition Coefficient): The presence of the isopropyl and aromatic groups suggests a positive LogP value, indicating a preference for lipophilic environments over aqueous ones at low pH.

Theoretical Principles of Solubility

"Like Dissolves Like"

This fundamental principle states that substances with similar intermolecular forces and polarity are more likely to be soluble in one another.[14]

  • Polar Solvents (e.g., water, methanol, DMSO) are effective at dissolving polar solutes through dipole-dipole interactions and hydrogen bonding.

  • Nonpolar Solvents (e.g., hexane, toluene) dissolve nonpolar solutes primarily through London dispersion forces.

  • Intermediate (or Polar Aprotic) Solvents (e.g., acetone, ethyl acetate, THF) can dissolve a broader range of solutes due to a balance of polar and nonpolar characteristics.

For 2-(4-Isopropyl-2-methylphenoxy)butanoic acid, solvents that can accommodate both hydrogen bonding with the carboxylic acid and nonpolar interactions with the rest of the structure are likely to be most effective.

Hansen Solubility Parameters (HSP)

A more quantitative approach is the use of Hansen Solubility Parameters, which deconstruct the total Hildebrand solubility parameter into three components:

  • δD: Energy from dispersion forces.

  • δP: Energy from polar intermolecular forces.

  • δH: Energy from hydrogen bonds.[15][16][17]

The principle is that solvents with HSP values close to those of the solute will be effective at dissolving it.[14][15] The distance (Ra) between the HSP coordinates of a solvent and a solute in "Hansen space" can be calculated. A smaller distance implies higher affinity. While determining the precise HSP for a new molecule requires extensive experimentation, predictive software can provide useful estimates to guide initial solvent screening.[18]

Systematic Workflow for Solvent Selection

A structured, multi-stage approach minimizes wasted resources and leads to a more robust and optimized process. This workflow integrates predictive analysis with systematic experimentation.[6][7]

G cluster_0 Phase 1: In Silico & Planning cluster_1 Phase 2: Experimental Screening cluster_2 Phase 3: Quantitative Analysis & Optimization A Define Objectives (e.g., Crystallization, Reaction) B Characterize Solute (Structure, Predicted Properties) A->B C Predictive Screening (HSP, COSMO-RS) B->C D Initial Solvent List (Diverse Classes, Safety Profile) C->D E Small-Scale Qualitative Test (Visual Assessment) D->E F Rank Solvents (Insoluble, Partial, Soluble) E->F G Down-select Candidates (Top 5-10 Solvents) F->G H Quantitative Solubility Assay (Shake-Flask Method) G->H K Final Solvent System Selection H->K I pH-Solubility Profile (Aqueous Buffers) I->K J Binary/Ternary Mixture Study (Antisolvent, Co-solvents) J->K L Application (e.g., Crystallization Protocol) K->L Process Validation

Sources

Application

Topic: Preparation of 2-(4-Isopropyl-2-methylphenoxy)butanoic acid Stock Solutions for In Vitro Assays

An Application Note and Protocol from the Office of the Senior Application Scientist Abstract This document provides a comprehensive guide for the preparation, handling, and quality control of stock solutions of 2-(4-Iso...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Protocol from the Office of the Senior Application Scientist

Abstract

This document provides a comprehensive guide for the preparation, handling, and quality control of stock solutions of 2-(4-Isopropyl-2-methylphenoxy)butanoic acid for use in a wide range of in vitro biological assays. Due to the compound's distinct physicochemical properties—namely its hydrophobic nature and weakly acidic character—standardized and validated protocols are essential for ensuring experimental reproducibility and data integrity. We present a primary protocol based on solubilization in an organic solvent, which is suitable for most applications, alongside an alternative pH-mediated strategy. Crucially, this note emphasizes the causality behind procedural steps, focusing on the principles of solvent selection, management of solvent-induced artifacts, and best practices for storage and use.

Introduction: The Challenge of Solubilization

2-(4-Isopropyl-2-methylphenoxy)butanoic acid is a phenoxybutyric acid derivative with a molecular structure that confers both hydrophobicity and weak acidity.[1] While these features are integral to its biological activity, they present a significant challenge for researchers conducting in vitro studies, which typically require the compound to be in a stable, soluble state within an aqueous cell culture medium or assay buffer. Improperly prepared stock solutions can lead to several common experimental failures, including:

  • Compound Precipitation: The formation of micro- or macro-precipitates upon dilution into aqueous media, leading to inaccurate and non-reproducible effective concentrations.[2][3]

  • Solvent-Induced Toxicity: Cellular stress or death caused by the vehicle (solvent) rather than the compound of interest, confounding data interpretation.[4][5]

  • Inconsistent Results: High variability between experiments due to inconsistencies in stock solution concentration, stability, or dosing procedure.[6]

This guide is designed to equip researchers, scientists, and drug development professionals with the expertise to navigate these challenges, ensuring the generation of reliable and accurate data.

Physicochemical Properties of 2-(4-Isopropyl-2-methylphenoxy)butanoic acid

A foundational understanding of the compound's properties is critical for designing a rational solubilization strategy.

PropertyValue / DescriptionSourceSignificance for Stock Preparation
Molecular Formula C₁₄H₂₀O₃[1]Used for calculating molar mass and preparing molar solutions.
Molar Mass ~236.31 g/mol [1]Essential for accurate weighing and concentration calculations.
pKa (Carboxylic Acid) ~3.9[1]The compound is a weak acid. At physiological pH (>7), the carboxyl group will be deprotonated (ionized), which can slightly increase aqueous solubility.
Predicted Solubility Low in water; soluble in organic solvents.[7][8]This is the primary challenge. The hydrophobic phenoxy and isopropyl groups dominate, necessitating the use of an organic solvent for the primary stock.

Core Principles: A Self-Validating Approach

Every protocol must be a self-validating system. This requires understanding not just the steps, but the principles that make them work and the controls that validate them.

The Duality of Hydrophobicity and Acidity

The compound's structure presents two potential handles for solubilization: the hydrophobic bulk, which suggests an organic solvent, and the acidic carboxyl group, which suggests pH modification. The large nonpolar surface area means that its hydrophobic character is the dominant factor. Therefore, the primary and most reliable method for creating a stock solution is to use a water-miscible organic solvent.

Solvent Selection and Management

Dimethyl Sulfoxide (DMSO) is the most widely used solvent for hydrophobic compounds in cell-based assays due to its powerful solubilizing capacity and miscibility with aqueous media.[4][9] However, it is not inert and can induce biological effects.[5][10]

The Criticality of the Vehicle Control: It is mandatory to include a "vehicle control" in every experiment. This control group consists of cells or the assay system treated with the same final concentration of the solvent (e.g., 0.1% DMSO) as the compound-treated groups. This is the only way to definitively attribute the observed effects to the compound rather than the solvent.[11]

Determining a Safe Solvent Concentration: The maximum tolerable concentration of DMSO is highly dependent on the cell type and the duration of the assay.[11][12]

  • General Guideline: Keep the final concentration of DMSO in the assay medium ≤ 1% .[13]

  • Best Practice for Sensitive Cells or Long-Term Assays (>24h): Aim for a final DMSO concentration of ≤ 0.5% , and ideally ≤ 0.1% .[2][9][11]

Before beginning experiments with 2-(4-Isopropyl-2-methylphenoxy)butanoic acid, it is essential to run a solvent tolerance experiment to determine the maximum DMSO concentration your specific cell line can tolerate without affecting viability or the assay endpoint.

Experimental Workflow and Decision Making

The following diagram outlines the logical flow for preparing and using the stock solution, ensuring key decision points and controls are incorporated.

G cluster_prep Part A: Stock Solution Preparation cluster_use Part B: Preparation of Working Solution start_end start_end process process decision decision protocol protocol qc qc control control weigh 1. Calculate & Weigh Compound choose Choose Solubilization Strategy weigh->choose dmso_path Protocol 1: DMSO (Primary) choose->dmso_path Hydrophobic Nature Dominant naoh_path Protocol 2: NaOH (Alternative) choose->naoh_path DMSO Must Be Avoided dissolve 2. Dissolve in Solvent (Vortex / Sonicate) dmso_path->dissolve naoh_path->dissolve inspect 3. Visual Inspection for Clarity dissolve->inspect filter 4. Sterile Filter (0.22 µm) inspect->filter aliquot 5. Aliquot & Store (-20°C or -80°C) filter->aliquot prep_dilution 6. Prepare Serial Dilutions in Assay Medium add_to_assay 7. Add Working Solution to Assay prep_dilution->add_to_assay vehicle_control Prepare Vehicle Control (Medium + Same % Solvent) add_to_assay->vehicle_control

Caption: Workflow for stock solution preparation and use.

Detailed Experimental Protocols

Protocol 1: Primary Method using DMSO

This protocol leverages the high solubilizing power of DMSO and is the recommended starting point for most in vitro applications.

Materials:

  • 2-(4-Isopropyl-2-methylphenoxy)butanoic acid (solid)

  • Anhydrous, cell culture-grade Dimethyl Sulfoxide (DMSO)

  • Sterile, amber microcentrifuge tubes or cryovials

  • Analytical balance

  • Vortex mixer and/or water bath sonicator

  • Sterile 0.22 µm syringe filter (optional, for sterility)

Procedure:

  • Calculate Required Mass: Determine the mass of the compound needed to prepare a high-concentration stock (e.g., 50 mM).

    • Formula: Mass (g) = Molarity (mol/L) × Volume (L) × Molar Mass ( g/mol )

    • Example for 1 mL of a 50 mM stock: Mass (mg) = 50 mmol/L × 0.001 L × 236.31 g/mol = 11.82 mg

  • Weigh Compound: Accurately weigh the calculated mass and transfer it to a sterile glass vial or microcentrifuge tube.

  • Add Solvent: Add the calculated volume of high-purity DMSO to the vial.

  • Facilitate Dissolution:

    • Vortex the mixture vigorously for 1-2 minutes.

    • If the compound does not fully dissolve, sonicate in a water bath for 5-10 minutes. Gentle warming (not to exceed 37°C) can also be applied but should be used with caution.

  • Quality Control - Visual Inspection: Hold the solution up to a light source. It must be a clear, particle-free solution. If any precipitate or cloudiness is visible, the compound is not fully dissolved.

  • Sterilization (Optional): If the stock solution will be added to a long-term, sterile cell culture, pass it through a 0.22 µm syringe filter (ensure the filter material is compatible with DMSO, e.g., PTFE).

  • Aliquoting and Storage:

    • Dispense the stock solution into single-use aliquots in sterile, amber microcentrifuge tubes or cryovials. This is critical to avoid repeated freeze-thaw cycles, which can degrade the compound.[14]

    • Store the aliquots at -20°C or -80°C, protected from light. Check the manufacturer's data sheet for specific long-term storage recommendations.

Protocol 2: Alternative pH-Mediated Solubilization

This method attempts to dissolve the compound by deprotonating the carboxylic acid group. It should be considered an alternative only if DMSO is incompatible with the assay system. Success is not guaranteed if the compound's hydrophobicity is the overwhelming factor.

Materials:

  • 2-(4-Isopropyl-2-methylphenoxy)butanoic acid (solid)

  • 1 M Sodium Hydroxide (NaOH) solution

  • Sterile, nuclease-free water or PBS

  • 1 M Hydrochloric Acid (HCl) for pH adjustment

Procedure:

  • Weigh Compound: Weigh the required mass as calculated in Protocol 1.

  • Initial Dissolution: Add a small volume of 1 M NaOH dropwise to the solid compound while vortexing. Use the minimum volume necessary to achieve complete dissolution. The solution will be strongly basic.

  • Dilution and pH Adjustment:

    • Slowly add sterile water or PBS to approach the final desired volume.

    • Carefully monitor the pH of the solution. Add sterile 1 M HCl dropwise to adjust the pH to a physiologically acceptable range (typically 7.2-7.4).[14]

    • CRITICAL: Observe the solution closely during pH adjustment. If the compound begins to precipitate as the pH is lowered, it indicates that this method is not suitable at the desired concentration.

  • Final Volume and Storage: Bring the solution to the final volume with sterile water/PBS. Aliquot and store as described in Protocol 1.

Troubleshooting Common Issues

ProblemPotential Cause(s)Recommended Solution(s)
Compound will not dissolve in 100% DMSO. Insufficient solvent volume; low purity of compound; compound has aggregated.Increase the volume of DMSO to create a lower concentration stock. Use brief sonication to break up aggregates.[2] Ensure the compound's purity is high.
Stock solution is clear, but precipitates upon dilution into aqueous assay medium. The solubility limit in the final aqueous/organic mixture has been exceeded. This is a very common issue with hydrophobic compounds.[2][3]Prepare a more concentrated stock in DMSO. When diluting, add the small volume of stock solution to the larger volume of assay medium (not the other way around) while vortexing to ensure rapid mixing.[2]
The vehicle control shows toxicity or unintended biological activity. The final concentration of DMSO is too high for the cell line or assay duration. The DMSO has degraded (e.g., oxidized).Determine the maximum non-toxic DMSO concentration for your specific system and ensure all working solutions do not exceed it. Use fresh, high-purity, anhydrous DMSO.
High variability in results between experiments. Inconsistent stock solution preparation; repeated freeze-thaw cycles of the stock solution.Strictly adhere to the validated protocol. Always use single-use aliquots to prepare working solutions.[14]

References

  • Various Authors. (2017, April 12). From what concentration of DMSO is harmful to cell in vivo and vitro? ResearchGate. Available at: [Link]

  • Gallagher, L. T., et al. (2013, October 15). Considerations regarding use of solvents in in vitro cell based assays. Biologicals. Available at: [Link]

  • Kramer, N. I., et al. (2010, May 26). Effects of Solvents and Dosing Procedure on Chemical Toxicity in Cell-Based in Vitro Assays. Environmental Science & Technology. Available at: [Link]

  • Timm, M., et al. (2013). Considerations regarding use of solvents in in vitro cell based assays. Biologicals. Available at: [Link]

  • Various Authors. (2016, January 1). What is maximum allowable concentration of DMSO as solvent for drugs to check activity on animal cell lines? ResearchGate. Available at: [Link]

  • Kramer, N. I., et al. (2025, August 6). Effects of Solvents and Dosing Procedure on Chemical Toxicity in Cell-Based in Vitro Assays. ResearchGate. Available at: [Link]

  • Various Authors. (2013). Considerations regarding use of solvents in in vitro cell based assays. ResearchGate. Available at: [Link]

  • Jagiellonian Center of Innovation. (n.d.). The study of the influence of DMSO on human fibroblasts proliferation in-vitro. Available at: [Link]

  • de Oliveira, R. J., et al. (2024, December 16). Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro. PMC. Available at: [Link]

  • PhytoTech Labs. (n.d.). Preparing Stock Solutions. Available at: [Link]

  • Various Authors. (2015, December 7). How can I dissolve hydrophobic compounds in DMEM media? ResearchGate. Available at: [Link]

Sources

Method

Application Notes and Protocols: High-Purity Isolation of 2-(4-Isopropyl-2-methylphenoxy)butanoic Acid

For Researchers, Scientists, and Drug Development Professionals Abstract This comprehensive guide details robust methodologies for the purification of 2-(4-Isopropyl-2-methylphenoxy)butanoic acid (CAS No. 937597-41-6), a...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This comprehensive guide details robust methodologies for the purification of 2-(4-Isopropyl-2-methylphenoxy)butanoic acid (CAS No. 937597-41-6), a compound of interest in pharmaceutical and agricultural chemistry.[1] Recognizing the critical impact of purity on experimental outcomes and product safety, we present a multi-faceted approach centered on recrystallization, augmented by alternative chemical purification techniques. The protocols herein are designed to be self-validating, providing not just procedural steps but also the underlying chemical principles. This document offers field-proven insights into solvent selection, impurity management, and analytical validation, ensuring researchers can achieve high-purity material suitable for demanding applications.

Introduction: The Imperative for Purity

2-(4-Isopropyl-2-methylphenoxy)butanoic acid is an organic compound with a molecular formula of C₁₄H₂₀O₃ and a molar mass of approximately 236.31 g/mol .[1] Its structure, featuring a carboxylic acid functional group, makes it an acidic compound with a calculated pKa of 3.9.[1] The presence of both a chiral center and a substituted aromatic ring suggests potential for specific biological activity, which is highly dependent on the isomeric and chemical purity of the substance.

In drug development and other highly regulated fields, impurities can alter a compound's efficacy, introduce toxicity, or lead to unpredictable side effects.[2] The synthesis of phenoxyalkanoic acids can often result in residual starting materials, such as the parent phenol (4-isopropyl-2-methylphenol) and haloalkanoic acids, or other by-products.[3][4] Therefore, a validated purification strategy is not merely a recommendation but a necessity. This guide provides the technical foundation for achieving this.

Foundational Purification Principles

The purification strategy for an acidic organic compound like 2-(4-Isopropyl-2-methylphenoxy)butanoic acid leverages its key physicochemical properties: its acidic nature and differential solubility.

Acid-Base Chemistry for Selective Extraction

The carboxylic acid moiety allows for a powerful and selective purification technique based on pH manipulation.[4][5] The compound can be deprotonated in a basic aqueous solution to form a water-soluble carboxylate salt. Neutral organic impurities (e.g., unreacted phenol under controlled pH) will remain in an organic phase and can be separated. Subsequent acidification of the aqueous layer will re-protonate the carboxylate, causing the purified acid to precipitate out of the solution.[4]

Recrystallization: The Gold Standard for Solid Purification

Recrystallization is a premier technique for purifying solid organic compounds.[6] It relies on the principle that the solubility of a compound in a solvent increases with temperature. An ideal recrystallization solvent will dissolve the target compound sparingly at low temperatures but readily at higher temperatures, while impurities remain either highly soluble or insoluble at all temperatures.[5][7] Upon slow cooling of the saturated solution, the target compound's solubility decreases, leading to the formation of a pure crystal lattice that excludes impurities.[6]

Protocol I: Systematic Solvent Screening for Recrystallization

The success of recrystallization hinges on the choice of solvent. Since specific solubility data for 2-(4-Isopropyl-2-methylphenoxy)butanoic acid is not widely published, a systematic screening process is the first critical step. Based on the purification of similar phenoxyacetic acids, a range of solvents with varying polarities should be evaluated.[4]

Objective: To identify a single or mixed solvent system that provides poor solubility at room temperature and high solubility at elevated temperature.

Materials:

  • Crude 2-(4-Isopropyl-2-methylphenoxy)butanoic acid

  • Test tubes or small vials

  • Selection of solvents (see Table 1)

  • Heating apparatus (hot plate, water bath)

  • Vortex mixer

Procedure:

  • Place approximately 20-30 mg of the crude solid into several separate test tubes.

  • To each tube, add a different test solvent dropwise (starting with ~0.5 mL).

  • Agitate the mixture at room temperature. Observe and record the solubility. An ideal solvent will not dissolve the compound at this stage.

  • If the compound is insoluble at room temperature, gently heat the mixture to the solvent's boiling point. Add the minimum amount of additional hot solvent needed to fully dissolve the solid.

  • Once dissolved, allow the solution to cool slowly to room temperature, and then in an ice bath.

  • Observe the quality and quantity of crystal formation. An ideal solvent will yield a large crop of well-formed crystals.

Table 1: Recommended Solvents for Screening

Solvent Class Example Solvents Expected Behavior with Phenoxyalkanoic Acids
Polar Protic Water, Ethanol, Methanol, Isopropanol May show good solubility at high temperatures and poor solubility when cold, especially water.[4]
Polar Aprotic Acetone, Ethyl Acetate Often good solvents; may require a less polar co-solvent (antisolvent) to reduce solubility.[4]
Nonpolar Heptane, Hexane, Toluene Likely to be poor solvents alone, but excellent as antisolvents when paired with a more polar solvent.

| Ethers | Diethyl Ether | Reported as a potential solvent for similar compounds.[4] |

Protocol II: Bulk Recrystallization Workflow

This protocol should be performed using the optimal solvent system identified in Protocol I.

Objective: To purify a larger quantity of crude 2-(4-Isopropyl-2-methylphenoxy)butanoic acid.

Diagram of Workflow:

Recrystallization_Workflow A 1. Dissolution Add crude solid to Erlenmeyer flask. Add minimum hot solvent to dissolve. B 2. Hot Filtration (Optional) If insoluble impurities are present, filter the hot solution quickly. A->B Impurities? C 3. Slow Cooling Allow solution to cool to room temp undisturbed. Then, cool in an ice bath. A->C No Impurities B->C D 4. Crystal Collection Collect crystals via vacuum filtration. Use a Büchner funnel. C->D E 5. Washing Wash crystals with a small amount of cold recrystallization solvent. D->E F 6. Drying Dry crystals under vacuum to remove residual solvent. E->F G 7. Purity Analysis Assess purity via MP, HPLC, etc. F->G

Caption: Recrystallization workflow for purification.

Procedure:

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the selected solvent and heat the mixture to boiling while stirring. Continue to add small portions of hot solvent until the solid just dissolves. Using the minimum amount of solvent is crucial for maximizing yield.[6]

  • Decolorization (Optional): If the solution is colored by impurities, add a small amount of activated charcoal to the hot solution and swirl for a few minutes.[4]

  • Hot Filtration (Optional): If charcoal was added or if insoluble impurities are present, perform a hot filtration using a pre-heated funnel and fluted filter paper to remove them. This step must be done quickly to prevent premature crystallization.

  • Crystallization: Cover the flask and allow the solution to cool slowly and undisturbed to room temperature. Slow cooling promotes the formation of larger, purer crystals.[5] Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Collection: Collect the purified crystals by vacuum filtration using a Büchner funnel.[2]

  • Washing: Wash the crystals on the filter paper with a small amount of ice-cold recrystallization solvent to remove any residual soluble impurities.

  • Drying: Dry the crystals in a vacuum oven at a temperature well below the compound's melting point until a constant weight is achieved.

Protocol III: Alternative Purification via Acid-Base Extraction

This method is highly effective for separating the acidic target compound from neutral or basic impurities.

Objective: To purify the compound based on its acidic properties.

Diagram of Logical Relationships:

AcidBase_Logic cluster_0 Organic Phase cluster_1 Aqueous Phase Crude Crude Compound in Organic Solvent (e.g., Ethyl Acetate) Salt Water-Soluble Salt (Deprotonated Acid) Crude->Salt Add aq. Base (e.g., NaHCO₃) & Separate Layers Neutral Neutral/Basic Impurities (Remain in Organic Phase) Precipitate Pure Acid Precipitate Salt->Precipitate Add Acid (e.g., HCl) to pH < 3

Caption: Logic of acid-base purification.

Procedure:

  • Dissolve the crude material in a water-immiscible organic solvent such as ethyl acetate or dichloromethane.

  • Transfer the solution to a separatory funnel and extract with a saturated aqueous solution of a weak base, such as sodium bicarbonate (NaHCO₃). The acidic compound will move into the aqueous layer as its sodium salt. Repeat the extraction 2-3 times.

  • Combine the aqueous extracts. Any neutral or basic impurities will remain in the organic layer, which can be discarded.

  • Cool the combined aqueous layer in an ice bath and slowly acidify it by adding concentrated hydrochloric acid (HCl) dropwise until the pH is strongly acidic (pH 1-2, check with pH paper).

  • The purified 2-(4-Isopropyl-2-methylphenoxy)butanoic acid will precipitate as a solid.

  • Collect the solid by vacuum filtration, wash with cold deionized water, and dry thoroughly under vacuum.[3]

Purity Assessment and Validation

Purification must be validated by analytical methods to confirm the removal of impurities.[8]

Table 2: Analytical Techniques for Purity Validation

Technique Purpose Typical Protocol/Conditions
Melting Point Analysis Assess purity and identity. A sharp melting point range (typically <1-2°C) indicates high purity. Impurities generally broaden and depress the melting point.
Thin Layer Chromatography (TLC) Rapidly check for the presence of impurities. Use a suitable solvent system (e.g., hexane:ethyl acetate with a drop of acetic acid) to achieve good separation between the product and potential impurities.
High-Performance Liquid Chromatography (HPLC) Quantify purity with high precision. Method: Reversed-Phase HPLC (RP-HPLC) with UV detection is standard for phenoxyalkanoic acids.[9][10] Column: C18 column. Mobile Phase: A gradient of acetonitrile or methanol and acidified water (e.g., with 0.1% formic or acetic acid) is common.[10] Detection: UV detection at a wavelength where the aromatic ring absorbs (e.g., ~280 nm).[9]
Nuclear Magnetic Resonance (NMR) Confirm chemical structure and detect impurities. ¹H and ¹³C NMR spectra should be clean, with integrations matching the expected proton counts and no signals corresponding to residual solvents or synthetic precursors.

| Mass Spectrometry (MS) | Confirm molecular weight. | Coupled with HPLC (LC-MS), it can help identify unknown impurities.[11] |

Conclusion

The protocols outlined in this guide provide a robust framework for the purification of 2-(4-Isopropyl-2-methylphenoxy)butanoic acid. The primary recommended pathway involves a systematic solvent screening followed by bulk recrystallization. For specific impurity profiles, purification via acid-base extraction offers a powerful orthogonal approach. All purification efforts must be coupled with rigorous analytical validation to establish the final purity of the material. By understanding the principles behind these techniques, researchers can confidently produce high-purity compounds essential for reliable scientific advancement.

References

  • Strategies for The Purification of Synthetic Products in The Pharmaceutical Industry. (n.d.). [Source not further specified].
  • CIPAC. (n.d.). MT 155 - Analytical HPLC method for determination of phenoloc impurities in phenoxyalkanoic herbicides. Cipac.org.
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  • Product Specification Sheet. (2019, May). [Source not further specified, likely a chemical supplier].
  • Smolecule. (2023, August 19). Buy 2-(4-Isopropyl-2-methylphenoxy)butanoic acid | 937597-41-6. Smolecule.
  • Google Patents. (n.d.). US4035416A - Process for making phenoxyalkanoic acids.
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  • Master Organic Chemistry. (2016, August 12). Natural Product Isolation (2)
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  • Quora. (2019, February 16). How to recrystallize phenoxyacetic acid.
  • Waskiewicz, A., et al. (n.d.).
  • Peruzzi, M., et al. (2000, January 21). Determination of phenoxyalkanoic acids and other herbicides at the ng/ml level in water by solid-phase extraction with poly(divinylbenzene-co-N-vinylpyrrolidone) sorbent and high-performance liquid chromatography--diode-array detection.
  • Fluorochem. (n.d.). 2-(4-isopropyl-2-methylphenoxy)butanoic acid.
  • (PDF) A rapid HPLC method for determination of major phenolic acids in plant material. (n.d.). [Source not further specified].
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  • PubChem. (n.d.). Butanoic acid, 4-(4-chloro-2-methylphenoxy)-.
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  • CymitQuimica. (n.d.). CAS 94-81-5: 4-(4-Chloro-2-methylphenoxy)butanoic acid.
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  • SciSpace. (n.d.). Recrystallization of Active Pharmaceutical Ingredients.
  • Gleave, O., et al. (2019, October 25).
  • ResearchGate. (2025, August 10). Synthesis and Characterization of Novel Surfactants Based on 2-Hydroxy-4-(Methylthio)Butanoic Acid: 1. Anionic Surfactants.
  • Google Patents. (n.d.). CN102010326A - Industrial method for synthesizing 2-(4-methoxyphenoxy)-propionic acid through phase transfer.
  • EPA. (2019, June 4). Analytical method for 2,4-DP-p, 2,4-D, 2,4-DB, MCPA, MCPB, Mecoprop-p and their 2-EHs in soil.

Sources

Application

Advanced Bioanalytical Extraction Strategies for 2-(4-Isopropyl-2-methylphenoxy)butanoic Acid from Biological Matrices

Executive Summary The accurate quantitation of phenoxybutanoic acid derivatives in biological matrices is a critical component of pharmacokinetic profiling and toxicological screening. This application note details the m...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The accurate quantitation of phenoxybutanoic acid derivatives in biological matrices is a critical component of pharmacokinetic profiling and toxicological screening. This application note details the mechanistic rationale and step-by-step protocols for extracting 2-(4-Isopropyl-2-methylphenoxy)butanoic acid from human and animal plasma. By leveraging the compound's specific physicochemical properties, we present two orthogonal, self-validating sample preparation strategies: a high-throughput Liquid-Liquid Extraction (LLE) and a high-purity Mixed-Mode Anion Exchange Solid-Phase Extraction (MAX SPE).

Physicochemical Profiling & Mechanistic Rationale

To design an effective extraction protocol, one must first deconstruct the analyte's chemical topology. 2-(4-Isopropyl-2-methylphenoxy)butanoic acid consists of a lipophilic, sterically hindered phenoxy core linked to a butanoic acid side chain[1]. This structure dictates two primary behaviors in solution:

  • Lipophilicity: The aromatic ring and alkyl substituents drive a high partition coefficient (LogP), favoring non-polar environments[2].

  • Ionization: The terminal carboxylic acid acts as a weak acid with a calculated pKa of approximately 3.9[1].

At physiological pH (7.4), the compound exists >99.9% in its ionized, carboxylate anion state. In this charged form, it is highly water-soluble and will resist partitioning into organic solvents. Therefore, any successful extraction strategy must actively manipulate the sample pH to either suppress this ionization (forcing the molecule into a neutral state for LLE) or exploit the negative charge for targeted ionic binding (for SPE)[3].

Liquid-Liquid Extraction (LLE): The Partitioning Approach

Causality & Design

Liquid-Liquid Extraction relies on shifting the analyte's equilibrium from the aqueous plasma into an immiscible organic solvent. By acidifying the plasma to a pH of 2.0—nearly two full units below the compound's pKa of 3.9—the carboxylate anion is fully protonated into its neutral state[1]. This neutral form readily partitions into Methyl tert-butyl ether (MTBE) . MTBE is specifically chosen over ethyl acetate because it forms a highly distinct phase boundary above the aqueous layer, does not undergo hydrolysis in acidic conditions, and evaporates rapidly without inducing thermal degradation of the analyte[4].

LLE_Workflow S1 1. Plasma Aliquot (pH 7.4) S2 2. Acidification (pH < 2.0) S1->S2 S3 3. MTBE Addition (Partitioning) S2->S3 S4 4. Centrifugation (Phase Separation) S3->S4 S5 5. Evaporation & Reconstitution S4->S5 S6 6. LC-MS/MS Quantitation S5->S6

Caption: Liquid-Liquid Extraction workflow for phenoxybutanoic acid derivatives.

Self-Validating LLE Protocol
  • Aliquot & Spike: Transfer 100 µL of plasma into a 2.0 mL microcentrifuge tube. Add 10 µL of isotopically labeled Internal Standard (IS) and vortex for 10 seconds.

  • Acidification: Add 50 µL of 2% Formic Acid (aq) to the sample. Vortex for 30 seconds to disrupt protein binding.

    • Self-Validating Checkpoint: Spot 1 µL of the acidified matrix onto a narrow-range pH indicator strip. If the pH is > 3.0, the extraction recovery will drop precipitously. Adjust with additional formic acid if necessary.

  • Extraction: Add 1.0 mL of MTBE to the tube. Cap securely and shake aggressively on a mechanical shaker for 10 minutes to maximize the surface area between the aqueous and organic phases.

  • Phase Separation: Centrifuge at 14,000 × g for 5 minutes at 4°C.

    • Self-Validating Checkpoint: Visually inspect the tubes. A tight, white protein pellet should form exactly at the interface of the lower aqueous layer and the upper clear MTBE layer. If the interface is cloudy, repeat centrifugation.

  • Recovery & Evaporation: Transfer 800 µL of the upper organic layer to a clean 96-well plate. Evaporate to dryness under a gentle stream of ultra-pure nitrogen at 35°C.

  • Reconstitution: Reconstitute in 100 µL of Initial Mobile Phase (e.g., 40:60 Water:Acetonitrile with 0.1% Formic Acid). Vortex and inject into the LC-MS/MS.

Solid-Phase Extraction (SPE): The Orthogonal Purification Approach

Causality & Design

While LLE is highly cost-effective, it indiscriminately co-extracts neutral lipids (e.g., triglycerides and phosphatidylcholines) which can cause severe matrix effects and ion suppression during Electrospray Ionization (ESI)[4]. To achieve absolute matrix cleanliness, a Mixed-Mode Anion Exchange (MAX) polymeric sorbent is utilized.

The MAX sorbent features both lipophilic reversed-phase sites and positively charged quaternary amine groups. By loading the plasma at pH 7.4, the 2-(4-Isopropyl-2-methylphenoxy)butanoic acid remains negatively charged and binds to the sorbent via strong ionic interactions[3]. Because the analyte is ionically anchored, the sorbent can be aggressively washed with 100% methanol to strip away neutral lipids. Elution is then achieved by dropping the pH with formic acid, which neutralizes the analyte's carboxylic acid group, breaking the ionic bond and releasing it from the column[3].

SPE_Mechanism A Load Sample (pH 7.4) Analyte Ionized (-) B Bind to MAX Sorbent Ionic + Hydrophobic Bonds A->B C Wash 1 (5% NH4OH) Removes Aqueous Salts B->C D Wash 2 (100% MeOH) Removes Neutral Lipids C->D E Elute (2% FA in MeOH) Neutralizes Analyte for Release D->E

Caption: Mixed-Mode Anion Exchange (MAX) SPE mechanism for acidic analytes.

Self-Validating MAX SPE Protocol

(Note: Use a 30 mg / 1 cc MAX SPE cartridge)

  • Condition & Equilibrate: Pass 1.0 mL of Methanol through the cartridge, followed by 1.0 mL of LC-MS grade Water.

    • Self-Validating Checkpoint: Ensure a thin layer of fluid remains above the frit. If the sorbent bed runs dry, the hydrophobic chains will collapse, destroying retention capacity.

  • Sample Loading: Dilute 100 µL of plasma with 100 µL of 5% Ammonium Hydroxide (NH₄OH) to ensure complete ionization. Load the 200 µL mixture onto the cartridge at a flow rate of ~1 drop per second.

  • Wash 1 (Aqueous): Pass 1.0 mL of 5% NH₄OH (aq) through the cartridge to remove salts and polar biological interferents.

  • Wash 2 (Organic): Pass 1.0 mL of 100% Methanol through the cartridge. This critical step removes phospholipids while the analyte remains ionically bound.

  • Elution: Elute the target compound using 1.0 mL of 2% Formic Acid in Methanol. Collect the eluate in a clean glass tube.

    • Self-Validating Checkpoint: Measure the eluted volume. It should be exactly 1.0 mL. A lower volume indicates channel blockage or vacuum inconsistencies, which will directly skew quantitative recovery.

  • Evaporation & Reconstitution: Evaporate to dryness under nitrogen at 35°C and reconstitute in 100 µL of Initial Mobile Phase.

Quantitative Data & Method Comparison

The choice between LLE and SPE depends on the specific requirements of the drug development phase. Below is a summary of the quantitative performance metrics typically observed for phenoxybutanoic acid derivatives using these two methodologies.

Analytical ParameterLiquid-Liquid Extraction (MTBE)Mixed-Mode SPE (MAX)Analytical Implications
Absolute Recovery 78% - 85%92% - 98%SPE provides superior yield due to targeted ionic retention, minimizing partitioning losses.
Matrix Effect (Ion Suppression) -15% to -25%-2% to -5%SPE effectively eliminates phospholipid-induced ion suppression, crucial for sub-ng/mL sensitivity.
Throughput / Speed High (96-well plates in < 1 hr)Medium (Requires vacuum manifold)LLE is preferred for high-throughput preliminary PK screening; SPE is preferred for GLP-validated clinical trials.
Cost per Sample Very Low (< $0.50)High (~ $3.00 - $5.00)LLE utilizes bulk solvents, whereas SPE requires engineered polymeric cartridges.
Precision (CV%) 6.5% - 9.0%2.1% - 4.5%The automated nature of SPE washing steps yields tighter reproducibility across analytical batches.

References

Sources

Method

Technical Guide: Handling &amp; Storage of 2-(4-Isopropyl-2-methylphenoxy)butanoic acid

This guide outlines the technical protocols for the handling, storage, and experimental preparation of 2-(4-Isopropyl-2-methylphenoxy)butanoic acid (CAS 937597-41-6).[1] It is designed for laboratory personnel requiring...

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the technical protocols for the handling, storage, and experimental preparation of 2-(4-Isopropyl-2-methylphenoxy)butanoic acid (CAS 937597-41-6).[1] It is designed for laboratory personnel requiring high-fidelity standards for research applications, ranging from agrochemical screening (synthetic auxin analogs) to pharmacological receptor ligand studies.[1]

[1]

Compound Identity & Physicochemical Profile

2-(4-Isopropyl-2-methylphenoxy)butanoic acid is a lipophilic organic acid belonging to the phenoxybutyric acid class.[1] Structurally, it consists of a butanoic acid backbone ether-linked to a substituted phenyl ring.[1][2] Its structural homology to known synthetic auxins (e.g., MCPB) and sweet taste inhibitors (e.g., lactisole analogs) dictates its specific solubility and stability profiles.[1]

Key Chemical Data
PropertyValueNotes
CAS Number 937597-41-6Primary identifier for inventory tracking.[1][3]
Formula C₁₄H₂₀O₃
Molecular Weight 236.31 g/mol Use this value for molarity calculations.[1]
Physical State Solid (Crystalline powder)Typically white to off-white.[1][4]
Solubility DMSO, Ethanol, MethanolLow water solubility without pH adjustment.[1]
pKa (Predicted) ~4.5 - 4.8Carboxylic acid moiety; ionizes at physiological pH.[1]

Safety & Hazard Identification (GHS Standards)

Integrity Check: This compound is an organic acid and a substituted phenol derivative.[1][2] While specific toxicological data may be sparse, standard precautions for phenoxy acids apply.[1]

Hazard Statements:

  • H315: Causes skin irritation.[1][5][6]

  • H319: Causes serious eye irritation.[1][5][6][7][8]

  • H335: May cause respiratory irritation.[1][5][6]

Mandatory PPE:

  • Respiratory: N95 mask or fume hood required during weighing to prevent inhalation of dust.[1]

  • Dermal: Nitrile gloves (minimum thickness 0.11 mm).[1]

  • Ocular: Safety glasses with side shields or chemical goggles.[1]

Storage & Stability Protocols

Expertise Insight: The primary degradation pathways for this compound are decarboxylation (at high heat) and oxidation of the isopropyl group (over long-term exposure to air/light).[1] The ether linkage is generally robust, but the carboxylic acid requires protection from moisture to prevent caking and hydrolysis artifacts.[1]

A. Solid State Storage[1]
  • Temperature: Store at -20°C for long-term (>1 month) stability. Short-term storage (weeks) at 4°C is acceptable.

  • Container: Amber glass vials with Teflon-lined caps to prevent UV degradation and moisture ingress.[1]

  • Atmosphere: Flush headspace with Argon or Nitrogen before sealing to minimize oxidative stress on the alkyl side chains.[1]

B. Stock Solution Storage[1]
  • Solvent: Dimethyl Sulfoxide (DMSO) is the preferred solvent for storage due to its low volatility and high solubilizing power.[1]

  • Temperature: Store aliquots at -80°C .

  • Freeze-Thaw: Avoid repeated freeze-thaw cycles. Aliquot into single-use volumes (e.g., 50 µL) immediately after preparation.

Solubilization & Preparation Protocol

Protocol Logic: Due to the lipophilic isopropyl and methyl groups, direct dissolution in aqueous media often leads to precipitation.[1] The "Solvent-Shift" method described below ensures a stable, homogeneous solution.

Step-by-Step Solubilization (10 mM Stock)

Target: Prepare 1 mL of a 10 mM stock solution.

  • Calculate Mass:

    
    
    
    
    
    [1]
  • Weighing: Weigh ~2.4 mg of solid into a sterile microcentrifuge tube. Record exact mass to adjust solvent volume.[1]

  • Primary Dissolution: Add DMSO (anhydrous) to achieve 10 mM.

    • Calculation: Volume (µL) = (Mass in mg / 236.[1]31) * 10^5.[1]

    • Action: Vortex vigorously for 30 seconds. Sonicate for 5 minutes if visible particles remain.

  • Verification: Inspect for clarity. The solution should be colorless and free of turbidity.[1]

Aqueous Working Solution (For Cell/Enzyme Assays)[1]
  • Method: Serial dilution.[1]

  • Constraint: Maintain final DMSO concentration < 0.5% (ideally < 0.1%) to avoid solvent toxicity.

DOT Diagram: Solubilization Workflow

SolubilizationWorkflow Solid Solid Compound (Store -20°C) Weigh Weigh ~2.4 mg Solid->Weigh DMSO Add DMSO (Calculate Vol) Weigh->DMSO Dissolve Stock 10 mM Stock (Clear Solution) DMSO->Stock Vortex/Sonicate Dilution Dilute 1:1000 in Media Stock->Dilution Solvent Shift Assay Final Assay (10 µM, 0.1% DMSO) Dilution->Assay

Caption: Logical workflow for converting solid compound into a physiological assay-ready solution.

Experimental Application Notes

A. Biological Screening (In Vitro)

This compound is often utilized as a chemical probe to study auxin signaling pathways or specific G-protein coupled receptors (GPCRs).[1]

  • pH Consideration: The carboxylic acid group (pKa ~4.[1]5) means the compound is anionic at physiological pH (7.4).[1] This increases water solubility but may affect membrane permeability compared to the neutral form.[1]

  • Control Groups: Always run a "Vehicle Control" containing the exact concentration of DMSO used in the experimental wells to rule out solvent effects.

B. Agrochemical/Herbicidal Assays

As a phenoxybutyric acid derivative, this compound may exhibit auxin-mimic activity.[1][2]

  • Mode of Action: Likely requires beta-oxidation to the active acetic acid form (similar to MCPB converting to MCPA) in susceptible plant species.[1]

  • Application: For foliar spray simulations, formulate in a mixture of water/acetone (50:[1]50) with 0.1% Tween-20 surfactant to ensure leaf adhesion and penetration.[1]

C. Troubleshooting Precipitation

If the compound precipitates upon addition to aqueous media:

  • Warm the media: Pre-warm culture media to 37°C before adding the stock.

  • Step-down dilution: Dilute the 10 mM DMSO stock to 1 mM in DMSO first, then add to media. This reduces the local concentration shock.[1]

  • Check pH: Ensure the buffer is pH > 6.0. At acidic pH, the compound protonates and becomes less soluble.[1]

References

  • National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 347674: 4-(4-Isopropylphenyl)butanoic acid (Structural Analog Reference). Retrieved from [Link][1]

  • Fisher Scientific. (2024).[1] Safety Data Sheet: Phenoxybutanoic Acid Derivatives. Retrieved from [Link][1]

Sources

Application

Scalable manufacturing process for 2-(4-Isopropyl-2-methylphenoxy)butanoic acid

Application Note: Scalable Manufacturing Process for 2-(4-Isopropyl-2-methylphenoxy)butanoic acid Executive Summary This application note details a robust, scalable protocol for the synthesis of 2-(4-Isopropyl-2-methylph...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Scalable Manufacturing Process for 2-(4-Isopropyl-2-methylphenoxy)butanoic acid

Executive Summary

This application note details a robust, scalable protocol for the synthesis of 2-(4-Isopropyl-2-methylphenoxy)butanoic acid , a functionalized phenoxy-acid intermediate often utilized in pharmaceutical development (e.g., PPAR agonists, taste modifiers).

While laboratory-scale synthesis often utilizes sodium hydride (NaH) in THF, this method is unsuitable for multi-kilogram manufacturing due to hydrogen gas evolution and thermal instability. This guide presents a Process Safety Management (PSM) compliant route utilizing a solid-liquid Phase Transfer Catalysis (PTC) system. This approach maximizes O-alkylation selectivity over C-alkylation and minimizes the competitive elimination of the


-bromo ester.

Retrosynthetic Analysis & Strategy

The target molecule is constructed via a Williamson Ether Synthesis followed by ester hydrolysis.

  • Bond Disconnection: The C-O ether linkage.

  • Nucleophile: 4-Isopropyl-2-methylphenol (Selected for specific steric profile).

  • Electrophile: Ethyl 2-bromobutyrate (Secondary alkyl halide).

  • Critical Challenge: The electrophile is a secondary

    
    -halo ester. High temperatures or strong bases (alkoxides) promote E2 elimination, forming ethyl crotonate side products.
    

Strategic Choice: Use of Potassium Carbonate (


)  in Methyl Ethyl Ketone (MEK) .
  • Why:

    
     is mild, preventing rapid deprotonation that favors elimination. MEK allows for a reflux temperature (~80°C) that drives the 
    
    
    
    reaction without degrading the heat-sensitive ester.

Reaction Mechanism & Pathway Logic

The following diagram illustrates the competitive landscape of the reaction and the chosen pathway to maximize yield.

ReactionPathway Start 4-Isopropyl-2-methylphenol + Ethyl 2-bromobutyrate Base Base: K2CO3 Solvent: MEK Start->Base Path_Main Path A: O-Alkylation (SN2) (Favored by Mild Base) Base->Path_Main Path_Side1 Path B: Elimination (E2) (Favored by Strong Base/High T) Base->Path_Side1 Avoid >90°C Path_Side2 Path C: C-Alkylation (Favored by Polar Protic Solvents) Base->Path_Side2 Product_Ester Intermediate Ester (Target) Path_Main->Product_Ester Side_Prod1 Ethyl Crotonate (Impurity) Path_Side1->Side_Prod1 Side_Prod2 C-Alkylated Phenol (Impurity) Path_Side2->Side_Prod2 Final_Acid Target Acid (After Hydrolysis) Product_Ester->Final_Acid NaOH / MeOH Hydrolysis

Figure 1: Reaction pathway analysis showing the critical competition between Substitution (


) and Elimination (E2). The protocol is optimized for Path A.

Detailed Manufacturing Protocol

Phase 1: O-Alkylation (Ester Formation)

Objective: Synthesize Ethyl 2-(4-isopropyl-2-methylphenoxy)butanoate.

Reagents:

Reagent Equiv. Role Critical Attribute
4-Isopropyl-2-methylphenol 1.0 Substrate Purity >98%
Ethyl 2-bromobutyrate 1.2 Electrophile Secondary halide (Lachrymator)

| Potassium Carbonate (


) | 2.0 | Base | Anhydrous, milled (particle size affects rate) |
| Potassium Iodide (KI) | 0.1 | Catalyst | Finkelstein catalyst (activates bromide) |
| Methyl Ethyl Ketone (MEK) | 10 Vol | Solvent | azeotrope with water facilitates drying |

Step-by-Step:

  • Reactor Setup: Charge a glass-lined reactor with MEK (10 volumes) and 4-Isopropyl-2-methylphenol (1.0 eq) . Start agitation (150 RPM).

  • Base Addition: Add

    
     (2.0 eq)  and KI (0.1 eq) . The mixture will be a heterogeneous slurry.
    
    • Note: KI converts the bromo-ester to the more reactive iodo-ester in situ, allowing the reaction to proceed at lower temperatures (75-80°C), reducing elimination byproducts [1].

  • Heating: Heat the jacket to bring the internal temperature to reflux (~80°C) . Hold for 30 minutes to ensure phenol deprotonation equilibrium.

  • Electrophile Addition: Add Ethyl 2-bromobutyrate (1.2 eq) dropwise over 2 hours.

    • Control: Do not dump. Rapid addition causes localized high concentration, favoring E2 elimination.

  • Reaction Monitoring: Stir at reflux for 12–16 hours. Monitor by HPLC.

    • End Point: < 2.0% unreacted phenol.

  • Filtration: Cool to 25°C. Filter off inorganic salts (

    
    , Excess 
    
    
    
    ). Wash the cake with MEK (2 Vol).
  • Concentration: Distill MEK under reduced pressure to obtain the crude ester as an oil.

Phase 2: Hydrolysis & Isolation

Objective: Convert ester to 2-(4-Isopropyl-2-methylphenoxy)butanoic acid.

Step-by-Step:

  • Dissolution: Dissolve the crude ester oil in Methanol (5 Vol) .

  • Saponification: Add NaOH (2.5 eq, 20% aq solution) slowly. Maintain temp < 40°C.

  • Reaction: Stir at 50°C for 4 hours.

    • Check: HPLC should show complete disappearance of ester.

  • Workup (The "Self-Validating" Purification):

    • Distill off Methanol (critical to prevent solubility of product during acidification).

    • Dilute residue with Water (10 Vol) .[1][2]

    • Wash: Extract the alkaline aqueous layer with Toluene (3 Vol) .

      • Why: This removes unreacted neutral impurities (e.g., elimination products, bis-phenols) while the product remains in the water phase as the sodium salt. This is a critical purification step avoiding chromatography [2].

  • Acidification: Acidify the aqueous phase with HCl (6N) to pH 1–2. The product will oil out or precipitate.

  • Extraction/Crystallization: Extract with Ethyl Acetate OR, if the solid is crystalline, filter directly.

    • Preferred: Extract into Ethyl Acetate, dry (

      
      ), and swap solvent to Heptane  to induce crystallization.
      
  • Drying: Dry solids in a vacuum oven at 45°C.

Process Flow & Unit Operations

ProcessFlow cluster_0 Phase 1: Alkylation cluster_1 Phase 2: Hydrolysis & Purification R1 Reactor 1: Phenol + K2CO3 + MEK (Reflux 80°C) Filter Filtration: Remove Salts (KBr) R1->Filter Slurry Strip Distillation: Recover MEK Filter->Strip Filtrate R2 Reactor 2: Crude Ester + NaOH/MeOH Strip->R2 Crude Oil Wash Toluene Wash: (Remove Neutrals) R2->Wash Aq. Salt Soln Acid Acidification: pH < 2 with HCl Wash->Acid Aq. Phase Only Cryst Crystallization: Solvent Swap to Heptane Acid->Cryst Precipitate

Figure 2: Unit operation flow. The Toluene wash (Red node) is the critical control point for purity.

Analytical Controls & Specifications

To ensure "Self-Validating" quality, the following In-Process Controls (IPC) are mandatory:

CheckpointMethodSpecificationAction if Fail
End of Alkylation HPLC (C18, ACN/H2O)Phenol < 2.0%Add 0.1 eq Bromide, stir 4h
Post-Toluene Wash HPLCImpurity RRT 1.2 < 0.5%Repeat Toluene wash
Final Product 1H-NMR (DMSO-d6)Confirm Isopropyl/Methyl integrationRecrystallize
Residual Solvent GC-HeadspaceMEK < 500 ppmExtended Vacuum Dry

Key NMR Diagnostic Signals:

  • 
     4.6 ppm (t, 1H): Alpha-proton of the butyric acid moiety (diagnostic of O-alkylation).
    
  • 
     1.2 ppm (d, 6H): Isopropyl methyls.
    

Safety & Hazards (E-E-A-T)

  • Thermal Runaway: The alkylation is exothermic. While

    
     is milder than NaH, the addition of the bromide must be rate-controlled to prevent solvent boil-over.
    
  • Lachrymators: Ethyl 2-bromobutyrate is a potent lachrymator. All transfers must occur in closed systems or well-ventilated hoods.

  • Phenol Toxicity: Phenols are rapidly absorbed through skin.[3] Use Silver Shield® gloves.

References

  • Finkelstein, H. (1910). "Darstellung organischer Jodide aus den entsprechenden Bromiden und Chloriden". Berichte der deutschen chemischen Gesellschaft, 43(2), 1528–1532.
  • Anderson, N. G. (2012). Practical Process Research and Development – A Guide for Organic Chemists. Academic Press. (Source for Toluene wash purification strategy of carboxylate salts).

  • D'Souza, D. M., & Muller, T. J. (2007). "Multi-component syntheses of heterocycles via a sequence of Sonogashira coupling and subsequent transformations". Chemical Society Reviews.
  • Patel, R. N. (2018). "Scalable synthesis of PPAR agonists". Organic Process Research & Development, 22(1), 12-25. (General reference for alpha-phenoxy acid scale-up).

(Note: Specific patent literature for CAS 937597-41-6 is proprietary; the protocols above are derived from validated First Principles of Process Chemistry for this structural class.)

Sources

Technical Notes & Optimization

Troubleshooting

Improving synthetic yield of 2-(4-Isopropyl-2-methylphenoxy)butanoic acid

Technical Support Center: Synthetic Optimization of 2-(4-Isopropyl-2-methylphenoxy)butanoic acid Executive Summary The synthesis of 2-(4-Isopropyl-2-methylphenoxy)butanoic acid presents a classic conflict in organic chem...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Synthetic Optimization of 2-(4-Isopropyl-2-methylphenoxy)butanoic acid

Executive Summary

The synthesis of 2-(4-Isopropyl-2-methylphenoxy)butanoic acid presents a classic conflict in organic chemistry: a sterically hindered nucleophile (ortho-substituted phenol) reacting with a secondary alkyl halide prone to elimination.

Low yields in this synthesis are rarely due to "bad reagents" but rather competitive E2 elimination of the 2-bromobutanoic acid starting material. This guide restructures your protocol to favor SN2 substitution over elimination and provides a robust purification strategy.

Module 1: The Synthetic Pathway & Logic

The following diagram illustrates the competition between the desired SN2 pathway and the yield-killing E2 elimination pathway.

ReactionPathway Start Reactants: 4-Isopropyl-2-methylphenol + 2-Bromobutanoic Acid (or Ester) Condition_A Strong Base (NaH/NaOH) High Temp (>80°C) Protic Solvent Start->Condition_A Condition_B Mild Base (K2CO3) Polar Aprotic (DMF/Acetone) Phase Transfer Catalysis Start->Condition_B Elimination SIDE PRODUCT (E2): 2-Butenoic Acid (Crotonic Acid) + Unreacted Phenol Condition_A->Elimination Favors Elimination (Low Yield) Substitution TARGET INTERMEDIATE (SN2): Ethyl 2-(4-isopropyl-2-methylphenoxy)butanoate Condition_B->Substitution Favors Substitution (High Yield) Hydrolysis Hydrolysis Step (LiOH/THF) Substitution->Hydrolysis FinalProduct FINAL PRODUCT: 2-(4-Isopropyl-2-methylphenoxy) butanoic acid Hydrolysis->FinalProduct

Caption: Competitive pathways in Williamson Ether Synthesis. Secondary halides require mild bases to prevent E2 elimination.

Module 2: Troubleshooting Guides (Q&A)

Issue 1: "My conversion is stuck at 50-60%, and I see a new low-boiling impurity."

Diagnosis: You are likely observing E2 Elimination . The 2-bromobutanoic acid derivative is a secondary alkyl halide. If you use a strong, hard base (like NaOH or NaH) or high temperatures, the base acts as a proton acceptor rather than a nucleophile, stripping the proton from the


-carbon of the butyrate. This creates 2-butenoic acid (crotonic acid) and leaves your phenol unreacted.

The Fix: Switch to the "Soft Base/Ester" Protocol

ParameterOld Protocol (Low Yield)Optimized Protocol (High Yield)Reason
Alkylating Agent 2-Bromobutanoic Acid Ethyl 2-bromobutanoateEsters prevent carboxylate salt interference and improve solubility.
Base NaOH or NaHK₂CO₃ (anhydrous)Carbonate is a weaker base, minimizing elimination while sufficiently deprotonating the phenol.
Solvent Ethanol or WaterDMF or Acetone Polar aprotic solvents solvate the cation (K+), leaving the phenoxide "naked" and more nucleophilic.
Temp Reflux (>80°C)50–60°C Lower temperature suppresses the higher-activation-energy elimination pathway.

Step-by-Step Protocol:

  • Dissolve 4-isopropyl-2-methylphenol (1.0 eq) in DMF (5 volumes).

  • Add K₂CO₃ (2.5 eq, milled anhydrous). Stir for 30 mins at RT to form the phenoxide.

  • Add Ethyl 2-bromobutanoate (1.2 eq) dropwise.

  • Heat to 60°C and monitor by HPLC.

  • Post-Reaction: Perform saponification (NaOH/MeOH) to cleave the ethyl ester and generate your target acid.

Issue 2: "I cannot remove the unreacted phenol from my final product."

Diagnosis: Phenols and Carboxylic Acids have similar solubility profiles in organic solvents, making silica chromatography difficult due to streaking.

The Fix: The "Double pH Swing" Extraction This method uses the pKa difference between the Carboxylic Acid product (~pKa 4.5) and the Phenol (~pKa 10) to separate them chemically without chromatography.

WorkupFlow Crude Crude Mixture in Organic Solvent (DCM/EtOAc) (Contains Product Acid + Phenol + Neutral Impurities) Step1 Step 1: Extract with Sat. NaHCO3 (pH ~8.5) Crude->Step1 OrgLayer1 Organic Layer Contains: Phenol + Neutrals (DISCARD or RECOVER PHENOL) Step1->OrgLayer1 AqLayer1 Aqueous Layer Contains: Product as Carboxylate Salt (Phenol stays in organic) Step1->AqLayer1 Step2 Step 2: Acidify Aqueous Layer Add HCl to pH 1-2 AqLayer1->Step2 Precipitate Product Precipitates or Oils out Step2->Precipitate Step3 Step 3: Extract with fresh DCM/EtOAc Wash with Brine -> Dry -> Evaporate Precipitate->Step3 Final Pure 2-(4-Isopropyl-2-methylphenoxy) butanoic acid Step3->Final

Caption: The Double pH Swing exploits pKa differences to isolate the target acid from unreacted phenol.

Protocol:

  • Dissolve crude mixture in Ethyl Acetate.

  • Wash 1: Extract 3x with Saturated Sodium Bicarbonate (NaHCO₃).

    • Mechanism:[1][2][3][4][5][6][7] Bicarbonate is strong enough to deprotonate the carboxylic acid (making it water-soluble) but too weak to deprotonate the phenol (which stays in the organic layer).

  • Separate: Keep the Aqueous layer. Discard the organic layer (which holds the phenol).

  • Acidify: Slowly add 6N HCl to the aqueous layer until pH < 2. The solution will turn cloudy as your product regenerates.

  • Extract: Extract the cloudy aqueous mixture with fresh Ethyl Acetate. Dry over MgSO₄ and concentrate.

Issue 3: "Scaling up to 100g caused an exotherm and a dark tar formed."

Diagnosis: Williamson ether synthesis is exothermic. At scale, the heat accumulation accelerated the elimination side-reaction (polymerization of crotonic acid derivatives) or oxidation of the phenol.

The Fix: Phase Transfer Catalysis (PTC) For scale-up, avoid homogenous polar aprotic solvents (like DMF) which are hard to remove. Use a biphasic system with a catalyst.

PTC Protocol (Scalable):

  • Solvent: Toluene (Organic phase) and Water (Aqueous phase).

  • Base: 30% NaOH solution.

  • Catalyst: TBAB (Tetrabutylammonium bromide) or Aliquat 336 (5 mol%).

  • Procedure:

    • Dissolve phenol and catalyst in Toluene.

    • Add Ethyl 2-bromobutanoate.

    • Heat to 50°C.

    • Add NaOH solution slowly over 1 hour. This controls the exotherm and keeps the concentration of active base low, favoring substitution.

References & Further Reading

  • Williamson Ether Synthesis Mechanism & Side Reactions

    • Source: Master Organic Chemistry. "The Williamson Ether Synthesis."[3][4][5][7]

    • Relevance: Foundational mechanism explaining the competition between SN2 (substitution) and E2 (elimination) on secondary alkyl halides.

    • URL:[Link]

  • Synthesis of Aryloxyalkanoic Acids (Fibrate Analogs)

    • Source: Journal of the Chemical Society of Pakistan (2007). "An Efficient Method for the Synthesis of Alkyl 2-(4-Benzoylphenoxy)-2-Methylpropanoates."

    • Relevance: Describes the specific challenges of steric hindrance in phenoxy acid synthesis and the use of esters to improve yield.

    • URL:[Link] (General Journal Link for verification of method type)

  • Phase Transfer Catalysis in Ether Synthesis

    • Source: BenchChem Technical Guides. "Williamson Ether Synthesis Using 1-Bromo-4-ethoxy-2,2-dimethylbutane."

    • Relevance: Provides protocols for minimizing elimination using phase transfer conditions.

  • Purification via pH Swing (Reactive Extraction)

    • Source: NIH / PubMed Central. "Electrochemical pH-swing extraction for carboxylic acid purification."

    • Relevance: Validates the physicochemical basis for separating carboxylic acids from phenolic impurities using pH adjustment.

    • URL:[Link]

Sources

Optimization

Troubleshooting baseline noise in HPLC analysis of 2-(4-Isopropyl-2-methylphenoxy)butanoic acid

Topic: Baseline Noise in Analysis of 2-(4-Isopropyl-2-methylphenoxy)butanoic acid Executive Summary & Molecule Profile You are encountering baseline noise during the HPLC analysis of 2-(4-Isopropyl-2-methylphenoxy)butano...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Baseline Noise in Analysis of 2-(4-Isopropyl-2-methylphenoxy)butanoic acid

Executive Summary & Molecule Profile

You are encountering baseline noise during the HPLC analysis of 2-(4-Isopropyl-2-methylphenoxy)butanoic acid . To troubleshoot effectively, we must first understand the physicochemical behavior of this analyte.

  • Chemical Nature: This is a lipophilic carboxylic acid (Phenoxy acid derivative).

  • Key Properties:

    • Acidic Tail: The butanoic acid moiety (

      
      ) requires pH control to prevent ionization-induced peak splitting.
      
    • Hydrophobic Core: The isopropyl and methyl-substituted phenyl ring creates significant retention on C18 columns, often requiring high organic content for elution.

    • Chromophore: The phenoxy ring provides UV absorption, typically with maxima around 270–280 nm (moderate sensitivity) and 210–230 nm (high sensitivity but high noise susceptibility).

The baseline noise you see is rarely random; it is a symptom of the interaction between your specific mobile phase chemistry and the hardware.

Diagnostic Workflow: Identifying the Noise Morphology

Before applying fixes, match your baseline issue to the morphologies below.

NoiseDiagnosis Start START: Observe Baseline Decision What does the noise look like? Start->Decision Type1 Cyclic / Rhythmic Waves Decision->Type1 Sine Wave Type2 Sharp Spikes / Random Jumps Decision->Type2 Spikes Type3 Continuous High-Freq 'Fuzz' Decision->Type3 Grass/Fuzz Type4 Steep Drift (Gradient) Decision->Type4 Sloping Cause1 PUMP ISSUE: Air bubble or Check Valve Type1->Cause1 Cause2 SYSTEM ISSUE: Micro-bubbles or Electrical Type2->Cause2 Cause3 DETECTOR ISSUE: Lamp aging or Dirty Cell Type3->Cause3 Cause4 CHEMISTRY ISSUE: Absorbance Mismatch Type4->Cause4

Figure 1: Diagnostic decision tree for isolating the root cause of baseline instability.

Troubleshooting Guides (Q&A Format)
Scenario A: The "Drifting" Baseline in Gradients

Q: I am running a gradient (Water/ACN with 0.1% TFA) to elute the lipophilic acid, but the baseline rises sharply or bows effectively masking small impurity peaks. Why?

The Science: Trifluoroacetic acid (TFA) is a common ion-pairing agent used to sharpen carboxylic acid peaks. However, TFA has a significant UV absorbance cutoff at low wavelengths (<220 nm). As you increase the organic solvent (Acetonitrile) during the gradient, the molar absorptivity of TFA changes, or the concentration of TFA effectively changes due to volume contraction, causing the baseline to drift.

The Fix: Balanced Absorbance Method You must optically balance the mobile phases so the detector "sees" the same background absorbance throughout the gradient.

  • Mobile Phase A: Water + 0.1% TFA.

  • Mobile Phase B: Acetonitrile + 0.085% - 0.09% TFA .

    • Note: You use slightly less TFA in the organic phase because TFA absorbs more strongly in acetonitrile than in water.

Alternative Chemistry: If your detection is >230 nm, switch to Phosphoric Acid (0.1%) or Formic Acid (0.1%) . Formic acid is friendlier for LC-MS but can be noisier at 210 nm than phosphate.

AdditiveUV Cutoff (nm)Noise Profile @ 210 nmBest Use Case
TFA 210High (Drift prone)Sharp peaks for acids; Standard UV
Formic Acid 210ModerateLC-MS compatibility
Phosphate <195Low (Excellent)HPLC-UV only (Non-volatile)
Acetate 230Very HighDetection >240 nm only
Scenario B: High-Frequency "Fuzzy" Noise

Q: My baseline looks like "grass" or "fuzz" (High-frequency noise). It is constant regardless of flow rate.

The Science: This is rarely a chemistry issue. High-frequency noise usually indicates a struggle in the Detector (Energy throughput) or Electronics . Since your analyte (phenoxy acid) likely requires UV detection, the lamp energy at that specific wavelength is critical.

Protocol: The Detector Health Check

  • Check Lamp Hours: If >2000 hours (Deuterium lamp), intensity at low UV (210 nm) drops exponentially, decreasing the Signal-to-Noise (S/N) ratio.

  • Flow Cell Cleaning: A dirty window absorbs light, starving the photodiode.

    • Step 1: Flush with Water (remove buffers).

    • Step 2: Flush with 30% Nitric Acid (passivates and removes organics) for 30 mins at low flow.

    • Step 3: Flush with Water until neutral pH.

    • Step 4: Flush with Isopropanol (removes lipids).

Scenario C: Ghost Peaks & Spikes

Q: I see random spikes or broad "ghost" peaks appearing late in the gradient, interfering with the lipophilic analyte.

The Science: 2-(4-Isopropyl-2-methylphenoxy)butanoic acid is lipophilic. To elute it, you likely use a high % of organic solvent at the end of the gradient.

  • Ghost Peaks: Impurities in the aqueous mobile phase accumulate on the column during the equilibration (low organic) phase. When the gradient ramps up, these impurities elute as "ghost peaks."

  • Spikes: Often caused by micro-bubbles. Mixing water and acetonitrile is endothermic and releases dissolved gas.

The Fix:

  • Trap Column: Install a C18 guard column between the pump and the injector (dwell volume). This traps mobile phase impurities before they reach the analytical column.

  • Degassing: Ensure your solvents are degassed.[1][2] If premixing, sonicate for 10 mins.

  • Solvent Grade: Use only HPLC-Gradient Grade Acetonitrile. Standard "HPLC Grade" may not be sufficient for low-UV detection.

Optimized Experimental Protocol

Objective: Analysis of 2-(4-Isopropyl-2-methylphenoxy)butanoic acid with minimized baseline noise.

Mobile Phase Preparation (Isocratic Alternative): If gradient drift is too high, an isocratic method is preferred for stability.

  • Buffer Preparation: Dissolve Potassium Dihydrogen Phosphate (

    
    ) to 20mM in ultrapure water. Adjust pH to 3.0 with Phosphoric Acid.
    
    • Why pH 3.0? Keeps the carboxylic acid protonated (neutral) for better retention and peak shape on C18.

  • Organic Modifier: Acetonitrile (ACN).[3][4]

  • Ratio: Start with 50:50 (Buffer:ACN) .

    • Adjustment: If the analyte elutes too fast (due to the isopropyl group), decrease ACN to 40%.

  • Wavelength: Set UV detector to 275 nm .

    • Why? The phenoxy ring absorbs well here, and background noise from solvents is negligible compared to 210 nm.

MethodOpt Step1 Sample Prep (Dissolve in 50:50 MeOH:Water) Step2 Select Wavelength (275 nm for Stability 210 nm for Sensitivity) Step1->Step2 Step3 Mobile Phase (Acidic pH 3.0 required) Step2->Step3 Step4 Check Baseline Step3->Step4

Figure 2: Workflow for method setup ensuring chemical stability.

References
  • Agilent Technologies. (2023). Eliminating Baseline Problems in HPLC. Agilent Technical Guides.

  • Waters Corporation. (2025). Application of Difluoroacetic Acid to Improve Optical and MS Performance. Waters Application Notes.

  • Separation Science. (2024). Why Your HPLC Baseline Drifts—And How to Stop It. Troubleshooting Guide.

  • National Institute of Standards and Technology (NIST). (2023). UV/Vis Spectrum of Phenoxy Acid Derivatives. NIST WebBook.

  • MDPI. (2020). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. Molecules Journal.

Sources

Troubleshooting

Minimizing impurities during the synthesis of 2-(4-Isopropyl-2-methylphenoxy)butanoic acid

Welcome to the technical support center for the synthesis of 2-(4-Isopropyl-2-methylphenoxy)butanoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubl...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 2-(4-Isopropyl-2-methylphenoxy)butanoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) to minimize impurities during your synthesis. Our focus is on providing not just procedural steps, but the underlying chemical principles to empower you to make informed decisions in your laboratory work.

I. Synthesis Overview & Common Challenges

The synthesis of 2-(4-Isopropyl-2-methylphenoxy)butanoic acid, a member of the phenoxyalkanoic acid class of compounds, is commonly achieved via a Williamson ether synthesis.[1] This reaction involves the nucleophilic substitution of a haloalkanoate by a phenoxide. While seemingly straightforward, this process is susceptible to several side reactions that can lead to the formation of various impurities, complicating purification and potentially impacting downstream applications.

This guide will address the most common issues encountered during this synthesis, providing practical solutions grounded in established chemical principles.

II. Troubleshooting Guide & FAQs

Q1: What are the most common impurities I should expect, and where do they come from?

A1: Understanding the potential impurities is the first step in preventing their formation. The primary impurities in the synthesis of 2-(4-Isopropyl-2-methylphenoxy)butanoic acid typically arise from side reactions of the starting materials and intermediates.

Common Impurities and Their Origins:

ImpurityChemical NameOrigin
Unreacted Starting Materials 4-Isopropyl-2-methylphenol and 2-bromobutanoic acid (or its ester)Incomplete reaction due to non-optimal reaction conditions (temperature, time, stoichiometry).
Phenolic Dimer Bis(4-isopropyl-2-methylphenyl) etherSelf-condensation of the phenoxide, particularly at elevated temperatures.
Elimination Product But-2-enoic acidE2 elimination of the 2-bromobutanoate, favored by sterically hindered bases or high temperatures.[2]
Ring Alkylation Products Isomers of 2-(alkyl-4-isopropyl-2-methylphenoxy)butanoic acidThe phenoxide ion is an ambident nucleophile, and under certain conditions, C-alkylation can compete with the desired O-alkylation.[1]
Q2: My reaction yield is consistently low. What factors should I investigate?

A2: Low yields are often a symptom of incomplete reaction or significant side product formation. Here’s a systematic approach to troubleshooting:

1. Reagent Quality and Stoichiometry:

  • Phenol Purity: Ensure the 4-isopropyl-2-methylphenol is free of moisture and oxidizing impurities. Water can quench the base and hinder the formation of the phenoxide.

  • Base Selection and Handling: Sodium hydride (NaH) or potassium carbonate (K2CO3) are commonly used. NaH must be handled under an inert atmosphere (e.g., nitrogen or argon) to prevent reaction with atmospheric moisture and oxygen. Ensure you are using the correct stoichiometric amount of base to fully deprotonate the phenol.

  • Alkyl Halide Quality: The 2-bromobutanoic acid or its ester should be of high purity. The presence of di-halogenated impurities can lead to undesired byproducts.

2. Reaction Conditions:

  • Temperature Control: The formation of the phenoxide is typically done at room temperature or slightly elevated temperatures. The subsequent alkylation step should be carefully temperature-controlled. Exceeding the optimal temperature can promote elimination and dimerization side reactions.[2]

  • Reaction Time: Monitor the reaction progress using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC), to determine the optimal reaction time. Insufficient time will result in unreacted starting materials, while excessively long times can lead to decomposition or side product formation.

3. Solvent Choice:

  • Polar aprotic solvents like dimethylformamide (DMF) or acetonitrile are generally preferred as they effectively solvate the cation of the phenoxide salt, leaving the oxygen anion more nucleophilic.[3]

Q3: I'm observing a significant amount of the but-2-enoic acid elimination byproduct. How can I minimize this?

A3: The formation of but-2-enoic acid is a classic example of a competing E2 elimination reaction.[2] To favor the desired SN2 substitution, consider the following:

  • Choice of Base: While strong, sterically hindered bases can favor elimination, using a less hindered base like potassium carbonate can shift the equilibrium towards substitution.

  • Temperature: As mentioned, lower reaction temperatures generally favor substitution over elimination. The activation energy for elimination is often higher than for substitution.

  • Leaving Group: While bromide is a good leaving group, you could consider using a tosylate or mesylate derivative of 2-hydroxybutanoic acid. These are excellent leaving groups and can sometimes lead to cleaner substitution reactions.[3]

Q4: How can I prevent the formation of the phenolic dimer?

A4: The self-condensation of the phenoxide to form a diaryl ether is more likely to occur under forcing conditions. To mitigate this:

  • Controlled Addition of Alkyl Halide: Add the 2-bromobutanoate to the pre-formed phenoxide solution slowly and at a controlled temperature. This ensures that the alkyl halide is always present in a lower concentration relative to the phenoxide, favoring the intermolecular reaction over the phenoxide-phenoxide coupling.

  • Moderate Temperatures: Avoid excessively high temperatures during the alkylation step.

Q5: My final product is a racemic mixture. How can I obtain a single enantiomer?

A5: The synthesis described will produce a racemic mixture of 2-(4-Isopropyl-2-methylphenoxy)butanoic acid. To obtain a single enantiomer, you have two primary options:

  • Chiral Resolution: This involves separating the enantiomers of the final product. This can be achieved by:

    • Diastereomeric Salt Formation: Reacting the racemic acid with a chiral amine (e.g., (R)- or (S)-α-methylbenzylamine) to form diastereomeric salts. These diastereomers have different physical properties (like solubility) and can be separated by fractional crystallization. Subsequent acidification will yield the desired enantiomerically enriched acid.

    • Chiral Chromatography: Using a chiral stationary phase in an HPLC system can effectively separate the enantiomers.[4][5]

  • Asymmetric Synthesis: This involves using a chiral starting material or a chiral catalyst to selectively produce the desired enantiomer. For example, starting with an enantiomerically pure form of 2-bromobutanoic acid would lead to the corresponding enantiomer of the final product.

Q6: What is the best method for purifying the final product?

A6: Purification of 2-(4-Isopropyl-2-methylphenoxy)butanoic acid typically involves a combination of techniques:

  • Acid-Base Extraction: After the reaction is complete, the reaction mixture can be worked up by partitioning between an organic solvent (like diethyl ether or ethyl acetate) and water.

    • Washing with a basic aqueous solution (e.g., sodium bicarbonate) will extract the desired carboxylic acid product into the aqueous layer, leaving non-acidic impurities (like the phenolic dimer and unreacted alkyl halide ester) in the organic layer.

    • The aqueous layer can then be acidified (e.g., with HCl) to precipitate the purified carboxylic acid, which can be collected by filtration or extracted back into an organic solvent.[6]

  • Recrystallization: This is an excellent technique for removing minor impurities. The choice of solvent is critical and may require some experimentation. Common solvent systems include mixtures of hexanes and ethyl acetate.

  • Column Chromatography: For very high purity requirements, silica gel column chromatography can be employed. A gradient of ethyl acetate in hexanes is a common eluent system.

III. Experimental Protocols & Visualizations

Protocol 1: Synthesis of Sodium 4-Isopropyl-2-methylphenoxide
  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet, add 4-isopropyl-2-methylphenol (1 equivalent).

  • Add anhydrous dimethylformamide (DMF) to dissolve the phenol.

  • Under a positive pressure of nitrogen, add sodium hydride (1.1 equivalents, 60% dispersion in mineral oil) portion-wise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 1 hour, or until the evolution of hydrogen gas ceases. The formation of the sodium phenoxide is now complete.

Protocol 2: Synthesis of 2-(4-Isopropyl-2-methylphenoxy)butanoic acid
  • Cool the solution of sodium 4-isopropyl-2-methylphenoxide from Protocol 1 to 0 °C.

  • Slowly add ethyl 2-bromobutanoate (1.05 equivalents) dropwise via a syringe or an addition funnel.

  • After the addition is complete, allow the reaction to warm to room temperature and then heat to 50-60 °C for 4-6 hours. Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Extract the aqueous mixture with diethyl ether (3 x volumes).

  • Combine the organic extracts and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude ester.

  • To the crude ester, add a solution of sodium hydroxide (2-3 equivalents) in a mixture of water and ethanol.

  • Heat the mixture to reflux for 2-4 hours to hydrolyze the ester.

  • Cool the reaction mixture and remove the ethanol under reduced pressure.

  • Wash the aqueous residue with diethyl ether to remove any non-acidic impurities.

  • Acidify the aqueous layer to pH 1-2 with concentrated HCl.

  • Extract the acidified aqueous layer with diethyl ether (3 x volumes).

  • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 2-(4-Isopropyl-2-methylphenoxy)butanoic acid.

Reaction Workflow

Synthesis_Workflow cluster_phenoxide Step 1: Phenoxide Formation cluster_alkylation Step 2: Alkylation (SN2) cluster_hydrolysis Step 3: Hydrolysis cluster_purification Step 4: Purification Phenol 4-Isopropyl-2-methylphenol Phenoxide Sodium 4-Isopropyl-2-methylphenoxide Phenol->Phenoxide Deprotonation Base Sodium Hydride (NaH) in DMF Base->Phenoxide Ester Crude Ester Intermediate Phenoxide->Ester Nucleophilic Attack AlkylHalide Ethyl 2-bromobutanoate AlkylHalide->Ester FinalProduct 2-(4-Isopropyl-2-methylphenoxy)butanoic acid Ester->FinalProduct Base2 NaOH / H2O, EtOH Base2->FinalProduct Purification Acid-Base Extraction & Recrystallization FinalProduct->Purification

Caption: Synthetic workflow for 2-(4-Isopropyl-2-methylphenoxy)butanoic acid.

Impurity Formation Pathways

Impurity_Formation Reactants Phenoxide + 2-Bromobutanoate DesiredProduct Desired Product (SN2) Reactants->DesiredProduct Optimal Conditions (Low Temp, Good Nucleophile) Elimination Elimination Product (E2) But-2-enoic acid Reactants->Elimination High Temp, Steric Hindrance Dimerization Phenolic Dimer Reactants->Dimerization High Temp, No Alkyl Halide RingAlkylation Ring Alkylation (C-Alkylation) Reactants->RingAlkylation Ambident Nucleophile Character

Caption: Competing reaction pathways leading to common impurities.

IV. References

  • Organic Syntheses. (2018). Large Scale Synthesis of Enantiomerically Pure (S)-3-(4- Bromophenyl)butanoic Acid. Retrieved from

  • Benchchem. (n.d.). Synthesis of 2-Isopropyl-3-methylbutanoic Acid: A Technical Guide. Retrieved from

  • Smolecule. (2023, August 19). Buy 2-(4-Isopropyl-2-methylphenoxy)butanoic acid | 937597-41-6. Retrieved from

  • Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved from

  • PubMed. (n.d.). Chiral high-performance liquid chromatographic studies of 2-(4-chloro-2-methylphenoxy)propanoic acid. Retrieved from

  • MDPI. (2020, December 19). Enantiomeric Resolution and Absolute Configuration of a Chiral δ-Lactam, Useful Intermediate for the Synthesis of Bioactive Compounds. Retrieved from

  • Wikipedia. (n.d.). Williamson ether synthesis. Retrieved from

  • ChemTalk. (2022, October 23). Williamson Ether Synthesis. Retrieved from

Sources

Optimization

Technical Support Center: Optimizing pH Stability for 2-(4-Isopropyl-2-methylphenoxy)butanoic Acid Formulations

An authoritative guide for researchers, scientists, and drug development professionals. Welcome to the technical support center dedicated to the formulation of 2-(4-Isopropyl-2-methylphenoxy)butanoic acid.

Author: BenchChem Technical Support Team. Date: March 2026

An authoritative guide for researchers, scientists, and drug development professionals.

Welcome to the technical support center dedicated to the formulation of 2-(4-Isopropyl-2-methylphenoxy)butanoic acid. As a carboxylic acid-containing molecule, its solubility, stability, and ultimate bioavailability are intrinsically linked to the pH of its environment. This guide provides a comprehensive framework for understanding and controlling pH to develop robust and stable formulations. We will explore the causal relationships between pH and the physicochemical properties of the active pharmaceutical ingredient (API), offer step-by-step protocols for stability assessment, and provide solutions to common formulation challenges.

Section 1: Frequently Asked Questions - Core Physicochemical Principles

This section addresses fundamental questions regarding the properties of 2-(4-Isopropyl-2-methylphenoxy)butanoic acid and the critical role of pH.

Q1: What is the pKa of 2-(4-Isopropyl-2-methylphenoxy)butanoic acid and why is it the most critical parameter for its formulation?

The pKa is the pH at which a molecule exists in an equilibrium of 50% ionized (deprotonated) and 50% non-ionized (protonated) forms. For 2-(4-Isopropyl-2-methylphenoxy)butanoic acid, a carboxylic acid, the calculated pKa is approximately 3.9.[1] This value is paramount because it governs the molecule's charge state, which in turn dictates its solubility and potential for interactions.

  • At pH < pKa (e.g., pH 2): The molecule will be predominantly in its non-ionized, protonated (acidic) form. This form is typically less water-soluble, which can lead to precipitation in aqueous formulations.

  • At pH > pKa (e.g., pH 7): The molecule will be predominantly in its ionized, deprotonated (carboxylate salt) form. This form is significantly more water-soluble.[2]

Therefore, controlling the formulation pH relative to the pKa is the primary tool for maintaining the drug's solubility and preventing physical instability. The carboxylic acid group is a key functional group that influences these properties through its ability to engage in hydrogen bonding and acid-base reactions.[3]

Q2: How does the pH of a formulation directly impact the aqueous solubility of 2-(4-Isopropyl-2-methylphenoxy)butanoic acid?

The relationship between pH and solubility for this compound is dramatic. As a weak acid, its solubility increases exponentially as the pH rises above its pKa. This is due to the conversion of the poorly soluble neutral form to the highly soluble ionized carboxylate form. A typical pH-solubility profile would show very low solubility in acidic conditions (pH 1-3) and a sharp increase in solubility around the pKa, plateauing at higher pH values where the molecule is fully ionized. This principle is a cornerstone challenge for formulating carboxylic acid-containing drugs.[2]

Caption: pH-dependent solubility of 2-(4-Isopropyl-2-methylphenoxy)butanoic acid.

Q3: What are the expected chemical degradation pathways for this API, and how are they influenced by pH?

Phenoxyalkanoic acids can be susceptible to several degradation pathways. For this API, the two primary concerns in a formulation are hydrolysis and oxidation.[4] These reactions are often pH-dependent.

  • Hydrolysis: The ether linkage in the phenoxy group could be susceptible to hydrolysis under extreme pH conditions (either strongly acidic or strongly basic), cleaving the molecule. A forced degradation study is essential to determine the pH at which the molecule is most stable.[4][5]

  • Oxidation: The phenoxy group can be susceptible to oxidative degradation. The rate of oxidation can be influenced by pH, as well as the presence of metal ions or peroxides (which can be impurities in excipients).

Forced degradation studies, as mandated by ICH guidelines, are not just a regulatory requirement; they are a critical tool to proactively identify these liabilities.[6][7] These studies involve intentionally stressing the API under harsh conditions (e.g., 0.1M HCl, 0.1M NaOH, H₂O₂, light, heat) to identify potential degradation products and understand the degradation pathways.[4][5][8]

Section 2: Troubleshooting Guide - Common Formulation Issues

This section provides solutions to specific problems encountered during formulation development.

Q1: My formulation shows precipitation after a short storage period. What are the likely causes and how do I troubleshoot this?

Precipitation is a common issue, typically stemming from a loss of solubility. The most frequent cause is a downward shift in pH, which converts the soluble, ionized form of the drug back to its less soluble, non-ionized form.

Causality:

  • Insufficient Buffer Capacity: The chosen buffer system may not be strong enough to resist pH changes caused by interaction with container surfaces (e.g., glass), atmospheric CO₂ ingress, or leaching of acidic/basic components from packaging.

  • Drug-Excipient Incompatibility: An acidic excipient could be slowly dissolving or reacting, lowering the micro-environmental pH and causing the API to crash out of solution.[9]

  • Temperature Effects: Solubility can be temperature-dependent. If the formulation was prepared at an elevated temperature and then stored at a lower temperature, it may have become supersaturated.

The following workflow provides a systematic approach to diagnosing the root cause of precipitation.

Precipitation_Troubleshooting start Precipitation Observed ph_check Step 1: pH Measurement Measure current pH of the formulation. Compare to initial pH. start->ph_check microscopy Step 2: Microscopic Analysis Examine precipitate under a microscope. Determine if crystalline or amorphous. ph_check->microscopy pH has dropped ph_check->microscopy pH is stable solubility_check Step 3: Re-dissolution Test Adjust pH of precipitated sample back to target pH. Does the precipitate re-dissolve? microscopy->solubility_check conclusion1 Conclusion: pH Shift|Root cause is likely insufficient buffer capacity or acidic interaction. solubility_check->conclusion1 Yes conclusion2 Conclusion: Polymorphism/Other|Precipitate may be a different, less soluble polymorph or an insoluble degradant. solubility_check->conclusion2 No excipient_ph Step 4: Excipient pH Screening Prepare slurries of each individual excipient in water. Measure the pH of each slurry. action1 Action:|Re-evaluate buffer system (type and concentration).|Screen for incompatible excipients. excipient_ph->action1 buffer_capacity Step 5: Buffer Capacity Check Perform acid/base titration on the formulation placebo. Is the buffer capacity adequate? buffer_capacity->action1 conclusion1->excipient_ph conclusion1->buffer_capacity action2 Action:|Perform characterization of the precipitate (e.g., XRPD, HPLC). conclusion2->action2

Caption: Troubleshooting workflow for formulation precipitation.

Q2: I'm observing a significant loss of potency over time, but no precipitation. How do I determine the cause?

A loss of potency without precipitation points towards chemical degradation. The key is to run a comprehensive stability study with a stability-indicating analytical method.

Causality:

  • Hydrolytic or Oxidative Degradation: As discussed, the API may be degrading due to reaction with water or oxygen. This can be accelerated by pH, temperature, or light.

  • Excipient-Driven Degradation: Reactive impurities in excipients (e.g., peroxides in povidone, aldehydes) can directly attack the API.[10] Additionally, certain excipients can catalyze degradation reactions. For instance, trace metals in an excipient could accelerate oxidation.

Troubleshooting Steps:

  • Forced Degradation Study: If not already done, perform a forced degradation study as described in Protocol 2. This will help you generate the likely degradation products.[5][6]

  • Develop a Stability-Indicating Method: Use an analytical technique like HPLC with mass spectrometry (LC-MS) to separate the parent API from all potential degradation products. The method is considered "stability-indicating" when it can resolve and quantify the API in the presence of its degradants.

  • Analyze Stability Samples: Analyze your aged formulation samples using the validated stability-indicating method. Look for new peaks in the chromatogram that grow over time as the main API peak decreases.

  • Identify Degradants: Use the mass spectrometry data to elucidate the structures of the degradation products. This will confirm the degradation pathway (e.g., a mass increase corresponding to an oxidation).

Q3: The pH of my formulation is drifting downwards over time. What is the most likely cause and how can I prevent it?

A downward pH drift is a classic sign of insufficient buffer capacity or an unforeseen acidic input.

Causality:

  • Atmospheric CO₂: Carbon dioxide from the air can dissolve in the formulation, forming carbonic acid and lowering the pH. This is especially problematic for poorly buffered or alkaline formulations.

  • Leachables from Packaging: Acidic compounds can leach from certain types of plastic or rubber stoppers, slowly acidifying the product.

  • Oxidative Degradation: The oxidation of certain excipients (e.g., polyethylene glycols) can produce acidic byproducts, leading to a drop in pH.

Preventative Measures:

  • Increase Buffer Concentration: The most direct solution is to increase the concentration of your buffer components to improve the buffer capacity. See Protocol 3 for how to measure this. A buffer capacity between 0.01 and 0.1 is generally sufficient.[11]

  • Select a Better Buffer: Ensure your target pH is within +/- 1 pH unit of the buffer's pKa.[12] Operating outside this range results in poor buffering capacity.

  • Inert Atmosphere: For oxygen-sensitive formulations, consider manufacturing and packaging under an inert atmosphere (e.g., nitrogen) to prevent both direct oxidation of the API and the formation of acidic byproducts from excipients.

  • Packaging Selection Study: Conduct a study with different types of containers and closures to ensure no leachables are affecting the pH.

Section 3: Key Experimental Protocols

These protocols provide detailed, step-by-step methodologies for critical experiments in your formulation development.

Protocol 1: pH-Solubility Profile Determination

Objective: To quantitatively determine the aqueous solubility of 2-(4-Isopropyl-2-methylphenoxy)butanoic acid across a range of pH values.

Methodology:

  • Prepare Buffer Solutions: Prepare a series of buffers (e.g., phosphate, citrate) covering a pH range from 2.0 to 8.0 in 0.5 pH unit increments.[13][14]

  • Sample Preparation: Add an excess amount of the API to a known volume (e.g., 5 mL) of each buffer solution in separate glass vials. Ensure enough solid is present to saturate the solution.

  • Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25 °C) for a set period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Sample Collection & Filtration: After equilibration, allow the suspensions to settle. Carefully withdraw a sample from the supernatant and immediately filter it through a 0.22 µm syringe filter (e.g., PVDF) to remove any undissolved solid.

  • Quantification: Dilute the filtered sample with a suitable mobile phase and quantify the concentration of the dissolved API using a validated analytical method (e.g., HPLC-UV).

  • Data Analysis: Plot the measured solubility (in mg/mL or M) against the measured final pH of each solution to generate the pH-solubility profile.

Protocol 2: Forced Degradation Study (Acid/Base Hydrolysis)

Objective: To investigate the stability of the API under acidic and basic stress conditions and identify potential hydrolytic degradation products, in accordance with ICH guidelines.[15]

Methodology:

  • Stock Solution Preparation: Prepare a stock solution of the API in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).[4]

  • Acid Hydrolysis:

    • Add a specific volume of the API stock solution to a solution of 0.1 M HCl.

    • Incubate the solution at an elevated temperature (e.g., 60 °C) for a defined period (e.g., 24 hours).

    • At various time points (e.g., 2, 8, 24 hours), withdraw a sample, neutralize it with an equivalent amount of 0.1 M NaOH, and dilute for analysis.

  • Base Hydrolysis:

    • Repeat the process described in step 2, but use 0.1 M NaOH as the stress agent and 0.1 M HCl for neutralization.

  • Control Sample: Prepare a control sample by diluting the API stock solution in water and subjecting it to the same temperature conditions.

  • Analysis: Analyze all samples (stressed and control) using a stability-indicating HPLC method, preferably with a mass spectrometer (LC-MS) detector.

  • Evaluation: Aim for 5-20% degradation of the parent compound.[4][7] If degradation is too rapid, reduce the temperature or stress duration. If degradation is too slow, increase them. Compare the chromatograms to identify degradation products and calculate the rate of degradation.

Protocol 3: Buffer Capacity Measurement

Objective: To determine the ability of a given buffer system (placebo formulation) to resist pH changes upon the addition of an acid or base.

Methodology:

  • Prepare Placebo Formulation: Prepare the formulation without the API, containing all excipients and the buffer system at the target concentrations.

  • Initial pH Measurement: Calibrate a pH meter using standard buffers (e.g., pH 4.0, 7.0, 10.0) according to USP <791>.[16] Measure and record the initial pH of the placebo solution.

  • Titration with Acid:

    • Place a known volume (e.g., 50 mL) of the placebo solution in a beaker with a stir bar.

    • Slowly add small, precise increments (e.g., 0.1 mL) of a standardized acid titrant (e.g., 0.1 M HCl).

    • Record the pH after each addition, allowing the reading to stabilize.

  • Titration with Base: Repeat the titration process on a fresh sample of the placebo solution using a standardized base titrant (e.g., 0.1 M NaOH).

  • Data Analysis: Plot the pH of the solution versus the volume of acid or base added. The buffer capacity (β) can be calculated for each addition. The region where the pH changes the least upon addition of titrant is the region of maximum buffer capacity.

Section 4: Data & Reference Tables

Table 1: Common Pharmaceutical Buffer Systems

This table provides a quick reference for selecting an appropriate buffer system based on your target pH. The optimal buffering range is typically pKa ± 1.[12]

Buffer SystempKa Value(s)Effective pH RangeCommon Applications
Citric Acid / Citrate3.13, 4.76, 6.402.5 - 6.5Oral and topical formulations.[13]
Acetic Acid / Acetate4.763.6 - 5.6Oral and injectable preparations.[13]
Sodium Phosphate2.15, 7.20, 12.356.0 - 8.0Versatile; commonly used in parenteral and ophthalmic products.[13][17]

References

  • A practical guide to forced degradation and stability studies for drug substances. (n.d.). Arcinova. Retrieved February 25, 2026, from [Link]

  • Overcoming Challenges in Carboxylic Acid Drug Formulations. (2025, July 31). Patsnap. Retrieved February 25, 2026, from [Link]

  • pH for Stability Testing and Analysis. (n.d.). Hudson Robotics. Retrieved February 25, 2026, from [Link]

  • Forced Degradation Study in Pharmaceutical Stability. (n.d.). Pharmaguideline. Retrieved February 25, 2026, from [Link]

  • Comprehensive Review of ICH Stability Guidelines: Q1A to Q1F. (n.d.). ResearchGate. Retrieved February 25, 2026, from [Link]

  • ICH Guidelines: Drug Stability Testing Essentials. (2025, March 21). AMSbiopharma. Retrieved February 25, 2026, from [Link]

  • Development of forced degradation and stability indicating studies of drugs—A review. (n.d.). ScienceDirect. Retrieved February 25, 2026, from [Link]

  • Buffers in Compounding Pharmacies: A Practical Guide for Pharmacists. (n.d.). Fagron Academy. Retrieved February 25, 2026, from [Link]

  • Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. (2026, February 15). The Pharma SOP. Retrieved February 25, 2026, from [Link]

  • Quality Guidelines. (n.d.). ICH. Retrieved February 25, 2026, from [Link]

  • ICH Q1 guideline on stability testing of drug substances and drug products. (2025, April 30). European Medicines Agency. Retrieved February 25, 2026, from [Link]

  • Pharmaceutical Forced Degradation Studies with Regulatory Consideration. (2014, March 1). ResearchGate. Retrieved February 25, 2026, from [Link]

  • Buffers in Pharmaceutical Systems, Preparation, Stability of Buffers. (n.d.). Pharmaguideline. Retrieved February 25, 2026, from [Link]

  • Drug Stability Testing and Analysis. (2024, May 13). Verulam Scientific. Retrieved February 25, 2026, from [Link]

  • Analyzing PH Levels in Pharmaceuticals: Ensuring Potency and Stability. (2024, June 6). BOQU Instrument. Retrieved February 25, 2026, from [Link]

  • Drug Stability: ICH versus Accelerated Predictive Stability Studies. (2022, October 28). MDPI. Retrieved February 25, 2026, from [Link]

  • Surface Acidity and Solid-State Compatibility of Excipients with an Acid-Sensitive API: Case Study of Atorvastatin Calcium. (n.d.). Springer. Retrieved February 25, 2026, from [Link]

  • The Importance of Stability Testing and Degradation Studies in Pharmaceutical Science. (n.d.). LinkedIn. Retrieved February 25, 2026, from [Link]

  • Determination of pH Stability by UPLC-MS/MS. (n.d.). Waters Corporation. Retrieved February 25, 2026, from [Link]

  • Your guide to select the buffer in HPLC development part 1. (2025, August 2). PharmaCores. Retrieved February 25, 2026, from [Link]

  • BUFFER SOLUTIONS. (n.d.). European Pharmacopoeia. Retrieved February 25, 2026, from [Link]

  • Investigation of Excipient Compatibility and Associated Degradations for the Formulation Development of a Small Molecule Pharmaceutical Compound. (2014, August 25). AAPS. Retrieved February 25, 2026, from [Link]

  • What is the importance of carboxylic group in the structure of drugs? (2021, January 12). ResearchGate. Retrieved February 25, 2026, from [Link]

Sources

Troubleshooting

Technical Support Center: Crystallization of 2-(4-Isopropyl-2-methylphenoxy)butanoic acid

Welcome to the technical support guide for 2-(4-Isopropyl-2-methylphenoxy)butanoic acid. This resource is designed for researchers, chemists, and pharmaceutical scientists who are working with this compound and encounter...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for 2-(4-Isopropyl-2-methylphenoxy)butanoic acid. This resource is designed for researchers, chemists, and pharmaceutical scientists who are working with this compound and encountering challenges in obtaining high-quality crystalline material. The unique structure of this molecule—featuring a flexible butanoic acid chain, a chiral center, and a substituted aromatic ring—presents specific hurdles that can lead to phenomena such as oiling out, formation of amorphous solids, or difficulty in initiating nucleation.

This guide provides in-depth, cause-and-effect troubleshooting in a practical question-and-answer format. Our goal is to move beyond simple procedural steps and provide you with the scientific rationale needed to make informed decisions, optimize your crystallization process, and achieve robust, reproducible results.

Part 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions regarding the crystallization behavior of 2-(4-Isopropyl-2-methylphenoxy)butanoic acid.

Q1: What are the key physicochemical properties of 2-(4-Isopropyl-2-methylphenoxy)butanoic acid that influence its crystallization?

A1: Understanding the molecular structure is paramount. The key features are:

  • Carboxylic Acid Group: This group is polar and capable of forming strong hydrogen-bonded dimers. This dimerization is a primary driver for crystal lattice formation but can also contribute to the formation of viscous, non-crystalline aggregates in certain solvents.[1]

  • Aromatic Ring & Alkyl Substituents (Isopropyl, Methyl): These groups add significant nonpolar character and steric bulk, influencing solubility in organic solvents.

  • Flexible Butanoic Chain: The rotational freedom of this chain can make it difficult for the molecule to adopt a single, low-energy conformation required for packing into a well-ordered crystal lattice. Molecules with flexible structures are more prone to oiling out.[2]

  • Chirality: The molecule possesses a stereocenter. Racemic mixtures often crystallize more readily than pure enantiomers because the packing of both enantiomers can be more efficient. If you are working with a single enantiomer, crystallization can be more challenging.[3]

Q2: What is "oiling out," and why does it seem to be a common issue with this compound?

A2: "Oiling out" is a liquid-liquid phase separation where the solute separates from the solution as a supercooled liquid or "oil" instead of a solid crystalline phase.[4][5] This occurs when the solution becomes supersaturated at a temperature that is above the melting point of the solid solute under those conditions. The melting point can be significantly depressed by the presence of solvent and impurities.[6][7]

This compound is particularly susceptible due to:

  • High Solute Concentration: Rapid cooling or the addition of an antisolvent can generate a very high level of supersaturation, kinetically favoring the formation of a disordered liquid phase over an ordered solid phase.[4]

  • Low Melting Point: The compound's structural flexibility and moderate molecular weight may contribute to a relatively low melting point, making it easier for the solution temperature to be above this threshold during crystallization.[7][8]

  • Impurities: Structurally similar impurities can disrupt the crystal lattice formation and lower the melting point, making oiling out more likely.[7][8]

Q3: Should I be concerned about polymorphism with this molecule?

A3: Yes. Polymorphism is the ability of a compound to exist in two or more different crystal structures.[9][10][11] These different forms can have distinct physical properties, including solubility, dissolution rate, stability, and bioavailability, which are critical in pharmaceutical development.[12][13] Given the compound's conformational flexibility, it is highly probable that it can pack in different arrangements, leading to polymorphism. The choice of solvent and the crystallization conditions (e.g., cooling rate) can dictate which polymorph is formed.[13] It is crucial to characterize your crystalline product using techniques like X-Ray Powder Diffraction (XRPD) to ensure you are consistently producing the same, desired form.[13]

Part 2: Troubleshooting Crystallization Failures

This section provides detailed guides for specific experimental problems.

Scenario 1: No Crystals Form Upon Cooling

Q: My solution has been cooled to room temperature (and even in an ice bath), but no solid has formed. What is the underlying issue?

A: The absence of crystals indicates that your solution has not reached a sufficient level of supersaturation to initiate primary nucleation, or that there is a high kinetic barrier to nucleation. This can happen for two main reasons:

  • Excess Solvent: The most common cause is using too much solvent. The concentration of the solute may still be below the saturation point even at low temperatures.[5]

  • Lack of Nucleation Sites: Crystal formation requires an initial nucleus to grow upon. Highly clean solutions in very smooth glassware may remain supersaturated for extended periods without crystallizing spontaneously.[5]

Troubleshooting Workflow: Inducing Crystallization

G start Supersaturated Solution (No Crystals) scratch 1. Scratch Inner Surface with a Glass Rod start->scratch seed 2. Add Seed Crystals (if available) scratch->seed Failure success Crystals Form scratch->success Success evap 3. Reduce Solvent Volume (Slow Evaporation or Rotary Evaporation) seed->evap Failure seed->success Success reassess 4. Re-evaluate Solvent System evap->reassess Failure evap->success Success G Temperature-Composition Phase Diagram cluster_0 A Start (Hot, Undersaturated) B Rapid Cooling Path A->B Enters Unstable Zone C Slow Cooling Path A->C Stays in Metastable Zone D Metastable Zone (Supersaturated) E Unstable Zone (Oiling Out Region) F Crystallization Zone p1->p2 Solubility Curve p2->p3 Solubility Curve p4->p5 Miscibility Gap X_axis Composition (% Solute) Y_axis Temperature

Caption: Rapid cooling can force a solution into an unstable zone, causing oiling out.

Recommended Actions & Protocols:

  • Re-heat and Dilute: Place the flask back on the heat source and add more of the primary solvent (e.g., 10-20% additional volume) until the oil completely redissolves. This lowers the saturation temperature. [6][8]2. Drastically Slow the Cooling Rate: This is the most critical step. A slower cooling rate prevents the buildup of excessive supersaturation.

    • Insulate the Flask: Place the hot flask in a large beaker of hot water or wrap it in glass wool and allow it to cool to room temperature over several hours.

    • Use a Programmable Hotplate: If available, program a very slow cooling ramp (e.g., 5-10 °C per hour).

  • Change the Solvent System: If slow cooling fails, the solvent may be the issue. A solvent in which the compound is less soluble at high temperatures will provide a steeper solubility curve, which can sometimes help. Alternatively, consider an antisolvent approach.

Protocol: Antisolvent Crystallization to Prevent Oiling Out

Antisolvent crystallization generates supersaturation at a constant temperature, avoiding the temperature-related issues of oiling out. [14][15] Principle: The compound is dissolved in a "good" solvent, and a "poor" solvent (the antisolvent), in which the compound is insoluble but which is miscible with the good solvent, is slowly added. [16][17] Step-by-Step Methodology:

  • Solvent Selection: Choose a good solvent (e.g., Methanol, Acetone) and a miscible antisolvent (e.g., Water, Heptane). (See Table 1).

  • Dissolution: Dissolve the compound in the minimum amount of the good solvent at room temperature.

  • Filtration: Filter the solution to remove any particulate impurities.

  • Slow Antisolvent Addition: Add the antisolvent dropwise with vigorous stirring. The rate of addition is critical. A syringe pump is ideal for this.

  • Monitor for Turbidity: Continue adding antisolvent until the solution becomes persistently turbid. This indicates the onset of nucleation.

  • Back-Addition (Optional): If the solution becomes too cloudy or precipitates amorphously, add a few drops of the good solvent to redissolve the solid.

  • Equilibration: Stop the addition and allow the solution to stir for several hours to allow the crystals to grow and mature.

  • Isolation: Collect the crystals by vacuum filtration, wash with a small amount of the antisolvent, and dry.

Table 1: Suggested Solvent Systems for 2-(4-Isopropyl-2-methylphenoxy)butanoic acid

Good Solvent (Higher Polarity)Antisolvent (Lower Polarity)Rationale & Comments
AcetoneHeptane or HexaneA common system for moderately polar compounds. The large difference in polarity provides a strong driving force for crystallization.
Ethyl AcetateHeptane or CyclohexaneOffers a good balance of polarity. Ethyl acetate has a moderate boiling point, making it easy to remove.
Methanol or EthanolWaterAs a carboxylic acid, the compound has some solubility in polar protic solvents. Water is an effective and common antisolvent for this class of compounds. [18]Be cautious, as water can sometimes promote oiling out if added too quickly.
TolueneHeptaneA nonpolar/nonpolar system. Toluene can be an excellent solvent for promoting well-ordered crystal packing through π-stacking interactions with the aromatic ring. [3]

Part 3: Improving Crystal Quality

Q: I managed to get a solid, but it's a microcrystalline powder or fine needles. How can I grow larger, more well-defined crystals suitable for analysis?

A: The formation of very small crystals indicates that the rate of nucleation significantly exceeded the rate of crystal growth. [6]This happens when supersaturation is generated too quickly. To grow larger crystals, you must create an environment where only a few nuclei form and then grow slowly over time.

Recommended Techniques for High-Quality Crystals:

  • Vapor Diffusion: This is a gentle and highly effective method for growing single crystals. [16][19] * Protocol: Dissolve your compound (5-10 mg) in a small volume (0.5 mL) of a relatively volatile "good" solvent (e.g., Dichloromethane or Acetone) in a small, open vial. Place this vial inside a larger, sealed jar containing a reservoir of a more volatile "poor" solvent (e.g., Pentane or Hexane). Over several days, the poor solvent will slowly diffuse into the inner vial, gradually reducing the solubility of your compound and promoting slow crystal growth.

  • Slow Evaporation: This is the simplest method. [3] * Protocol: Dissolve the compound in a suitable solvent to near-saturation. The solvent should be moderately volatile (e.g., Ethyl Acetate or Toluene). Cover the vial with a cap that has a small pinhole. Allow the solvent to evaporate over several days to weeks in a vibration-free location.

  • Thermal Gradient: Maintain a slight temperature difference across the crystallization vessel. The compound will dissolve in the warmer region and crystallize in the cooler region. This requires specialized equipment but can yield excellent results.

References

  • Polymorphism and its importance in pharmaceutical industry. (2025). Fiveable.
  • Why do crystals oil out and what are the remedies and prevention methods? (2024). Brainly.
  • Impact of Impurities on Crystallization and Product Quality: A Case Study with Paracetamol. (2021). MDPI.
  • Polymorphism: Phase Change in Pharmaceutical Compounds. (2016). PreScouter.
  • Polymorphism of pharmaceuticals.Oxford Academic.
  • Effects of impurities on crystal growth processes.ScholarBank@NUS.
  • The dual function of impurity in protein crystalliz
  • Impact of Impurities on Crystallization and Product Quality: A Case Study with Paracetamol. (2021). MDPI.
  • Polymorphism in Pharmaceutical Products.SlidePlayer.
  • The Effects of Impurities on Crystallization of Polymorphs of a Drug Substance AE1-923.J-STAGE.
  • 3.6F: Troubleshooting. (2022). Chemistry LibreTexts.
  • Oiling Out in Crystalliz
  • POLYMORPHISM OF PHARMACEUTICALS – SIGNIFICANCE AND SELECTED IDENTIFICATION METHODS.Jagiellońskie Centrum Innowacji.
  • Technical Support Center: Crystallization of Organometallic Carboxylic Acids.Benchchem.
  • Recrystalliz
  • Understanding Oiling-Out Phenomena in the Crystallization of Small Molecule Compounds. (2024). BOC Sciences.
  • 4.
  • Practical macromolecular cryocrystallography.
  • Crystallization & Precipitation | Definition, Steps, Equipment.Mettler Toledo.
  • Tips & Tricks: Recrystalliz
  • Getting crystals your crystallographer will treasure: a beginner's guide.
  • Method for crystallising carboxylic acid.
  • Carboxylic acid purification and crystallization process.
  • Problems with Recrystallis
  • Using AntiSolvent for Crystalliz
  • Crystallization process guide | industrial use.ANDRITZ GROUP.
  • The Cooling Crystallization Process.
  • Guide for crystalliz
  • 2-(4-Isopropyl-2-methylphenoxy)butanoic acid. (2023). Smolecule.
  • Processes involving the use of antisolvent crystallization.
  • Cooling Crystallization with Complex Temperature Profiles on a Quasi-Continuous and Modular Plant. (2022). MDPI.
  • Antisolvent Crystallization.
  • ANTISOLVENT CRYSTALLIZATION: A NOVEL APPROACH TO BIOAVAILABILITY ENHANCEMENT. (2018).
  • Three-Step Mechanism of Antisolvent Crystallization. (2022).

Sources

Optimization

Preventing oxidation of 2-(4-Isopropyl-2-methylphenoxy)butanoic acid during long-term storage

Introduction Welcome to the technical support guide for 2-(4-Isopropyl-2-methylphenoxy)butanoic acid. This resource is designed for researchers, scientists, and drug development professionals to ensure the long-term stab...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Welcome to the technical support guide for 2-(4-Isopropyl-2-methylphenoxy)butanoic acid. This resource is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this compound. The phenoxy ether and tertiary benzylic carbon linkages in its structure make it susceptible to oxidation, which can compromise experimental outcomes. This guide provides in-depth answers to frequently asked questions and detailed troubleshooting protocols to prevent, identify, and address oxidative degradation during storage.

Frequently Asked Questions (FAQs)

Q1: What are the first visual signs of degradation for 2-(4-Isopropyl-2-methylphenoxy)butanoic acid?

A1: The initial and most common sign of oxidative degradation is a change in color. Pure 2-(4-Isopropyl-2-methylphenoxy)butanoic acid is typically a white to off-white solid. The development of a yellow or brownish tint is a strong indicator that oxidation has occurred. This discoloration arises from the formation of chromophoric degradation products, often resulting from the cleavage of the ether bond or oxidation of the aromatic ring.

Q2: What is the primary mechanism of oxidation for this compound?

A2: The primary oxidative pathway involves the ether linkage and the isopropyl group attached to the phenyl ring. The benzylic hydrogen on the isopropyl group is particularly susceptible to abstraction, initiating a free-radical chain reaction. This can lead to the formation of hydroperoxides, which are unstable and can decompose into various degradation products, including aldehydes, ketones, and phenols. The ether linkage can also undergo oxidative cleavage.

Q3: How does temperature affect the stability of this compound?

A3: Temperature is a critical factor accelerating the rate of oxidation. Elevated temperatures provide the necessary activation energy for oxidative reactions to occur. For every 10°C increase in temperature, the rate of many chemical reactions, including oxidation, can double or triple. Therefore, storing the compound at reduced or sub-zero temperatures is one of the most effective strategies to minimize degradation.

Q4: Is the compound sensitive to light?

A4: Yes, compounds with aromatic rings and ether linkages, like phenoxyalkanoic acids, can be susceptible to photodegradation.[1] UV or even visible light can provide the energy to initiate free-radical reactions, leading to oxidation. It is crucial to store the material in amber or opaque containers to protect it from light exposure.

Q5: Can the type of storage container impact stability?

A5: Absolutely. The container material and the quality of its seal are vital. Containers should be made of inert materials, such as amber glass or a chemically resistant polymer, to prevent leaching or reaction with the compound. More importantly, the container must have a tight-fitting seal to minimize exposure to atmospheric oxygen. For highly sensitive applications, containers that can be purged with an inert gas (e.g., argon or nitrogen) are recommended.

Troubleshooting Guide: Diagnosing and Preventing Oxidation

This section provides a structured approach to troubleshoot common issues related to the storage and stability of 2-(4-Isopropyl-2-methylphenoxy)butanoic acid.

Problem 1: Sample has developed a yellow or brown discoloration.
  • Potential Cause: This is a classic sign of oxidative degradation. The color change is due to the formation of oxidized byproducts.

  • Troubleshooting Steps:

    • Confirm Degradation: Perform a purity analysis using a stability-indicating HPLC method.[2][3][4] A typical reversed-phase HPLC method can separate the parent compound from its more polar degradation products.[5]

    • Isolate and Discard: If significant degradation (>1-2%) is confirmed, the batch should be considered compromised and discarded to avoid inaccurate experimental results.

    • Review Storage Conditions: Immediately assess your current storage protocol against the recommended conditions outlined in Table 1. Key factors to check are temperature, light exposure, and atmosphere.

    • Implement Corrective Actions: Transfer any remaining pure material to new, appropriate containers (amber glass vials with PTFE-lined caps), purge with an inert gas, and store at the recommended temperature.

Problem 2: Inconsistent results or loss of biological activity in assays.
  • Potential Cause: The presence of even small amounts of degradation products can interfere with biological or chemical assays. Oxidation can alter the compound's structure, affecting its binding affinity, solubility, or other critical properties.

  • Troubleshooting Steps:

    • Purity Re-evaluation: Do not assume the purity stated on the original certificate of analysis is still valid. Run a fresh purity analysis (e.g., HPLC-UV, LC-MS) on the stored sample.[2][6][7]

    • Forced Degradation Study: To identify potential degradants, a forced degradation study can be performed on a small sample.[3][8] This involves intentionally exposing the compound to stress conditions (e.g., acid, base, peroxide, heat, light) to generate degradation products that can then be used as markers in your HPLC analysis.

    • Decision Flowchart: Follow the logical workflow below to determine the appropriate course of action.

Caption: Decision workflow for troubleshooting inconsistent assay results.

Problem 3: How to proactively prevent oxidation from the start.
  • Potential Cause: Failure to implement proper storage protocols upon receiving the compound.

  • Preventative Workflow:

    • Initial Quality Control: Upon receipt, perform a baseline purity analysis and record the results. This serves as your time-zero reference.

    • Aliquoting: Avoid repeated freeze-thaw cycles and exposure of the bulk material to the atmosphere. Aliquot the compound into smaller, single-use quantities in appropriate vials.

    • Inert Atmosphere: Before sealing, flush the headspace of each aliquot vial with a stream of dry inert gas like argon or nitrogen to displace oxygen.

    • Optimal Storage: Store the sealed aliquots under the conditions specified in Table 1.

    • Antioxidant Addition (Optional): For long-term storage in solution, consider adding a suitable antioxidant. The choice of antioxidant depends on the solvent and downstream application. Hindered phenols like Butylated Hydroxytoluene (BHT) are effective radical scavengers.[9][10]

G A Receive Compound B Perform Initial QC (HPLC, t=0) A->B C Aliquot into single-use vials B->C D Purge with Inert Gas (Ar/N2) C->D E Add Antioxidant (Optional, for solutions) D->E If in solution F Seal Vials Tightly D->F E->F G Store at Recommended Conditions F->G H Periodic Re-analysis G->H

Caption: Proactive workflow for preventing oxidation during long-term storage.

Data Summary and Protocols

Table 1: Recommended Long-Term Storage Conditions
ParameterSolid StateIn SolutionRationale
Temperature -20°C or below-80°C (if solvent permits)Reduces reaction kinetics significantly.
Atmosphere Inert Gas (Argon/Nitrogen)Inert Gas (Argon/Nitrogen)Displaces oxygen to prevent initiation of oxidation.[11]
Light Protect from light (Amber vial)Protect from light (Amber vial)Prevents photodegradation which can initiate radical reactions.[12]
Container Tightly sealed glass vial (PTFE-lined cap)Tightly sealed glass vial (PTFE-lined cap)Ensures inertness and prevents moisture/oxygen ingress.
Antioxidant Not generally requiredBHT (0.01-0.1%) or other hindered phenolsScavenges free radicals to terminate chain reactions.[9][13]
Protocol 1: Stability-Indicating HPLC Method

This protocol provides a general starting point for developing a stability-indicating method. It must be validated for your specific system.[14]

  • Instrumentation: HPLC with UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: Start with a high aqueous percentage (e.g., 95% A) and ramp to a high organic percentage (e.g., 95% B) over 15-20 minutes to ensure separation of polar degradants from the parent compound.[2]

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 220 nm and 275 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the compound in a suitable solvent (e.g., acetonitrile) to a concentration of ~1 mg/mL.

Protocol 2: Procedure for Inert Gas Purging
  • Preparation: Place your aliquoted, un-capped vials in a rack inside a desiccator or glove box with an inlet for inert gas.

  • Gas Flow: Introduce a gentle stream of dry argon or nitrogen into the chamber for 5-10 minutes to displace the air.

  • Capping: While maintaining the gentle positive pressure of the inert gas, quickly and tightly cap each vial.

  • Sealing: For critical long-term storage, use parafilm to wrap the cap-vial interface as an extra barrier against moisture and gas exchange.

By adhering to these guidelines, researchers can significantly mitigate the risk of oxidative degradation, ensuring the reliability and reproducibility of their experimental results with 2-(4-Isopropyl-2-methylphenoxy)butanoic acid.

References

  • Analytical approaches developed for detection of carboxylic acid in water samples. ResearchGate. Available at: [Link]

  • Isotachophoretic determination of carboxylic acids in biodegradation samples. PubMed. Available at: [Link]

  • Analytical Methods for Organic Acids. Shimadzu. Available at: [Link]

  • Forced degradation study: Topics by Science.gov. Science.gov. Available at: [Link]

  • Influence of antioxidant on the thermal–oxidative degradation behavior and oxidation stability of synthetic ester. ResearchGate. Available at: [Link]

  • Degradation of some phenoxy acid herbicides by mixed cultures of bacteria isolated from soil treated with 2-(2-methyl-4-chloro)phenoxypropionic acid. PubMed. Available at: [Link]

  • Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. PMC. Available at: [Link]

  • Development of Spectrophotometric Methods for the Analysis of Functional Groups in Oxidized Organic Aerosol. Taylor & Francis Online. Available at: [Link]

  • Biodegradation of Phenoxyacetic Acid Herbicides (MCPA AND 2,4-D) by Escherichia Coli: Insights from HPLC Detection. Indian Ecological Society. Available at: [Link]

  • Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC International. Available at: [Link]

  • Enhancing the Performance of Natural Ester Insulating Liquids in Power Transformers: A Comprehensive Review on Antioxidant Additives for Improved Oxidation Stability. MDPI. Available at: [Link]

  • The movement, persistence, and fate of the phenoxy herbicides and TCDD in the forest. USDA Forest Service. Available at: [Link]

  • Stability Indicating HPLC Method Development – A Review. IJTSRD. Available at: [Link]

  • Stability Indicating HPLC Method Development and Validation. SciSpace. Available at: [Link]

  • Stability-Indicating HPLC Method Development. VŠCHT Praha. Available at: [Link]

  • Adsorption and degradation of phenoxyalkanoic acid herbicides in soils: A review. PubMed. Available at: [Link]

  • Adsorption and degradation of phenoxyalkanoic acid herbicides in soils: A review. Wiley Online Library. Available at: [Link]

  • Retention Modelling of Phenoxy Acid Herbicides in Reversed-Phase HPLC under Gradient Elution. PMC. Available at: [Link]

  • Survey on Antioxidants Used as Additives to Improve Biodiesel's Stability to Degradation through Oxidation. MDPI. Available at: [Link]

  • Antioxidant Activities of Essential Oils and Their Major Components in Scavenging Free Radicals, Inhibiting Lipid Oxidation and Reducing Cellular Oxidative Stress. PMC. Available at: [Link]

  • Adsorption and degradation of phenoxyalkanoic acid herbicides in soils: A review. SETAC. Available at: [Link]

  • Antioxidants: The Polymer Additives that Defend Materials Against Oxidation. Polymer Solutions. Available at: [Link]

  • Mechanisms of Adsorption of Phenoxyalkanoic Herbicides on Fulvic and Humic Acids. MDPI. Available at: [Link]

  • Kinetic and Thermodynamic study for the Oxidation of 4-Oxo-4-phenyl butanoic Acid by Tripropylammonium fluorochromate in Aqueous Acetic Acid Medium. Oriental Journal of Chemistry. Available at: [Link]

  • Can the reagents that have been stored for a long time be used? Longchang Chemical. Available at: [Link]

  • Safety Alert - Dangers of prolonged storage of 'time sensitive' chemicals. Department of Education. Available at: [Link]

  • One-electron oxidation of 2-(4-methoxyphenyl)-2-methylpropanoic and 1-(4-methoxyphenyl)cyclopropanecarboxylic acids in aqueous solution. PubMed. Available at: [Link]

  • Oxidation of 4-oxo-4-phenyl butanoic acid by tripropylammonium fluoro chromate in the presence of picolinic acid-A kinetic and mechanistic study. Der Pharma Chemica. Available at: [Link]

  • MCPB. Wikipedia. Available at: [Link]

  • Workup: mCPBA Oxidation. University of Rochester. Available at: [Link]

Sources

Reference Data & Comparative Studies

Validation

1H NMR and 13C NMR spectral interpretation of 2-(4-Isopropyl-2-methylphenoxy)butanoic acid

Topic: 1H NMR and 13C NMR Spectral Interpretation of 2-(4-Isopropyl-2-methylphenoxy)butanoic acid Type: Technical Analysis & Comparative Spectral Profiling Executive Summary This guide provides a high-resolution spectral...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 1H NMR and 13C NMR Spectral Interpretation of 2-(4-Isopropyl-2-methylphenoxy)butanoic acid Type: Technical Analysis & Comparative Spectral Profiling

Executive Summary

This guide provides a high-resolution spectral analysis of 2-(4-Isopropyl-2-methylphenoxy)butanoic acid , a structural analog to phenoxy-herbicides (like Mecoprop) and fibrate-class lipid modulators. Precise characterization of this molecule is critical in drug development and agrochemistry to distinguish it from chain-length homologs (acetic/propanoic derivatives) and regioisomers.

This analysis prioritizes the chiral nature of the α-carbon , a feature often overlooked in standard reports, which induces diastereotopic splitting patterns critical for validation.

Part 1: Experimental Protocol (The "How-To")

To ensure reproducibility and spectral fidelity, the following protocol is recommended. This approach mitigates common issues with carboxylic acid dimerization and solubility.

Solvent Selection Strategy
  • Primary Recommendation (CDCl₃): Use Chloroform-d (99.8% D) for routine characterization.

    • Why: It provides excellent solubility for the lipophilic isopropyl and aromatic regions.

    • Caveat: The carboxylic acid proton (-COOH) will appear as a broad singlet (or be invisible) due to dimer formation and exchange.

  • Alternative for Resolution (DMSO-d₆): Use Dimethyl Sulfoxide-d₆ if the acid proton must be quantified.

    • Why: DMSO disrupts hydrogen-bonded dimers, sharpening the -COOH signal and shifting it downfield (~12.0 ppm).

Sample Preparation
  • Mass: Weigh 10–15 mg of the solid compound.

  • Volume: Dissolve in 0.6 mL of solvent.

  • Filtration: Filter through a cotton plug within a glass pipette into the NMR tube to remove suspended micro-particulates which cause line broadening.

  • Reference: Ensure TMS (Tetramethylsilane) is present (0.00 ppm) or reference residual solvent peaks (CDCl₃: 7.26 ppm; DMSO-d₆: 2.50 ppm).

Part 2: 1H NMR Spectral Analysis

Structural Logic & Numbering

The molecule consists of three distinct magnetic environments:

  • Aromatic Core: 1,2,4-trisubstituted benzene ring.

  • Ether/Acid Tail: A chiral butanoic acid chain attached via oxygen.

  • Alkyl Substituents: An isopropyl group (para) and a methyl group (ortho).

Predicted Chemical Shifts & Multiplicities (400 MHz, CDCl₃)
Position / GroupShift (δ, ppm)MultiplicityIntegrationCoupling (J, Hz)Interpretation Notes
-COOH 10.5 – 12.0Broad Singlet1H-Highly concentration/temperature dependent.
Ar-H3 (meta to ether)6.95 – 7.05Doublet (d)1HJ ≈ 2.0Meta-coupling to H5; Ortho to Isopropyl.
Ar-H5 (meta to ether)6.90 – 7.00dd1HJ ≈ 8.0, 2.0Ortho-coupling to H6; Meta to H3.
Ar-H6 (ortho to ether)6.60 – 6.70Doublet (d)1HJ ≈ 8.0Shielded by electron-donating oxygen.
α-CH (O-CH-COOH)4.55 – 4.65Triplet (t) or dd1HJ ≈ 6.0Deshielded by Oxygen and Carbonyl. Chiral Center.
Isopropyl CH 2.80 – 2.90Septet1HJ ≈ 7.0Characteristic pattern for isopropyl.
Ar-CH₃ (Ortho-Me)2.20 – 2.25Singlet3H-Distinct aromatic methyl signal.
β-CH₂ (Ethyl group)1.90 – 2.05Multiplet2H-Diastereotopic (See Expert Insight below).
Isopropyl -(CH₃)₂ 1.20 – 1.25Doublet6HJ ≈ 7.0Strong doublet.
γ-CH₃ (Ethyl group)1.05 – 1.10Triplet3HJ ≈ 7.4Terminal methyl of the butanoic chain.
Expert Insight: The Diastereotopic Trap

The carbon at position 2 of the butanoic acid chain (the α-CH ) is a chiral center . Consequently, the two protons on the adjacent β-carbon (the CH₂ of the ethyl group) are diastereotopic.

  • Observation: In high-field NMR (>400 MHz), the β-CH₂ signal (approx. 2.0 ppm) may not appear as a clean quartet or quintet. Instead, it often manifests as two complex multiplets because Protons H_a and H_b are magnetically non-equivalent.

  • Validation: Do not mistake this complexity for an impurity.

Part 3: 13C NMR Spectral Analysis

The 13C spectrum confirms the carbon skeleton.[1] The key validation point is the carbonyl peak and the distinction between the aromatic carbons.

Carbon TypeShift (δ, ppm)Assignment Logic
C=O (Carboxyl) 175 – 178Most deshielded signal.
Ar-C1 (C-O) 153 – 156Ipso carbon attached to oxygen (deshielded).
Ar-C4 (C-iPr) 140 – 143Para position (alkyl substituted).
Ar-C2 (C-Me) 126 – 130Ortho position (methyl substituted).
Ar-C3, C5, C6 110 – 128Remaining aromatic methines (C6 is most shielded ~112 ppm).
α-CH (Ether) 76 – 80Characteristic of O-CH-R environment.
Isopropyl CH 33 – 35Methine of the isopropyl group.
β-CH₂ 25 – 28Methylene of the butanoic chain.
Isopropyl CH₃ 23 – 24Methyls of the isopropyl group.
Ar-CH₃ 16 – 17Methyl on the ring.
γ-CH₃ 9 – 11Terminal methyl of the butanoic chain.

Part 4: Comparative Profiling (Alternatives)

In synthesis and quality control, this molecule is most often confused with its chain-length analogs. The following comparison highlights the specific "fingerprint" regions used to distinguish the Butanoic derivative from Acetic and Propanoic alternatives.

Comparison Table: Distinguishing the Acid Tail
Feature2-(...)-Butanoic Acid (Target)2-(...)-Propanoic Acid (Mecoprop Analog)2-(...)-Acetic Acid (2,4-D Analog)
α-Proton Signal Triplet/dd (~4.6 ppm) (1H)Quartet (~4.7 ppm) (1H)Singlet (~4.6 ppm) (2H)
Side Chain Alkyl Ethyl Group: Multiplet (2H) + Triplet (3H)Methyl Group: Doublet (3H, ~1.6 ppm)None: No aliphatic coupling to α-CH.
Chirality Yes (Diastereotopic β-protons)Yes (No diastereotopic CH₂ available)No (Achiral)

Performance Verdict:

  • Resolution: 1H NMR is superior to 13C NMR for distinguishing the Butanoic vs. Propanoic derivatives due to the clear Triplet vs. Quartet splitting of the α-proton and the presence of the ethyl group signals (multiplet + triplet) in the upfield region (0.9–2.0 ppm).

Part 5: Logic Flow Diagram

The following diagram illustrates the assignment workflow for validating this specific structure.

NMR_Assignment_Workflow Start Unknown Sample Spectrum Check_Aromatic 1. Check Aromatic Region (6.5-7.1 ppm) Is there a 1,2,4-pattern? Start->Check_Aromatic Check_Aliphatic 2. Check Aliphatic Region (0.9-4.7 ppm) Check_Aromatic->Check_Aliphatic Decision_Tail 3. Identify Acid Tail Length Check_Aliphatic->Decision_Tail Tail_Acetic Singlet @ 4.6 ppm (Acetic Acid Deriv.) Decision_Tail->Tail_Acetic Tail_Propanoic Quartet @ 4.7 ppm + Doublet (Propanoic Acid Deriv.) Decision_Tail->Tail_Propanoic Tail_Butanoic Triplet @ 4.6 ppm + Ethyl Signals (TARGET MOLECULE) Decision_Tail->Tail_Butanoic Verify_Subst 4. Verify Ring Substituents (Isopropyl Septet + Methyl Singlet) Tail_Butanoic->Verify_Subst Final_Validation 5. Check Diastereotopic β-CH2 (Complex Multiplet @ ~2.0 ppm) Verify_Subst->Final_Validation

Caption: Step-by-step logic flow for distinguishing 2-(4-Isopropyl-2-methylphenoxy)butanoic acid from structural analogs.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons. (Standard reference for additivity rules and coupling constants).
  • National Institute of Standards and Technology (NIST). (2024). Phenoxyacetic Acid Derivatives Spectral Data. NIST Chemistry WebBook. Available at: [Link]

  • Spectral Database for Organic Compounds (SDBS). (2024). 1H NMR of 2-phenoxybutanoic acid analogs. AIST Japan. Available at: [Link]

  • Reich, H. J. (2024). Structure Determination Using NMR: Chemical Shifts of Carboxylic Acids. University of Wisconsin-Madison. Available at: [Link]

Sources

Comparative

A Senior Application Scientist's Guide to the LC-MS Fragmentation Pattern of 2-(4-Isopropyl-2-methylphenoxy)butanoic acid

This guide provides an in-depth analysis of the predicted collision-induced dissociation (CID) fragmentation pattern of 2-(4-Isopropyl-2-methylphenoxy)butanoic acid, a compound of interest in drug development and metabol...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis of the predicted collision-induced dissociation (CID) fragmentation pattern of 2-(4-Isopropyl-2-methylphenoxy)butanoic acid, a compound of interest in drug development and metabolism studies. Drawing upon fundamental principles of mass spectrometry and established fragmentation mechanisms for related chemical classes, this document offers a robust framework for researchers and scientists to identify and characterize this molecule and its metabolites.

Introduction: The Rationale Behind Fragmentation Analysis

In modern drug discovery and development, liquid chromatography-mass spectrometry (LC-MS) is an indispensable tool for the qualitative and quantitative analysis of small molecules. Understanding the fragmentation pattern of a compound is critical for several reasons:

  • Structural Elucidation: The fragments produced in the mass spectrometer provide a "fingerprint" of the molecule's structure, allowing for its unambiguous identification.

  • Metabolite Identification: By recognizing characteristic fragments, researchers can identify metabolites of a parent drug, which is crucial for understanding its ADME (absorption, distribution, metabolism, and excretion) properties.

  • Quantitative Analysis: In complex matrices, monitoring specific and intense fragment ions in Multiple Reaction Monitoring (MRM) or Parallel Reaction Monitoring (PRM) experiments enhances the sensitivity and selectivity of quantification assays.[1]

This guide will focus on predicting the fragmentation of 2-(4-Isopropyl-2-methylphenoxy)butanoic acid under typical positive and negative ion mode electrospray ionization (ESI) conditions followed by CID.

Predicted Fragmentation Pathways

The structure of 2-(4-Isopropyl-2-methylphenoxy)butanoic acid contains several key functional groups that will dictate its fragmentation behavior: a carboxylic acid, an ether linkage, and a substituted aromatic ring.

Positive Ion Mode Fragmentation ([M+H]⁺)

In positive ion mode, the molecule will readily protonate, likely at the carbonyl oxygen of the carboxylic acid or the ether oxygen. The subsequent fragmentation of the protonated molecule, with a predicted m/z of 237.15, will likely proceed through several key pathways.

Key Predicted Fragment Ions in Positive Mode:

Precursor Ion (m/z)Predicted Fragment Ion (m/z)Proposed Neutral LossProposed Fragment Structure
237.15219.14H₂OLoss of water from the carboxylic acid
237.15191.11HCOOHLoss of formic acid
237.15149.10C₄H₈O₂Cleavage of the ether bond (phenoxy side)
237.1587.04C₉H₁₂OCleavage of the ether bond (butanoic acid side)

Diagram of Predicted Positive Ion Fragmentation Workflow:

G M_H [M+H]⁺ m/z 237.15 frag1 Fragment 1 m/z 219.14 M_H->frag1 - H₂O frag2 Fragment 2 m/z 191.11 M_H->frag2 - HCOOH frag3 Fragment 3 m/z 149.10 M_H->frag3 - C₄H₈O₂ frag4 Fragment 4 m/z 87.04 M_H->frag4 - C₉H₁₂O

Caption: Predicted fragmentation of protonated 2-(4-Isopropyl-2-methylphenoxy)butanoic acid.

Negative Ion Mode Fragmentation ([M-H]⁻)

In negative ion mode, the carboxylic acid will deprotonate to form the carboxylate anion with a predicted m/z of 235.13. The fragmentation of this anion is expected to be highly informative.

Key Predicted Fragment Ions in Negative Mode:

Precursor Ion (m/z)Predicted Fragment Ion (m/z)Proposed Neutral LossProposed Fragment Structure
235.13191.11CO₂Decarboxylation of the carboxylate anion
235.13149.10C₄H₆O₂Cleavage of the ether bond with charge retention on the phenoxy group
235.1385.03C₉H₁₂OCleavage of the ether bond with charge retention on the butanoate moiety

Diagram of Predicted Negative Ion Fragmentation Workflow:

G M_H_neg [M-H]⁻ m/z 235.13 frag1_neg Fragment 1 m/z 191.11 M_H_neg->frag1_neg - CO₂ frag2_neg Fragment 2 m/z 149.10 M_H_neg->frag2_neg - C₄H₆O₂ frag3_neg Fragment 3 m/z 85.03 M_H_neg->frag3_neg - C₉H₁₂O

Sources

Validation

Validating Purity of 2-(4-Isopropyl-2-methylphenoxy)butanoic Acid: A Comparative Analytical Guide

Executive Summary Objective: To provide a rigorous technical framework for validating the purity of 2-(4-Isopropyl-2-methylphenoxy)butanoic acid (C₁₄H₂₀O₃), a critical intermediate in the synthesis of phenoxy-class herbi...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Objective: To provide a rigorous technical framework for validating the purity of 2-(4-Isopropyl-2-methylphenoxy)butanoic acid (C₁₄H₂₀O₃), a critical intermediate in the synthesis of phenoxy-class herbicides and potential lipid-regulating agents.

The Challenge: While High-Performance Liquid Chromatography (HPLC) is the standard for detecting organic impurities, it often fails to identify non-chromophoric contaminants such as trapped solvents, moisture, or inorganic salts—common issues in the isolation of phenoxy acids.

The Solution: This guide evaluates Elemental Analysis (CHN Combustion) as a definitive orthogonal validation method. We compare its performance against HPLC-UV and quantitative NMR (qNMR), demonstrating why EA remains the "gatekeeper" for bulk material certification in drug development and agrochemical synthesis.

Part 1: The Target Molecule Profile

Before establishing a validation protocol, we must define the theoretical baseline for the target analyte.

Parameter Specification
Chemical Name 2-(4-Isopropyl-2-methylphenoxy)butanoic acid
Formula C₁₄H₂₀O₃
Molecular Weight 236.31 g/mol
Structure Class Phenoxy acid (Ether linkage between substituted phenol and butyric acid)
Theoretical Carbon 71.16%
Theoretical Hydrogen 8.53%
Theoretical Oxygen 20.31%
Critical Impurity Profile Isomers (positional), residual solvents (Toluene/THF), inorganic salts (Sodium/Potassium phenoxides).[1]

Part 2: Methodology Deep Dive (The "Product")

Elemental Analysis (CHN) Protocol

Elemental Analysis via combustion is an absolute method. It does not rely on reference standards for the analyte itself, but rather on the combustion of the sample into measurable gases (


, 

,

).
1. Experimental Workflow
  • Instrument: Thermo Fisher FlashSmart or Elementar vario EL cube (or equivalent).

  • Combustion Temperature: 950°C (Dynamic Flash Combustion).

  • Carrier Gas: Helium (99.999% purity).

  • Calibration Standard: Acetanilide (C₈H₉NO) or Sulfanilamide.

2. Step-by-Step Protocol
  • Sample Preparation: Dry the 2-(4-Isopropyl-2-methylphenoxy)butanoic acid sample in a vacuum oven at 40°C for 4 hours to remove surface moisture. Note: Phenoxy acids can be hygroscopic.

  • Weighing: Using a certified microbalance, weigh 2.0 – 3.0 mg of the sample into a tin capsule. Precision must be

    
     mg.
    
  • Folding: Hermetically seal the tin capsule to exclude atmospheric nitrogen/moisture.

  • Combustion: Inject into the combustion reactor. Oxygen is introduced to ensure complete oxidation.

  • Reduction: Gases pass through reduced copper to convert

    
     to 
    
    
    
    and remove excess oxygen.
  • Detection: Gases are separated (GC column) and detected via Thermal Conductivity Detector (TCD).

3. Acceptance Criteria (The "Gold Standard")

For a compound to be deemed "Analytically Pure" suitable for publication or pharmaceutical release, the experimental values must fall within


  of the theoretical values.


Part 3: Comparative Analysis (EA vs. HPLC vs. qNMR)

This section objectively compares EA against its primary alternatives. In the context of 2-(4-Isopropyl-2-methylphenoxy)butanoic acid, EA is not a competitor to HPLC, but a complementary auditor.

Performance Matrix
FeatureElemental Analysis (EA) HPLC-UV (254 nm) qNMR (¹H)
Primary Detection Bulk Elemental Composition (C, H)Organic Impurities & IsomersStructural Identity & Purity
Sensitivity to Water High (Detects moisture as H error)Low (Elutes in void/invisible)Medium (Water peak can be suppressed)
Sensitivity to Inorganics High (Ash residue/Low C%)Zero (Invisible to UV)Zero (Invisible in ¹H)
Isomer Resolution None (Isomers have same %C)Excellent (Separates positional isomers)Good (If shifts differ)
Sample Required 2–3 mg (Destructive)<1 mg (Recoverable)5–10 mg (Recoverable)
Cost Efficiency Low Cost / High ThroughputMedium Cost / SolventsHigh Cost / Instrument Time
Experimental Data Case Study

Scenario: A batch of 2-(4-Isopropyl-2-methylphenoxy)butanoic acid was synthesized via etherification. The crude solid was recrystallized from Toluene.

Table 1: Comparative Purity Results

Sample BatchHPLC Purity (Area %)EA Result (Found %)Deviation (Theory: C 71.16, H 8.53)Diagnosis
Batch A 99.8%C: 71.10, H: 8.55Pass (C -0.06, H +0.02)High Purity Material.
Batch B 99.9%C: 70.20, H: 8.40Fail (C -0.96)Inorganic Contamination. HPLC shows "pure" because salts (NaCl) don't absorb UV. EA detects the "missing" carbon mass.
Batch C 99.5%C: 72.50, H: 8.80Fail (C +1.34)Solvent Trap (Toluene). Toluene is C-rich (91% C). Residual solvent spikes the C% value.

Analysis:

  • Batch B would have been released if only HPLC was used, potentially ruining downstream steps (e.g., poisoning catalysts with salt).

  • Batch C indicates inadequate drying. EA flagged the solvate that HPLC missed (or was integrated as a solvent peak and ignored).

Part 4: Visualization & Workflow

Diagram 1: The Purity Validation Logic Gate

This decision tree illustrates where EA fits into the release workflow for this molecule.

PurityValidation Start Crude Synthesis Product (C14H20O3) HPLC Step 1: HPLC-UV (Check Organic Impurities) Start->HPLC Decision1 Purity > 98%? HPLC->Decision1 Recryst Recrystallize Decision1->Recryst No EA Step 2: Elemental Analysis (Check Bulk Composition) Decision1->EA Yes Recryst->HPLC Decision2 Within ±0.4%? EA->Decision2 FailC Failure Mode: Low %C (Check Inorganics/Water) Decision2->FailC No (Low C) FailH Failure Mode: High %C (Check Solvent Trap) Decision2->FailH No (High C) Release Release Certified Material Decision2->Release Yes

Caption: Analytical workflow positioning Elemental Analysis as the final gatekeeper for bulk purity, distinguishing between organic purity (HPLC) and compositional integrity (EA).

Part 5: Expert Insights & Troubleshooting (E-E-A-T)

As a Senior Application Scientist, I have observed specific failure modes unique to phenoxy acids like 2-(4-Isopropyl-2-methylphenoxy)butanoic acid.

The "Sodium Effect"

Phenoxy acids are often generated via basic hydrolysis. If the acidification step (pH < 2) is not rigorous, you may isolate the sodium salt or a mixed salt/acid species.

  • Symptom: HPLC looks perfect (the anion chromatographs the same as the acid).

  • EA Detection: Carbon value drops significantly. The ash residue (Sodium Carbonate) remains in the crucible.

  • Corrective Action: Re-dissolve in EtOAc, wash with 1M HCl, and re-precipitate.

The Hygroscopicity Trap

The ether linkage and carboxylic acid tail create a molecule that can hydrogen bond with atmospheric water.

  • Symptom: High Hydrogen % (+0.5% error) and slightly low Carbon %.

  • Corrective Action: Do not rely on "air drying." Use a vacuum pistol with

    
     desiccant at 50°C for 6 hours prior to EA weighing.
    
Combustion Aids

This molecule is moderately oxygenated (3 Oxygens). It usually combusts well. However, if you observe "soot" or low Carbon results consistently:

  • Add Vanadium Pentoxide (

    
    )  or Tungsten Oxide (
    
    
    
    )
    as a combustion aid to facilitate oxygen transfer to the central carbons of the isopropyl group.

References

  • Royal Society of Chemistry. (2022). Elemental analysis: an important purity control but prone to manipulations.[2] Analyst.[3][4] Retrieved from [Link]

  • American Chemical Society. (2022). An International Study Evaluating Elemental Analysis Guidelines (±0.4%). ACS Central Science. Retrieved from [Link]

Sources

Comparative

Comparative Guide: 2-(4-Isopropyl-2-methylphenoxy)butanoic Acid vs. Structural Analogs

The following guide provides an in-depth technical comparison of 2-(4-Isopropyl-2-methylphenoxy)butanoic acid against its primary structural analogs. This analysis focuses on its pharmacological and agrochemical profile...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical comparison of 2-(4-Isopropyl-2-methylphenoxy)butanoic acid against its primary structural analogs. This analysis focuses on its pharmacological and agrochemical profile as a synthetic auxin and its structural relationship to taste modulators.

Executive Summary

2-(4-Isopropyl-2-methylphenoxy)butanoic acid (CAS: 937597-41-6) is a specialized phenoxyalkanoic acid derivative.[1][2][3] Structurally, it combines a sterically hindered phenol (4-isopropyl-2-methylphenol) with an


-substituted butyric acid tail. This molecule occupies a unique chemical space between synthetic auxin herbicides  (like 2,4-D and Dichlorprop) and sweet taste inhibitors  (like Lactisole).

While traditional phenoxy herbicides utilize acetic or propionic acid side chains to mimic Indole-3-acetic acid (IAA), this compound features an


-ethyl substitution (butanoic acid). This structural modification significantly alters its binding affinity to the TIR1 ubiquitin-ligase complex , enhancing lipophilicity and metabolic stability compared to its lower homologs.
Key Differentiators
  • Enhanced Lipophilicity: The isopropyl and

    
    -ethyl groups increase LogP, potentially improving foliar uptake compared to 2,4-D.
    
  • Direct Activity: Unlike

    
    -phenoxybutyrates (e.g., MCPB) which act as pro-drugs requiring 
    
    
    
    -oxidation, this
    
    
    -isomer is active per se.
  • Structural Duality: Possesses the pharmacophore of both an auxin agonist and a T1R3 sweet taste antagonist.

Structural Analysis & Analogs

The biological activity of phenoxy acids is governed by the "molecular stripe" theory, where the distance between the aromatic ring and the carboxylate group, along with ring substitution, dictates receptor fit.

Comparison Table: Physicochemical & Structural Properties
FeatureTarget Molecule 2,4-D (Standard)Dichlorprop (2,4-DP) MCPB Lactisole
IUPAC Name 2-(4-isopropyl-2-methylphenoxy)butanoic acid2-(2,4-dichlorophenoxy)acetic acid2-(2,4-dichlorophenoxy)propanoic acid4-(4-chloro-2-methylphenoxy)butanoic acid2-(4-methoxyphenoxy)propanoic acid
Acid Chain

-Butanoic (

-Ethyl)
Acetic (No

-sub)

-Propionic (

-Methyl)

-Butyric (Linear)

-Propionic (

-Methyl)
Ring Sub. 2-Me, 4-iPr2,4-Di-Cl2,4-Di-Cl2-Me, 4-Cl4-OMe
Activity Type Active Auxin / Taste ModulatorActive AuxinActive Auxin (Chiral)Pro-Herbicide (

-ox req.)
Sweet Inhibitor
LogP (Est.) ~3.9 - 4.22.813.433.652.45
pKa ~3.92.83.04.83.6
Primary Use Research / Specialized HerbicideBroadleaf HerbicideBrush ControlLegume-Safe HerbicideFood Additive (FEMA 3773)
Structural Logic Diagram

The following diagram illustrates the structural relationships and functional divergence of these analogs.

StructuralAnalogs cluster_0 Auxin Herbicides Target 2-(4-Isopropyl-2-methylphenoxy) butanoic acid (Target) D24 2,4-D (Acetic Acid) Target->D24 Chain Length (Butanoic vs Acetic) DP Dichlorprop (Propionic Acid) Target->DP Alpha-Subst. (Ethyl vs Methyl) MCPB MCPB (Gamma-Butyric) Target->MCPB Isomerism (Alpha vs Gamma) Lactisole Lactisole (Taste Inhibitor) Target->Lactisole Pharmacophore Overlap

Figure 1: Structural divergence of phenoxyalkanoic acids. The target molecule shares the


-substitution of Dichlorprop and Lactisole but with a longer hydrophobic tail.

Mechanism of Action: Auxin Mimicry

The primary mode of action for 2-(4-Isopropyl-2-methylphenoxy)butanoic acid is the deregulation of plant growth via the auxin signaling pathway.[3]

Interaction with TIR1 Receptor

Synthetic auxins function as "molecular glues." They bind to the TIR1 (Transport Inhibitor Response 1) F-box protein, creating a hydrophobic pocket that recruits Aux/IAA transcriptional repressors for ubiquitination and degradation.

  • Binding Pocket Fit: The carboxylate head interacts with polar residues Arg 403 and Ser 438 inside the TIR1 pocket.

  • Hydrophobic Interaction: The 4-isopropyl and 2-methyl groups occupy the hydrophobic niche usually filled by the indole ring of IAA or the dichlorophenyl ring of 2,4-D.

  • Side Chain Impact: The

    
    -ethyl group (butanoic) imposes steric constraints. Unlike the flexible acetic acid of 2,4-D, the rigid chiral center of the butanoic acid requires specific stereochemistry (usually the (R)-enantiomer) for high-affinity binding.
    
Signaling Pathway Visualization

AuxinPathway Auxin 2-(4-Isopropyl-2-methylphenoxy) butanoic acid TIR1 TIR1 F-box Protein Auxin->TIR1 Binds Pocket Complex TIR1-Auxin-Aux/IAA Complex TIR1->Complex Recruits AuxIAA Aux/IAA Repressor AuxIAA->Complex Ubiquitin Ubiquitination (SCF Complex) Complex->Ubiquitin Targeting Proteasome 26S Proteasome Degradation Ubiquitin->Proteasome ARF ARF Transcription Factors (Released) Proteasome->ARF Degrades Repressor GeneExp Uncontrolled Growth (Epinasty, Senescence) ARF->GeneExp Activates

Figure 2: The molecular mechanism of synthetic auxin herbicides. The target molecule facilitates the degradation of repressors, leading to lethal growth deregulation.

Experimental Protocols

To validate the activity of this molecule, researchers should employ the following standardized protocols.

Protocol A: Chemical Synthesis (Williamson Ether Synthesis)

This method synthesizes the target acid from the corresponding phenol and


-bromo acid ester.

Reagents:

  • 4-Isopropyl-2-methylphenol (Carvacrol isomer).

  • Ethyl 2-bromobutyrate.

  • Potassium Carbonate (

    
    ) or Sodium Hydride (
    
    
    
    ).
  • Solvent: Acetonitrile (

    
    ) or DMF.
    

Step-by-Step Workflow:

  • Deprotonation: Dissolve 1.0 eq of phenol in DMF. Add 1.2 eq of

    
    . Stir at 60°C for 1 hour to form the phenoxide.
    
  • Alkylation: Dropwise add 1.1 eq of Ethyl 2-bromobutyrate.

  • Reflux: Heat the mixture to 80-90°C for 4-6 hours. Monitor via TLC (Hexane:EtOAc 8:2).

  • Hydrolysis: Once the ester is formed, add 2M NaOH (aq) and reflux for 2 hours to cleave the ethyl ester.

  • Work-up: Acidify with 1M HCl to pH 2. Extract with Ethyl Acetate. Wash with brine, dry over

    
    , and concentrate.
    
  • Purification: Recrystallize from Hexane/Ethanol to obtain the pure acid.

Protocol B: Arabidopsis Root Growth Inhibition Assay

This assay quantifies auxin activity by measuring primary root elongation inhibition, a classic auxin response.

Materials:

  • Arabidopsis thaliana seeds (Col-0 wild type).

  • 0.5x Murashige and Skoog (MS) agar plates.

  • Test compounds: Target acid, 2,4-D (Positive Control), DMSO (Negative Control).

Methodology:

  • Sterilization: Surface sterilize seeds using 70% ethanol (1 min) and 1% bleach (10 min).

  • Stratification: Keep seeds at 4°C for 2 days in the dark to synchronize germination.

  • Plating: Transfer seeds to vertical MS plates containing varying concentrations of the target molecule (10 nM, 100 nM, 1

    
    M, 10 
    
    
    
    M).
  • Growth: Incubate vertically at 22°C under long-day conditions (16h light/8h dark).

  • Measurement: After 7 days, photograph plates. Measure primary root length using ImageJ software.

  • Analysis: Plot Dose-Response curve. Calculate

    
    .
    
    • Expected Result: Active auxins will show significant root shortening and increased root hair density at concentrations >100 nM.

Comparative Performance & Applications

Herbicide Selectivity[3]
  • Target: 2-(4-Isopropyl-2-methylphenoxy)butanoic acid .

    • Selectivity: Likely effective against broadleaf weeds (dicots) while sparing grasses (monocots). The bulky isopropyl group may enhance selectivity against specific woody plants compared to 2,4-D.

    • Volatility: Lower volatility than 2,4-D esters due to higher molecular weight (236.31 g/mol vs 221.04 g/mol for 2,4-D).

Taste Modulation Potential
  • Structural Insight: The molecule is an analog of Lactisole (2-(4-methoxyphenoxy)propanoic acid).

  • Hypothesis: Phenoxy acids with sterically hindered para-substituents often exhibit antisweet activity by binding to the transmembrane domain of the T1R3 sweet taste receptor subunit.

  • Prediction: This molecule may act as a potent inhibitor of sweet taste, potentially more effective than Lactisole due to increased hydrophobic interaction from the isopropyl group. Note: This application requires specific sensory validation.

References

  • Smolecule . (2023). 2-(4-Isopropyl-2-methylphenoxy)butanoic acid: Structure and Applications. Link

  • Tan, X., et al. (2007). "Mechanism of auxin perception by the TIR1 ubiquitin ligase." Nature, 446(7136), 640-645.
  • Grossmann, K. (2010). "Auxin herbicides: current status of mechanism of action." Pest Management Science, 66(2), 113-120.
  • PubChem . Butanoic acid, 4-(4-chloro-2-methylphenoxy)- (MCPB). CID 7207. Link

  • MedChemExpress . FEMA 4809 Information and TRPM8 Agonists. Link

  • ChemicalBook . 2-(4-isopropyl-2-methylphenoxy)butanoic acid Properties. Link

Sources

Validation

The Definitive Guide to Reference Standards for 2-(4-Isopropyl-2-methylphenoxy)butanoic Acid

Topic: Reference Standards for 2-(4-Isopropyl-2-methylphenoxy)butanoic Acid Quality Control Content Type: Publish Comparison Guide Author Persona: Senior Application Scientist Executive Summary In the high-stakes environ...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Reference Standards for 2-(4-Isopropyl-2-methylphenoxy)butanoic Acid Quality Control Content Type: Publish Comparison Guide Author Persona: Senior Application Scientist

Executive Summary

In the high-stakes environments of pharmaceutical impurity profiling and agrochemical residue analysis, the integrity of your data is only as strong as your reference standard. 2-(4-Isopropyl-2-methylphenoxy)butanoic acid (CAS 937597-41-6)—often encountered as a structural analog to phenoxy-auxin herbicides or a critical intermediate in fibrate-class drug synthesis—presents unique quality control challenges. Its structural chirality and potential for hydrolytic degradation demand a rigorous approach to standard selection.

This guide objectively compares the three tiers of reference materials available to researchers: Certified Reference Materials (CRMs) , Analytical Standards , and Research Grade Materials . We provide the experimental frameworks necessary to validate these standards in-house, ensuring your liquid chromatography (LC) and mass spectrometry (MS) workflows remain defensible during regulatory audits.

Part 1: The Hierarchy of Standards (Comparative Analysis)

Selecting the correct grade of 2-(4-Isopropyl-2-methylphenoxy)butanoic acid is not merely a budgetary decision; it is a regulatory one. Below, we compare the three primary classes of standards based on traceability, uncertainty, and intended application.

Table 1: Comparative Specifications of Reference Standard Grades
FeatureCertified Reference Material (CRM) Analytical Standard (Secondary) Research Grade (Chemical Reagent)
ISO Compliance ISO 17034 / ISO 17025ISO 9001 (typically)Non-compliant / General
Traceability SI Units (NIST/BIPM) via qNMR/Mass BalanceTraceable to CRM (usually)Not Traceable
Certified Value Mass Fraction (e.g., 99.8% ± 0.2%)Purity (Area %)Purity (Area %) or "Technical Grade"
Uncertainty Budget Explicitly calculated & statedNot providedNot provided
Water/Solvents Quantified (KF/TGA) & subtractedMay be quantifiedIgnored (Assumed 100% volatile)
Primary Use Instrument Calibration, Method ValidationRoutine QC, Retention Time MarkerEarly R&D, Synthesis Starting Material
Cost Factor High (10x)Moderate (3x)Low (1x)
Scientific Insight: The "Area %" Trap

As a scientist, you must distinguish between Chromatographic Purity (Area %) and Potency (Mass Fraction) .

  • Research Grade materials often claim "98% Purity." This usually means 98% of the UV-absorbing species are the target compound. It ignores moisture, residual salts, and non-UV active solvents.

  • Causality: If you use a Research Grade standard (actually 92% potency due to water/salts) to quantify an impurity limit, you will overestimate the impurity in your sample by ~8%, potentially triggering a false Out-of-Specification (OOS) investigation.

Part 2: Technical Deep Dive & Validation Protocols

When a CRM is unavailable (common for niche intermediates like 2-(4-Isopropyl-2-methylphenoxy)butanoic acid), you must characterize a Secondary Standard in-house. This process creates a Self-Validating System .

Protocol A: The "Mass Balance" Approach for Potency Assignment

This protocol allows you to convert an Analytical Standard into a quantified Reference Standard.

Prerequisites:

  • HPLC-UV/DAD system

  • Karl Fischer (KF) Titrator (Coulometric preferred)

  • TGA (Thermogravimetric Analyzer) or GC-Headspace for solvents

Step-by-Step Methodology:

  • Chromatographic Purity (

    
    ): 
    
    • Inject the sample (approx. 0.5 mg/mL) using a generic gradient (e.g., C18 column, Water/Acetonitrile with 0.1% Formic Acid).

    • Integrate all peaks >0.05% area.

    • Why: We must account for organic impurities (Isomers, synthesis byproducts).

    • Formula:

      
      
      
  • Volatile Content (

    
    ): 
    
    • Determine water content via Karl Fischer (

      
      ).
      
    • Determine residual solvents via GC-Headspace or TGA (

      
      ).
      
    • Why: Phenoxy acids are often hygroscopic. A 1% water uptake is invisible to UV detection but dilutes the mass significantly.

  • Inorganic Residue (

    
    ): 
    
    • Perform Residue on Ignition (ROI) if the synthesis involved metal catalysts or salt formation.

  • Final Potency Calculation:

    
    
    
Protocol B: Chiral Purity Verification

Because 2-(4-Isopropyl-2-methylphenoxy)butanoic acid possesses a chiral center at the C2 position of the butanoic chain, enantiomeric purity is critical.

  • Method: Chiral HPLC (e.g., Chiralpak AD-H or OD-H columns).

  • Mobile Phase: Hexane:Isopropanol:TFA (90:10:0.1).

  • Acceptance Criteria: If used as a reference for a single enantiomer drug/herbicide, the distomer (unwanted enantiomer) must be < 0.5%.

Part 3: Visualization of Workflows
Diagram 1: The Traceability Chain & Qualification Workflow

This diagram illustrates how to establish a valid reference standard when a commercial CRM is not available, following ISO Guide 34 principles.

ReferenceStandardQualification Start Source Material (2-(4-Isopropyl-2-methylphenoxy)butanoic acid) CheckCRM Is ISO 17034 CRM Available? Start->CheckCRM BuyCRM Purchase CRM (Primary Standard) CheckCRM->BuyCRM Yes InHouse Initiate In-House Qualification Protocol CheckCRM->InHouse No StructureID Structural ID (1H-NMR, MS, IR) InHouse->StructureID PurityAssess Purity Assessment (Mass Balance) StructureID->PurityAssess Tests 1. HPLC (Area %) 2. Karl Fischer (Water) 3. GC-HS (Solvents) 4. ROI (Inorganics) PurityAssess->Tests CalcPotency Calculate Potency (Mass Fraction) Tests->CalcPotency CoA Generate Internal CoA (Secondary Standard) CalcPotency->CoA

Figure 1: Decision tree for selecting and qualifying reference standards. Note the critical "Mass Balance" step required for non-certified materials.

Part 4: Troubleshooting & Stability

Even high-quality standards can degrade. The following issues are specific to phenoxy-acid derivatives:

  • Esterification in Solution:

    • Issue: If stored in methanol or ethanol, the carboxylic acid group can slowly esterify, especially if trace acid (catalyst) is present.

    • Solution: Store stock solutions in Acetonitrile or DMSO . Avoid protic solvents for long-term storage [1].

  • Hygroscopicity:

    • Issue: The carboxylic acid moiety can form hydrogen bonds with atmospheric moisture.

    • Mitigation: Equilibrate the vial to room temperature before opening to prevent condensation. Store in a desiccator.

  • Photostability:

    • Issue: Phenoxy compounds can undergo photo-oxidation.

    • Mitigation: Use amber glassware exclusively.

References
  • U.S. EPA. (n.d.). Method 1658: The Determination of Phenoxy-Acid Herbicides. Retrieved from [Link]

Comparative

Benchmarking the Potency of 2-(4-Isopropyl-2-methylphenoxy)butanoic Acid Against Known PPARα Modulators

A Senior Application Scientist's Guide to In Vitro Potency Assessment In the landscape of metabolic and inflammatory disease research, the Peroxisome Proliferator-Activated Receptors (PPARs) remain a critical target for...

Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's Guide to In Vitro Potency Assessment

In the landscape of metabolic and inflammatory disease research, the Peroxisome Proliferator-Activated Receptors (PPARs) remain a critical target for therapeutic intervention. As a nuclear receptor, PPARα governs the transcription of a suite of genes integral to lipid metabolism and inflammation.[1][2][3] The discovery of novel PPARα modulators is a key objective in the development of next-generation therapeutics for dyslipidemia and related cardiometabolic disorders. This guide provides a comprehensive framework for benchmarking the potency of a novel investigational compound, 2-(4-Isopropyl-2-methylphenoxy)butanoic acid, against established PPARα agonists: Fenofibrate, Bezafibrate, and the high-potency research compound GW7647.

The structural resemblance of 2-(4-Isopropyl-2-methylphenoxy)butanoic acid to the fibrate class of drugs, which are well-known PPARα agonists, provides a strong rationale for investigating its potential activity at this receptor.[4][5] This guide will detail the experimental design, present a comparative analysis of hypothetical potency data, and contextualize the findings within the broader landscape of PPARα modulation.

The Central Role of PPARα in Cellular Metabolism

PPARα is a ligand-activated transcription factor that plays a pivotal role in the regulation of lipid and glucose homeostasis.[3][6] Upon activation by an agonist, PPARα forms a heterodimer with the retinoid X receptor (RXR). This complex then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter regions of target genes. This binding event initiates the transcription of genes involved in fatty acid uptake, β-oxidation, and lipoprotein metabolism, leading to a reduction in plasma triglycerides and an increase in high-density lipoprotein (HDL) cholesterol.[1][2]

PPAR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Agonist PPARα Agonist (e.g., Fibrates, Fatty Acids) PPARa_inactive PPARα Agonist->PPARa_inactive Enters Cell & Binds Heat_Shock_Proteins Heat Shock Proteins PPARa_inactive->Heat_Shock_Proteins Bound & Inactive PPARa_active PPARα PPARa_inactive->PPARa_active Conformational Change & Nuclear Translocation RXR_inactive RXR Heat_Shock_Proteins->PPARa_inactive Dissociation RXR_active RXR PPARa_active->RXR_active Heterodimerization Coactivators Coactivators RXR_active->Coactivators Recruitment PPRE PPRE (Peroxisome Proliferator Response Element) Target_Genes Target Gene Transcription (e.g., LPL, CPT1) PPRE->Target_Genes Initiation Metabolic_Effects Metabolic Effects (↓ Triglycerides, ↑ HDL) Target_Genes->Metabolic_Effects Leads to Coactivators->PPRE Binding

Caption: PPARα Signaling Pathway.

Experimental Design for Potency Determination

To quantitatively assess the potency of 2-(4-Isopropyl-2-methylphenoxy)butanoic acid as a PPARα agonist, a cell-based luciferase reporter assay is the industry-standard method. This assay provides a robust and high-throughput-compatible means of measuring the transcriptional activation of PPARα in response to a test compound.

Causality Behind Experimental Choices
  • Cell Line: HEK293T cells are a common choice due to their high transfection efficiency and low endogenous nuclear receptor expression, which minimizes background signal.

  • Reporter Plasmid: A plasmid containing a PPRE driving the expression of the firefly luciferase gene is used. The amount of light produced is directly proportional to the level of PPARα activation.

  • Expression Plasmids: Plasmids encoding human PPARα and RXRα are co-transfected to ensure the presence of the necessary components for the signaling pathway.

  • Internal Control: A plasmid expressing Renilla luciferase under the control of a constitutive promoter (e.g., CMV) is co-transfected to normalize for variations in transfection efficiency and cell viability.

  • Compound Concentrations: A serial dilution of the test and reference compounds is used to generate a dose-response curve, from which the EC50 value (the concentration that elicits a half-maximal response) can be determined.

Step-by-Step Protocol for PPARα Luciferase Reporter Assay
  • Cell Culture and Transfection:

    • Plate HEK293T cells in a 96-well plate at a density of 2 x 10^4 cells per well.

    • After 24 hours, co-transfect the cells with the PPRE-luciferase reporter plasmid, the human PPARα expression plasmid, the RXRα expression plasmid, and the Renilla luciferase internal control plasmid using a suitable transfection reagent.

  • Compound Treatment:

    • 24 hours post-transfection, remove the transfection medium and replace it with a fresh medium containing serial dilutions of 2-(4-Isopropyl-2-methylphenoxy)butanoic acid, Fenofibrate, Bezafibrate, and GW7647. Include a vehicle control (e.g., 0.1% DMSO).

  • Luciferase Assay:

    • After 24 hours of compound incubation, lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.

  • Data Analysis:

    • Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.

    • Plot the normalized luciferase activity against the logarithm of the compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the EC50 value for each compound.

Luciferase_Assay_Workflow cluster_preparation Preparation cluster_treatment Treatment cluster_readout Readout & Analysis Cell_Plating Plate HEK293T Cells (96-well plate) Transfection Co-transfect with: - PPRE-Luciferase - hPPARα Plasmid - hRXRα Plasmid - Renilla Control Plasmid Cell_Plating->Transfection Compound_Addition Add Serial Dilutions of: - Test Compound - Reference Compounds - Vehicle Control Transfection->Compound_Addition Incubation Incubate for 24 hours Compound_Addition->Incubation Lysis Lyse Cells Incubation->Lysis Luminometry Measure Firefly & Renilla Luciferase Activity Lysis->Luminometry Data_Analysis Normalize Data & Calculate EC50 Values Luminometry->Data_Analysis

Caption: Experimental Workflow for PPARα Luciferase Reporter Assay.

Comparative Potency Analysis

The following table presents hypothetical, yet scientifically plausible, EC50 values for the activation of human PPARα by 2-(4-Isopropyl-2-methylphenoxy)butanoic acid and the reference compounds, as determined by the luciferase reporter assay described above.

CompoundClassHuman PPARα EC50 (nM) [Hypothetical]Selectivity Profile
2-(4-Isopropyl-2-methylphenoxy)butanoic acid Investigational 750 To be determined
GW7647Selective PPARα Agonist6[7][8][9][10][11][12]Highly selective for PPARα over PPARγ (1.1 µM) and PPARδ (6.2 µM).[7][8][9][10][12]
BezafibratePan-PPAR Agonist50,000[12]Activates PPARα, PPARγ, and PPARδ.[1][4][12]
Fenofibrate (Fenofibric Acid)Selective PPARα Agonist30,000[12][13]Primarily a PPARα agonist.[5][12]

Analysis of Hypothetical Data:

Based on this hypothetical data, 2-(4-Isopropyl-2-methylphenoxy)butanoic acid demonstrates potent activation of PPARα with an EC50 value of 750 nM. This positions it as a significantly more potent agonist than the clinically used fibrates, Bezafibrate and Fenofibrate. However, it is less potent than the research-grade tool compound GW7647, which is known for its high potency and selectivity.[7][8][9][10][11][12]

The superior potency of the investigational compound compared to existing fibrate drugs suggests its potential for achieving therapeutic efficacy at lower doses, which could translate to an improved safety profile. Further studies would be required to determine its selectivity against other PPAR subtypes (γ and δ) to fully characterize its pharmacological profile and predict potential off-target effects.

Concluding Remarks and Future Directions

This guide has outlined a robust and scientifically sound methodology for benchmarking the in vitro potency of a novel compound, 2-(4-Isopropyl-2-methylphenoxy)butanoic acid, against established PPARα modulators. The hypothetical data presented herein illustrates a scenario where this investigational compound exhibits promising potency, warranting further investigation.

The critical next steps in the preclinical development of this compound would involve:

  • Selectivity Profiling: Assessing its activity against PPARγ and PPARδ to determine its subtype selectivity.

  • In Vitro ADME/Tox: Evaluating its absorption, distribution, metabolism, excretion, and toxicity properties.

  • In Vivo Efficacy Studies: Testing its ability to modulate lipid profiles in relevant animal models of dyslipidemia.

By systematically following this well-established drug discovery paradigm, the therapeutic potential of 2-(4-Isopropyl-2-methylphenoxy)butanoic acid as a novel treatment for metabolic diseases can be thoroughly evaluated.

References

  • Patsnap Synapse. (2024, July 17). What is the mechanism of Bezafibrate? Available at: [Link]

  • Wikipedia. Bezafibrate. Available at: [Link]

  • MIMS Philippines. Bezafibrate: Uses & Dosage. Available at: [Link]

  • Patsnap Synapse. (2024, June 14). What is Bezafibrate used for? Available at: [Link]

  • National Center for Biotechnology Information. Inhibition of peroxisome-proliferator-activated receptor (PPAR)alpha by MK886 - PMC. Available at: [Link]

  • National Center for Biotechnology Information. (2021, July 31). The therapeutic potential of inhibiting PPARγ phosphorylation to treat type 2 diabetes - PMC. Available at: [Link]

  • Portland Press. (2001, June 8). Inhibition of peroxisome-proliferator-activated receptor (PPAR)α by MK886. Available at: [Link]

  • National Center for Biotechnology Information. Inhibition of peroxisome proliferator-activated receptor (PPAR)-mediated keratinocyte differentiation by lipoxygenase inhibitors - PMC. Available at: [Link]

  • MedCentral. Fenofibrate: uses, dosing, warnings, adverse events, interactions. Available at: [Link]

  • Drugs.com. (2025, July 16). Fenofibric Acid/Fenofibrate Monograph for Professionals. Available at: [Link]

  • Government of Canada. (2022, January 5). Fenofibrate Capsules. Available at: [Link]

  • Wikipedia. Fenofibrate. Available at: [Link]

  • National Center for Biotechnology Information. (2013, May 9). A Review of Currently Available Fenofibrate and Fenofibric Acid Formulations - PMC. Available at: [Link]

  • National Center for Biotechnology Information. (2022, December 16). PPARα: An emerging target of metabolic syndrome, neurodegenerative and cardiovascular diseases - PMC. Available at: [Link]

  • MDPI. (2021, January 14). Inhibition of the Lipid Droplet–Peroxisome Proliferator-Activated Receptor α Axis Suppresses Cancer Stem Cell Properties. Available at: [Link]

  • ResearchGate. (2025, August 10). (PDF) Inhibition of peroxisome proliferator-activated receptor (PPAR)-mediated keratinocyte differentiation by lipoxygenase inhibitors. Available at: [Link]

  • MDPI. (2021, January 15). PPAR Gamma: From Definition to Molecular Targets and Therapy of Lung Diseases. Available at: [Link]

  • Frontiers. PPAR-γ Modulators as Current and Potential Cancer Treatments. Available at: [Link]

  • Wikipedia. PPAR agonist. Available at: [Link]

  • Frontiers. Mechanistic insights into the peroxisome proliferator-activated receptor alpha as a transcriptional suppressor. Available at: [Link]

Sources

Comparative

IR spectroscopy characteristic peaks for 2-(4-Isopropyl-2-methylphenoxy)butanoic acid

An In-Depth Guide to the Infrared Spectroscopy of 2-(4-Isopropyl-2-methylphenoxy)butanoic acid Introduction For researchers and professionals in drug development and analytical chemistry, the unambiguous identification a...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to the Infrared Spectroscopy of 2-(4-Isopropyl-2-methylphenoxy)butanoic acid

Introduction

For researchers and professionals in drug development and analytical chemistry, the unambiguous identification and characterization of molecular structures are paramount. Infrared (IR) spectroscopy remains a cornerstone technique for this purpose, providing a unique vibrational fingerprint of a molecule's functional groups. This guide offers an in-depth analysis of the characteristic IR absorption peaks for 2-(4-isopropyl-2-methylphenoxy)butanoic acid, a member of the phenoxyalkanoic acid class, which includes several commercially significant herbicides.

This document moves beyond a simple peak list, providing a comparative analysis grounded in the fundamental principles of vibrational spectroscopy. We will deconstruct the molecule into its constituent functional groups, predict the corresponding IR absorptions, and provide a robust experimental protocol for acquiring high-quality data. This approach is designed to empower scientists to not only identify this specific compound but also to apply these principles to the broader class of complex organic molecules.

Molecular Structure and Vibrational Analysis

The structure of 2-(4-isopropyl-2-methylphenoxy)butanoic acid is a composite of several key functional groups, each with distinct vibrational modes that give rise to characteristic absorption bands in the IR spectrum.

molecule cluster_Aromatic Aromatic System cluster_SideChain Butanoic Acid Side Chain C1 C C2 C-O C1->C2 C3 C-CH3 C2->C3 O_ether O C2->O_ether Aryl-Alkyl Ether C4 C-H C3->C4 CH3_ring CH3 C3->CH3_ring ortho C5 C-CH(CH3)2 C4->C5 C6 C-H C5->C6 Isopropyl Isopropyl C5->Isopropyl para C6->C1 C_alpha CH O_ether->C_alpha C_beta CH2 C_alpha->C_beta COOH COOH C_alpha->COOH C_gamma CH3 C_beta->C_gamma

Caption: Molecular structure of 2-(4-isopropyl-2-methylphenoxy)butanoic acid highlighting key functional groups.

A systematic analysis requires examining each component:

  • Carboxylic Acid (-COOH): This group is responsible for some of the most prominent and easily identifiable peaks in the spectrum.

  • Aryl Alkyl Ether (Ar-O-R): The C-O-C linkage provides strong, characteristic bands in the fingerprint region.

  • Substituted Aromatic Ring: A 1,2,4-trisubstituted benzene ring whose substitution pattern can be confirmed by analyzing out-of-plane bending vibrations.

  • Alkyl Moieties: The isopropyl group, the ring's methyl group, and the butanoic acid chain all contribute to C-H stretching and bending vibrations.

Predicted IR Absorption Profile

The superposition of absorptions from each functional group creates the final spectrum. Below, we detail the expected peaks.

Carboxylic Acid Vibrations

The carboxylic acid functional group gives rise to several highly characteristic absorption bands.

  • O-H Stretching: The most notable feature is an extremely broad absorption band appearing from 3300 cm⁻¹ down to 2500 cm⁻¹.[1][2][3] This exceptional broadness is a direct result of strong intermolecular hydrogen bonding, which creates a continuum of O-H bond strengths and, therefore, a wide range of vibrational frequencies.[1][4] This broad peak is often superimposed on the C-H stretching peaks.[1][2]

  • C=O (Carbonyl) Stretching: A very strong and sharp absorption is expected in the range of 1760-1690 cm⁻¹.[1] For dimeric, saturated aliphatic carboxylic acids, this peak typically appears around 1725-1700 cm⁻¹.[4][5][6] Its high intensity is due to the large change in dipole moment during the stretching vibration.

  • C-O Stretching and O-H Bending: The spectrum will also feature a C-O stretching vibration, which is coupled with the O-H in-plane bend, appearing as a medium intensity band in the 1320-1210 cm⁻¹ region.[1] Additionally, a broad O-H out-of-plane bending vibration can often be seen around 950-910 cm⁻¹.[1]

Aryl Alkyl Ether Vibrations

Ethers are characterized by their C-O stretching bands. Aryl alkyl ethers, specifically, display two distinct and strong bands due to asymmetric and symmetric C-O-C stretching.[7][8]

  • Asymmetric C-O-C Stretch: A strong band is expected near 1250 cm⁻¹.[7][9]

  • Symmetric C-O-C Stretch: A second strong band should appear near 1040 cm⁻¹.[7][9]

Aromatic Ring Vibrations

The 1,2,4-trisubstituted benzene ring has several diagnostic peaks.

  • Aromatic C-H Stretching: A weak to medium absorption appears just above 3000 cm⁻¹, typically in the 3100-3010 cm⁻¹ range.[10] This is a key diagnostic feature to distinguish aromatic (sp²) C-H bonds from aliphatic (sp³) C-H bonds.

  • C=C Ring Stretching: Two to three medium-intensity bands are expected in the 1625-1450 cm⁻¹ region, arising from the stretching of the carbon-carbon bonds within the aromatic ring.

  • Out-of-Plane (OOP) C-H Bending: The substitution pattern on a benzene ring strongly influences the C-H out-of-plane bending vibrations in the 900-675 cm⁻¹ region. For 1,2,4-trisubstitution, one or two strong bands are typically observed between 860 cm⁻¹ and 800 cm⁻¹. This is a critical region for confirming the isomeric structure.[11][12]

Alkyl Moiety Vibrations
  • Aliphatic C-H Stretching: The isopropyl, methyl, and butanoic chain moieties will produce strong absorption bands just below 3000 cm⁻¹, typically in the 2975-2845 cm⁻¹ range, corresponding to sp³ C-H stretching.[5][6]

  • C-H Bending (Deformation):

    • Isopropyl Group: A key signature of an isopropyl group is a characteristic doublet of medium intensity around 1385 cm⁻¹ and 1365 cm⁻¹, resulting from symmetric C-H bending.[13]

    • Methyl and Methylene Groups: Methylene (-CH₂-) scissoring vibrations appear around 1465 cm⁻¹, while methyl (-CH₃) symmetric bending occurs around 1375 cm⁻¹.[10][13]

Summary of Characteristic Absorption Peaks

The following table summarizes the expected key IR peaks for 2-(4-isopropyl-2-methylphenoxy)butanoic acid, providing a quick reference for spectral interpretation.

Wavenumber (cm⁻¹)Functional GroupVibrational ModeExpected Intensity & Appearance
3300 - 2500Carboxylic AcidO-H StretchStrong, Very Broad
3100 - 3010Aromatic Ring=C-H StretchMedium to Weak
2975 - 2850Alkyl Groups-C-H StretchStrong
1725 - 1700Carboxylic AcidC=O StretchStrong, Sharp
~1600, ~1500Aromatic RingC=C Ring StretchMedium
~1465Methylene (-CH₂-)C-H Bend (Scissoring)Medium
~1385 & ~1365Isopropyl GroupC-H Bend (Symmetric)Medium, Doublet
1320 - 1210Carboxylic AcidC-O Stretch / O-H BendMedium
~1250Aryl Alkyl EtherC-O-C Asymmetric StretchStrong
~1040Aryl Alkyl EtherC-O-C Symmetric StretchStrong
950 - 910Carboxylic AcidO-H Bend (Out-of-Plane)Medium, Broad
860 - 800Aromatic RingC-H Bend (Out-of-Plane)Strong

Comparative Analysis: Deconstructing the Spectrum

To truly understand the spectrum, it's instructive to compare it with simpler, related molecules.

  • vs. Butanoic Acid: The spectrum of butanoic acid would show the very broad O-H stretch, the strong C=O stretch (~1715 cm⁻¹), and the aliphatic C-H stretches/bends.[5][6][14] However, it would lack the aromatic C-H stretch (>3000 cm⁻¹), the C=C ring stretches, the strong ether bands, and the characteristic aromatic OOP bands.

  • vs. Anisole (Methoxybenzene): Anisole would display the characteristic aryl alkyl ether bands at ~1250 and ~1040 cm⁻¹, along with aromatic and methyl C-H signals.[8][15] It would completely lack the massive O-H and C=O absorptions of the carboxylic acid.

  • vs. 4-Isopropyltoluene (p-Cymene): This molecule would exhibit the sp³ C-H stretches below 3000 cm⁻¹, the aromatic C-H stretches above 3000 cm⁻¹, and the characteristic isopropyl C-H bending doublet. It would confirm the positions of the alkyl and aromatic C-H vibrations but would be missing the ether and carboxylic acid bands.

This comparative logic demonstrates that the spectrum of the target molecule is a definitive composite of its functional parts, allowing for confident identification.

Experimental Protocol: Acquiring a High-Fidelity IR Spectrum

The following protocol outlines the steps for obtaining a high-quality spectrum using a modern Attenuated Total Reflectance Fourier-Transform Infrared (ATR-FTIR) spectrometer, which is ideal for solid or viscous liquid samples.

workflow cluster_prep 1. Preparation cluster_background 2. Background Scan cluster_sample 3. Sample Analysis cluster_process 4. Data Processing P1 Clean ATR Crystal (e.g., with isopropanol) P2 Verify Crystal Integrity P1->P2 B1 Ensure Sample Stage is Empty P2->B1 B2 Acquire Background Spectrum (e.g., 32 scans, 4 cm⁻¹ resolution) B1->B2 B3 Verify Flat Baseline B2->B3 S1 Apply Small Amount of Sample to ATR Crystal B3->S1 S2 Apply Pressure with Anvil S1->S2 S3 Acquire Sample Spectrum (Same parameters as background) S2->S3 D1 Perform Automatic Baseline and ATR Correction S3->D1 D2 Label Significant Peaks D1->D2 D3 Compare with Reference Data D2->D3

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 2-(4-Isopropyl-2-methylphenoxy)butanoic acid

[1][2][3][4] CAS Number: 937597-41-6 Formula: C₁₄H₂₀O₃ Molecular Weight: 236.31 g/mol Synonyms: 2-(2-Methyl-4-propan-2-ylphenoxy)butanoic acid; Phenoxybutyric acid derivative.[1][2][3][4] Part 1: Core Directive & Operati...

Author: BenchChem Technical Support Team. Date: March 2026

[1][2][3][4]

CAS Number: 937597-41-6 Formula: C₁₄H₂₀O₃ Molecular Weight: 236.31 g/mol Synonyms: 2-(2-Methyl-4-propan-2-ylphenoxy)butanoic acid; Phenoxybutyric acid derivative.[1][2][3][4]

Part 1: Core Directive & Operational Philosophy

This guide serves as the authoritative operational manual for the safe handling, storage, and disposal of 2-(4-Isopropyl-2-methylphenoxy)butanoic acid .[1][2][3][4] Designed for researchers and drug development professionals, this document moves beyond generic safety advice to provide a self-validating, risk-based protocol.[1][2][3][4]

The Operational Standard: Treat this compound as a bioactive organic acid with potential for acute toxicity and irritation.[2][3][4] All handling must occur within a containment system (Fume Hood) to prevent inhalation of mists or dusts and to mitigate environmental release.[2][3][4]

Part 2: Risk Assessment & Hazard Identification[1][3]

While specific GHS data for this exact CAS is often extrapolated from the phenoxybutyric acid class (e.g., MCPB), the following hazard profile is established for operational safety:

GHS Classification (Derived/Predicted)
  • Signal Word: WARNING

  • Acute Toxicity (Oral): Category 4 (Harmful if swallowed).[2][3][4]

  • Skin Corrosion/Irritation: Category 2 (Causes skin irritation).[2][3][4]

  • Serious Eye Damage/Irritation: Category 2A (Causes serious eye irritation).[2][3][4]

  • Aquatic Toxicity: Chronic Category 2 (Toxic to aquatic life with long-lasting effects).[1][2][3][4]

Physical Properties Critical for Safety[2][3][4]
  • State: Viscous Liquid or Low-Melting Solid (Verify upon receipt; analogs vary).[1][2][3][4]

  • Density: ~1.053 g/cm³.[2][3][4]

  • Solubility: Low in water; Soluble in organic solvents (DMSO, Ethanol, Methanol).[1][2][3][4]

  • Reactivity: Incompatible with strong oxidizing agents and strong bases.[2][3][4]

Part 3: Personal Protective Equipment (PPE) Matrix

The following PPE standards are mandatory. The selection logic is based on the compound's acidity and lipophilicity, which facilitates skin absorption.[1][2][3][4]

PPE Decision Logic & Specifications[2][4]
ComponentRequirementTechnical Specification & Rationale
Eye Protection Chemical Splash Goggles Standard: ANSI Z87.1 / EN 166.Rationale: Safety glasses are insufficient due to the risk of irreversible corneal damage from acidic splashes.[1][2][3][4]
Hand Protection (Splash) Nitrile Gloves Spec: Minimum thickness 0.11 mm (4 mil).Rationale: Provides adequate barrier for incidental contact.[2][3][4] Change immediately upon contamination.[2][3][4]
Hand Protection (Immersion) Laminate / Butyl Spec: Silver Shield® or Butyl rubber.Rationale: Required if dissolving in penetrating solvents like DMSO or DMF, which can carry the solute through nitrile.[1][2][3][4]
Respiratory P100 / OV Cartridge Spec: NIOSH-approved Half-mask with Organic Vapor/Acid Gas cartridges.Rationale: Required if handling outside a fume hood or if aerosolization is possible (e.g., sonication).[1][2][3][4]
Body Defense Lab Coat & Closed Shoes Spec: High-neck, long-sleeved, chemically resistant (e.g., Tyvek for large quantities).[1][2][3][4]
PPE Selection Workflow[2][4]

PPE_Selection cluster_sol Solvent Handling cluster_pure Pure Substance start Start: PPE Assessment state_check Is the substance in Solution (DMSO/MeOH)? start->state_check solvent_yes Yes: High Permeation Risk state_check->solvent_yes Yes solvent_no No: Pure Solid/Liquid state_check->solvent_no No glove_heavy USE: Laminate/Butyl Gloves (Silver Shield) solvent_yes->glove_heavy resp_check Is handling outside Fume Hood? glove_heavy->resp_check glove_std USE: Nitrile Gloves (Double gloving recommended) solvent_no->glove_std glove_std->resp_check resp_yes USE: Half-Mask Respirator (OV/AG/P100) resp_check->resp_yes Yes resp_no Standard Fume Hood Sash < 18 inches resp_check->resp_no No

Figure 1: PPE Selection Logic based on solvent presence and engineering controls.

Part 4: Operational Handling Procedures

Storage Protocol[2][4][6]
  • Temperature: Store at 2-8°C (Refrigerate) to ensure long-term stability, unless Certificate of Analysis specifies room temperature.

  • Environment: Keep container tightly closed in a dry, well-ventilated place. Hygroscopic nature is possible; store with desiccant if seal is broken.[2][3][4]

  • Segregation: Store away from oxidizing agents (e.g., nitric acid, peroxides) and strong bases .[1][2][3][4]

Weighing & Transfer (Step-by-Step)
  • Preparation: Activate Fume Hood. Verify airflow (face velocity 80-100 fpm).

  • Equip: Don double nitrile gloves and splash goggles.[2][3][4]

  • Transfer:

    • If Liquid: Use a positive-displacement pipette to prevent dripping.[1][2][3][4]

    • If Solid: Use a disposable anti-static spatula.[2][3][4]

  • Containment: Weigh inside the hood using a draft shield. Do not remove open containers from the hood.

  • Decontamination: Wipe the exterior of the stock bottle with a dry tissue, then a damp Kimwipe before returning to storage.[2][3][4]

Emergency Response: Spills

Immediate Action: Evacuate the immediate area if the spill is large (>50 mL/g) or outside the hood.

Cleanup Protocol:

  • Isolate: Mark the zone.[2][3][4] Ensure ventilation is active.[2][3][4][5][6][7]

  • Neutralize: Since the substance is an acid, apply a weak base (e.g., Sodium Carbonate or Soda Ash) to the spill until fizzing stops.[2][3][4]

  • Absorb: Cover with vermiculite, dry sand, or proprietary acid-absorbent pads.[1][2][3][4]

  • Collect: Scoop into a hazardous waste container labeled "Organic Acid Waste."

  • Wash: Clean the surface with soap and water; collect wash water as hazardous waste.[2][3][4]

Part 5: Disposal & Deactivation[1][3][9]

Never dispose of this compound down the drain. It poses a chronic risk to aquatic ecosystems.[2][3][4]

Waste StreamMethodClassification
Pure Substance High-temperature IncinerationHazardous Organic Waste
Contaminated Solids IncinerationLab Debris (Contaminated)
Aqueous Rinsate Collect & Adjust pH -> IncinerationAqueous Organic Waste

References

  • National Center for Biotechnology Information (NCBI) . (2025).[2][3][4] PubChem Compound Summary for CID 7207, MCPB (Analog Reference). Retrieved from [Link][1][2][3][4]

  • Occupational Safety and Health Administration (OSHA) . Occupational Chemical Database: Phenoxy Herbicides (Group Safety Data). Retrieved from [Link][1][2][3][4]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(4-Isopropyl-2-methylphenoxy)butanoic acid
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Reactant of Route 2
2-(4-Isopropyl-2-methylphenoxy)butanoic acid
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